molecular formula C19H36N2O5 B11831920 TCO-C3-PEG3-C3-amine

TCO-C3-PEG3-C3-amine

Katalognummer: B11831920
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: ZWCIHUBGBBHCSO-UPHRSURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TCO-C3-PEG3-C3-amine is a useful research compound. Its molecular formula is C19H36N2O5 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H36N2O5

Molekulargewicht

372.5 g/mol

IUPAC-Name

[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate

InChI

InChI=1S/C19H36N2O5/c20-10-6-12-23-14-16-25-17-15-24-13-7-11-21-19(22)26-18-8-4-2-1-3-5-9-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1-

InChI-Schlüssel

ZWCIHUBGBBHCSO-UPHRSURJSA-N

Isomerische SMILES

C1C/C=C\CCC(C1)OC(=O)NCCCOCCOCCOCCCN

Kanonische SMILES

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCN

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to TCO-C3-PEG3-C3-amine for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-C3-PEG3-C3-amine, a bifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation methodologies. This document details its chemical structure, properties, and its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), complete with experimental protocols and data presentation.

Core Concepts: Introduction to this compound

This compound is a versatile chemical tool featuring a trans-cyclooctene (B1233481) (TCO) group and a primary amine, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The TCO moiety is a key component in bioorthogonal chemistry, specifically participating in the rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner.[2] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for use in complex biological systems.[2]

The primary amine functionality allows for the covalent attachment of this linker to biomolecules or other substrates bearing a carboxylic acid group through the formation of a stable amide bond.[1] The inclusion of a PEG3 spacer enhances the aqueous solubility and reduces steric hindrance of the conjugate, which can improve the pharmacokinetic properties of the final therapeutic agent.[1]

Chemical Structure and Properties

The chemical structure of this compound is defined by its IUPAC name: (E)-cyclooct-4-en-1-yl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate.[1] Its key properties are summarized in the table below.

PropertyValue
CAS Number 2028288-77-7
Molecular Formula C19H36N2O5
Molecular Weight 372.51 g/mol [1]
Appearance Colorless to slightly yellow oil[3]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[3]
Purity Typically >95% (HPLC)[3]
Storage Conditions -20°C, desiccated[3]

Applications in Drug Development

The unique features of this compound make it a valuable linker for the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The primary amine of the linker is first conjugated to a carboxyl group on the payload or the antibody. The TCO group on the resulting conjugate can then be reacted with a tetrazine-modified counterpart to form the final ADC. The hydrophilic PEG spacer can help to improve the solubility and stability of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

This compound is also utilized as a PEG-based linker in the synthesis of PROTACs.[4][5][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker plays a critical role in a PROTAC's efficacy by connecting the target protein ligand and the E3 ligase ligand and orienting them productively to form a ternary complex. The flexibility and hydrophilicity of the PEG chain in this compound can be advantageous in optimizing the pharmacokinetics and cell permeability of the PROTAC.[8]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation.

Conjugation of this compound to a Carboxyl-Containing Molecule (e.g., a Cytotoxic Payload or Protein)

This protocol describes the activation of a carboxyl group using EDC and NHS to form an amine-reactive NHS ester, which then reacts with the primary amine of this compound.

Materials:

  • Molecule with a carboxyl group (Molecule-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Amine-free buffer, e.g., PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Dissolve Molecule-COOH in Activation Buffer.

    • Dissolve this compound in DMF or DMSO to create a stock solution.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water immediately before use.

  • Activation of Carboxyl Groups:

    • To the solution of Molecule-COOH, add a 2-10 fold molar excess of both EDC and NHS/Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Immediately add a 1.5 to 20-fold molar excess of the this compound stock solution to the activated Molecule-COOH solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted this compound and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the bioorthogonal reaction between a TCO-functionalized protein and a tetrazine-functionalized protein.

Materials:

  • TCO-functionalized Protein 1 (prepared as in 3.1)

  • Tetrazine-functionalized Protein 2 (prepared using a tetrazine-NHS ester)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Proteins:

    • Ensure both TCO-Protein 1 and Tetrazine-Protein 2 are in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Ligation Reaction:

    • Mix TCO-Protein 1 and Tetrazine-Protein 2 in a 1:1 to 1:1.5 molar ratio.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often rapid.

  • Purification and Characterization:

    • The resulting protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC-HPLC).

    • Characterize the conjugate by SDS-PAGE, which will show a band at a higher molecular weight corresponding to the conjugate, and by mass spectrometry to confirm the mass of the final product.

Purification and Characterization of TCO-Conjugated Proteins

Thorough purification and characterization are essential to ensure the quality and homogeneity of the final bioconjugate.

Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying TCO-conjugated proteins.[9][10][11][12] Depending on the properties of the protein and the conjugate, different HPLC methods can be employed:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is useful for removing unreacted small molecule linkers and for separating monomers from aggregates.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. The conjugation of this compound may alter the isoelectric point (pI) of the protein, allowing for the separation of unconjugated, mono-conjugated, and multi-conjugated species.[9]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The TCO group is hydrophobic and can increase the retention of the conjugated protein on a HIC column.

  • Reversed-Phase HPLC (RP-HPLC): A high-resolution technique that separates based on hydrophobicity, often used for analyzing smaller protein fragments or for payload characterization in ADCs.[10]

Characterization

Several analytical techniques are used to characterize the final TCO-conjugated protein:

  • UV-Vis Spectroscopy: To determine the protein concentration and, if a chromophoric payload is attached, to estimate the drug-to-antibody ratio (DAR).

  • SDS-PAGE: To visualize the increase in molecular weight upon conjugation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the precise mass of the conjugate and to calculate the degree of labeling.[13][14][15][16][17] Liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the heterogeneity of the sample.[13][15]

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

G cluster_structure Chemical Structure of this compound TCO trans-Cyclooctene (TCO) PEG3 PEG3 Spacer TCO->PEG3 Linker Amine Primary Amine PEG3->Amine Linker

Chemical structure of this compound.

G cluster_workflow Experimental Workflow: Bioconjugation A Carboxyl-containing Molecule C EDC/NHS Activation A->C B This compound D TCO-functionalized Molecule B->D C->D Amide bond formation F TCO-Tetrazine Ligation D->F E Tetrazine-functionalized Biomolecule E->F G Final Bioconjugate F->G

General experimental workflow for bioconjugation.

G cluster_protac PROTAC Mechanism of Action POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (TCO-linker based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

References

An In-Depth Technical Guide to TCO-C3-PEG3-C3-amine in Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core principles, mechanism of action, and practical applications of the TCO-C3-PEG3-C3-amine linker, a versatile tool in the field of bioorthogonal chemistry. Its unique structure enables the precise and efficient conjugation of biomolecules, a critical process in advanced therapeutic and diagnostic development.

Introduction to TCO-Based Click Chemistry

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. Among these, the "click chemistry" reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has become a cornerstone technology.[1] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is prized for its exceptionally fast kinetics, high specificity, and the absence of any need for cytotoxic catalysts.[1][2][3]

The this compound linker is a heterobifunctional molecule designed to leverage this powerful reaction. It consists of:

  • Trans-cyclooctene (TCO): A highly strained alkene that serves as the reactive "handle" for the IEDDA reaction.[4]

  • PEG3 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) chain with three repeating units. This spacer enhances water solubility, reduces aggregation of conjugates, and provides a flexible connection to minimize steric hindrance.[5][6]

  • Terminal Amine (-NH2): A primary amine that allows for the covalent attachment of the linker to a molecule of interest (e.g., a protein, antibody, or drug) through stable amide bond formation.[6]

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The ligation between a TCO-functionalized molecule and a tetrazine-functionalized molecule proceeds via a two-step mechanism.[7][8]

  • [4+2] Cycloaddition: The electron-deficient tetrazine (the diene) rapidly reacts with the electron-rich, strained TCO (the dienophile) in a concerted [4+2] cycloaddition. This forms a highly unstable bicyclic intermediate.[1][8]

  • Retro-Diels-Alder Elimination: The intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N2).[3][8] This step drives the reaction to completion and results in the formation of a stable dihydropyridazine, which may further oxidize to a pyridazine.[7]

The sole byproduct of this reaction is nitrogen gas, highlighting its clean and biocompatible nature.[9]

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products TCO TCO-Molecule 1 p1 TCO->p1 Tetrazine Tetrazine-Molecule 2 Tetrazine->p1 Conjugate Stable Dihydropyridazine Conjugate N2 Nitrogen (N₂) p2 p1->p2 + p2->Conjugate [4+2] Cycloaddition followed by Retro-Diels-Alder p2->N2

Caption: The TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹.[4][9] This exceptional speed allows for efficient conjugation even at low, micromolar or nanomolar concentrations, which is ideal for in vivo applications.[2] The reaction kinetics are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent.

ReactantsSolvent/BufferTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO and various tetrazinesAqueous MediaN/AUp to 30,000[10]
TCO and 3,6-di-(2-pyridyl)-s-tetrazine9:1 Methanol:Water25~2,000[3]
TCO-PEG₄ and various tetrazinesDPBS (pH 7.4)371,100 - 73,000[10]
General TCO-TetrazineN/AN/A>800[2][5]

This table summarizes representative kinetic data. Actual rates will vary based on specific reactant structures and conditions.

Experimental Protocols

Below are generalized protocols for the two key stages of using a TCO-amine linker: first, conjugating it to a protein of interest, and second, the subsequent click reaction with a tetrazine-modified molecule.

This protocol describes the conjugation of the TCO-amine linker to a protein containing carboxylic acid groups (e.g., aspartic or glutamic acid residues) using EDC/NHS chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or PBS, pH 6.0).

  • This compound.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns.

Methodology:

  • Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an appropriate amine-free buffer.

  • Activation of Carboxyl Groups: Add a 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 20-fold molar excess of the TCO-amine solution to the activated protein. Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM to consume any unreacted activated esters. Incubate for 10 minutes.

  • Purification: Remove excess, unreacted TCO linker and other reagents using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4). The TCO-labeled protein is now ready for use.

This protocol outlines the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug payload).

Materials:

  • Purified TCO-labeled protein.

  • Tetrazine-functionalized molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer.

  • Stoichiometry: Add a 1.5 to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.[5]

  • Ligation: Mix the components and incubate for 30-60 minutes at room temperature.[10][11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (~520 nm).[9]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or a desalting column.[10]

Experimental_Workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Bioorthogonal Ligation A 1. Prepare Protein in Amine-Free Buffer B 2. Activate Carboxyl Groups (EDC / Sulfo-NHS) A->B C 3. Add TCO-Amine Linker B->C D 4. Quench Reaction C->D E 5. Purify TCO-Protein (Desalting Column) D->E F 6. Mix TCO-Protein with Tetrazine-Payload E->F G 7. Incubate (30-60 min) F->G H 8. Purify Final Conjugate (Optional) G->H

Caption: General experimental workflow for protein labeling and TCO-tetrazine ligation.

Applications in Drug Development and Research

The precision, speed, and biocompatibility of the TCO-tetrazine reaction have made it a vital tool in modern biopharmaceutical research.[2][4]

  • Antibody-Drug Conjugates (ADCs): TCO linkers are used to attach highly potent cytotoxic drugs to monoclonal antibodies.[2][12] This allows for the targeted delivery of the drug directly to cancer cells, minimizing systemic toxicity.[12]

  • Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor).[8] After unbound antibodies are cleared from circulation, a small, fast-clearing tetrazine-labeled imaging agent (e.g., a PET radionuclide) or therapeutic agent is administered.[7][8] This strategy significantly improves target-to-background signal ratios and reduces off-target radiation exposure.[8]

  • Live Cell Imaging and Tracking: The reaction's speed and non-toxic nature make it ideal for labeling and tracking cells or biomolecules in real-time within living organisms.[2][13]

  • "Click-to-Release" Systems: Advanced linkers are being developed where the TCO-tetrazine reaction acts as a trigger to release a therapeutic payload at a specific site, offering temporal and spatial control over drug activation.[14][15]

Pretargeting_Concept cluster_phase1 Phase 1: Targeting cluster_phase2 Phase 2: Ligation & Effect A Inject TCO-Antibody B Antibody Accumulates at Tumor Site A->B C Excess Antibody Clears from Circulation B->C D Inject Tetrazine-Payload (e.g., Radioisotope) C->D Time Delay E Rapid 'Click' Reaction Occurs at Tumor D->E F Payload is Concentrated for Imaging or Therapy E->F

Caption: Logical workflow of a pretargeted imaging or therapy strategy.

References

The Pivotal Role of the PEG3 Spacer in TCO-C3-PEG3-C3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the chemical linker connecting a targeting moiety to a payload plays a critical role in the overall efficacy and developability of the resulting conjugate. This technical guide provides an in-depth examination of the TCO-C3-PEG3-C3-amine linker, with a specific focus on the integral function of the triethylene glycol (PEG3) spacer. This guide will delve into the physicochemical properties, synthesis, and applications of this versatile linker, offering a comprehensive resource for researchers in drug development, diagnostics, and molecular imaging.

Core Concepts: The Architectural Significance of this compound

This compound is a heterobifunctional linker designed for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine.[1] This reaction is prized for its exceptionally fast kinetics and high specificity, allowing for the efficient conjugation of biomolecules in complex biological environments without the need for cytotoxic catalysts.[1]

The architecture of the linker can be dissected into three key components:

  • Trans-cyclooctene (TCO): The reactive moiety that participates in the highly efficient and selective "click" reaction with a tetrazine-functionalized molecule.[1]

  • Propyl (C3) chains: These short alkyl chains provide spacing and flexibility.

  • Triethylene glycol (PEG3) spacer: This central hydrophilic component is the focus of this guide and is crucial for modulating the physicochemical properties of the entire construct.

  • Terminal amine (-NH2): A versatile functional group that allows for the covalent attachment of the linker to a payload or biomolecule of interest, typically through amide bond formation with a carboxylic acid or an activated ester.[2]

The strategic inclusion of the PEG3 spacer addresses several key challenges in the development of bioconjugates, particularly those involving hydrophobic payloads.

The Impact of the PEG3 Spacer on Physicochemical Properties

The incorporation of a PEG3 spacer into the this compound linker imparts several advantageous physicochemical properties that are critical for the performance of the resulting bioconjugate. These benefits primarily stem from the hydrophilic and flexible nature of the polyethylene (B3416737) glycol chain.[3][4]

Enhanced Solubility and Reduced Aggregation

A significant hurdle in the development of antibody-drug conjugates (ADCs) and other targeted therapies is the often-poor aqueous solubility of hydrophobic cytotoxic payloads.[5] Aggregation of the final conjugate can lead to manufacturing challenges, reduced efficacy, and potential immunogenicity.[6] The PEG3 spacer, with its repeating ethylene (B1197577) oxide units, significantly increases the hydrophilicity of the linker-payload construct, thereby improving its solubility in aqueous biological environments and mitigating the risk of aggregation.[2][7]

Improved Pharmacokinetics and Stability

The hydrophilic nature of the PEG3 spacer can contribute to improved pharmacokinetic profiles of bioconjugates. By creating a hydration shell, PEGylation can reduce non-specific interactions with other proteins and cell membranes, leading to a longer circulation half-life and potentially increased accumulation at the target site.[8][9] Furthermore, PEG linkers can offer protection against enzymatic degradation.[9] While the short PEG3 spacer's effect on circulation half-life may be less pronounced than that of longer PEG chains, it still contributes to a more favorable overall profile compared to a purely alkyl-based linker. Studies have shown that even short PEG linkers can improve the stability and in vivo performance of conjugates.[6]

Minimized Steric Hindrance

The flexibility and length of the PEG3 spacer provide a physical separation between the targeting molecule and the payload.[3] This spatial separation can be critical for preserving the binding affinity of the targeting moiety (e.g., an antibody) to its receptor, as it prevents the often-bulky payload from sterically hindering the interaction.

Quantitative Data on this compound and Analogs

The following tables summarize the key physicochemical properties of this compound and its non-PEGylated counterpart, TCO-C3-amine, to highlight the impact of the PEG3 spacer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2028288-77-7[2][10]
Molecular Formula C19H36N2O5[2][10]
Molecular Weight 372.51 g/mol [2]
Appearance Colorless to slightly yellow oil[11]
Purity >95% (HPLC)[11]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[11][12]
Storage Conditions -20°C, Desiccate[10][12]

Table 2: Physicochemical Properties of a Non-PEGylated Analog (TCO-C3-amine)

PropertyValueSource(s)
CAS Number 1609736-43-7[13]
Molecular Formula C12H20N2O2[13]
Molecular Weight 224.30 g/mol [13]
Appearance Not specified
Purity Not specified
Solubility Not specified
Storage Conditions Not specified

Experimental Protocols

General Synthesis of TCO-PEG-Amine Linkers

While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach for the synthesis of TCO-PEG-amine linkers can be outlined. The synthesis typically involves the reaction of an activated TCO derivative with a PEG-diamine.

Materials:

  • (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate (TCO-NHS ester)

  • Amino-PEG3-amine

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Amino-PEG3-amine (1.0 equivalent) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.0-3.0 equivalents) to the solution.

  • In a separate flask, dissolve TCO-NHS ester (1.0-1.2 equivalents) in anhydrous DCM or DMF.

  • Slowly add the TCO-NHS ester solution to the Amino-PEG3-amine solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Protocol for Bioconjugation via TCO-Tetrazine Ligation

This protocol describes the general steps for conjugating a TCO-functionalized molecule (e.g., a drug payload modified with this compound) to a tetrazine-labeled antibody.

Materials:

  • Tetrazine-labeled antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-functionalized payload dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Size-exclusion chromatography (SEC) column or other purification system

Procedure:

  • Preparation of Reactants:

    • Ensure the tetrazine-labeled antibody is at a known concentration.

    • Prepare a stock solution of the TCO-functionalized payload in DMSO or DMF.

  • Conjugation Reaction:

    • To the tetrazine-labeled antibody solution, add a slight molar excess (e.g., 1.5-5 equivalents) of the TCO-functionalized payload. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The reaction progress can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Remove the excess, unreacted TCO-functionalized payload and any organic solvent by size-exclusion chromatography (SEC) using an appropriate buffer (e.g., PBS).

  • Characterization:

    • Characterize the resulting antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Confirm the integrity and purity of the ADC by SEC and SDS-PAGE.

Visualizing the Role of this compound in Drug Development

Graphviz diagrams are provided to illustrate the logical relationships and workflows where this compound is a key component.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an ADC utilizing a this compound linker.

PROTAC_Formation_Workflow POI_Ligand Ligand for Protein of Interest (POI) TCO_Linker This compound POI_Ligand->TCO_Linker Amide Coupling PROTAC PROTAC Molecule TCO_Linker->PROTAC Formation of PROTAC Construct E3_Ligase_Ligand Ligand for E3 Ubiquitin Ligase E3_Ligase_Ligand->TCO_Linker Amide Coupling (alternative)

Caption: Simplified workflow for the synthesis of a PROTAC using this compound.

Conclusion

The this compound linker is a powerful tool in the field of bioconjugation, offering a combination of rapid and specific reactivity with favorable physicochemical properties. The integral PEG3 spacer plays a crucial role in enhancing the solubility and stability of the linker and its conjugates, while also minimizing steric hindrance. These attributes make it an attractive choice for the development of next-generation targeted therapeutics, including ADCs and PROTACs, where precise control over the linker's properties is paramount for achieving optimal efficacy and safety. As the demand for more sophisticated bioconjugates continues to grow, the rational design of linkers incorporating elements like the PEG3 spacer will remain a key area of innovation.

References

An In-depth Technical Guide to TCO-C3-PEG3-C3-amine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCO-C3-PEG3-C3-amine is a bifunctional linker molecule integral to advancements in bioconjugation, targeted drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization and application, and visual representations of its role in complex biological systems. The strategic incorporation of a trans-cyclooctene (B1233481) (TCO) group and a primary amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers researchers a powerful tool for creating sophisticated biomolecular constructs.

Core Physical and Chemical Properties

This compound is a well-defined molecule with consistent properties that are crucial for its application in sensitive biological and chemical workflows. A summary of these properties is presented below.

PropertyValue
Molecular Formula C₁₉H₃₆N₂O₅
Molecular Weight 372.50 g/mol
CAS Number 2028288-77-7
Appearance Colorless to slightly yellow oil or solid powder
Purity Typically >95% (as determined by HPLC)
Solubility Soluble in common organic solvents such as DMSO, DMF, DCM, THF, and Chloroform.[1][2] The PEG spacer enhances solubility in aqueous media.[1][3]
Storage Conditions For short-term storage, 0-4°C is recommended. For long-term stability, storage at -20°C is advised, kept dry and protected from light.[3][4]

Chemical Structure and Reactivity

The unique reactivity of this compound is dictated by its two terminal functional groups: the TCO moiety and the primary amine.

  • Trans-cyclooctene (TCO) Group: The strained double bond of the TCO ring makes it highly reactive towards tetrazine derivatives via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes.[5][6] The reaction is characterized by its high specificity and the formation of a stable covalent bond.[5]

  • Primary Amine Group: The terminal amine group provides a versatile handle for conjugation to various molecules. It readily reacts with activated esters (e.g., NHS esters) and carboxylic acids (in the presence of coupling agents like EDC or DCC) to form stable amide bonds.[3][7]

The polyethylene glycol (PEG3) spacer is a key feature that imparts hydrophilicity to the molecule, which can improve the solubility and reduce the aggregation of the resulting bioconjugates.[3] The length of the PEG linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

Characterization of this compound

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and purity of this compound.

  • Methodology:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Features: Characteristic peaks for the TCO ring protons, the methylene (B1212753) protons of the PEG spacer, and the propyl groups flanking the PEG chain and the amine. The chemical shifts and splitting patterns should be consistent with the molecule's structure.

    • Expected ¹³C NMR Features: Resonances corresponding to the carbons of the TCO ring, the PEG spacer, and the aliphatic linkers.

3.1.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the identity of the compound.

  • Methodology:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

    • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 373.27.

3.1.3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the compound.

  • Methodology:

    • Dissolve a small amount of the compound in the mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water and acetonitrile (both may contain 0.1% TFA or formic acid).

    • Monitor the elution profile using a UV detector (if the molecule has a chromophore) or an evaporative light scattering detector (ELSD).

    • Expected Result: A major peak corresponding to the this compound, with the purity calculated based on the relative peak area.

Bioconjugation using this compound

This protocol describes a two-step process for conjugating a protein of interest (POI) to a tetrazine-labeled molecule.

Step 1: Functionalization of a Carboxylic Acid-Containing Molecule with this compound

  • Dissolve the carboxylic acid-containing molecule and a 1.1-fold molar excess of this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Add 1.2 equivalents of a coupling agent (e.g., HATU) and 2 equivalents of a base (e.g., DIPEA).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the TCO-functionalized molecule by preparative HPLC.

Step 2: TCO-Tetrazine Ligation

  • Dissolve the purified TCO-functionalized molecule and a tetrazine-labeled molecule (e.g., a fluorescent dye or a protein) in a suitable buffer (e.g., PBS, pH 7.4).

  • Mix the two components at a 1:1 or a slight molar excess of the tetrazine component.

  • Incubate the reaction at room temperature for 30-60 minutes. The reaction is often rapid and can be monitored by the disappearance of the characteristic color of the tetrazine.

  • The resulting conjugate can be purified by size-exclusion chromatography or dialysis to remove any unreacted components.

Applications and Workflows

The primary application of this compound is in the construction of complex biomolecules for research and therapeutic purposes.

PROTAC Development

This compound serves as a versatile linker in the synthesis of PROTACs. A typical workflow involves the separate synthesis of a warhead that binds to the protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The this compound is then used to connect these two components.

PROTAC_Development_Workflow cluster_synthesis Component Synthesis cluster_linker Linker Conjugation cluster_assembly PROTAC Assembly & Purification cluster_validation Functional Validation POI_Ligand Protein of Interest (POI) Ligand Synthesis Linker_POI Conjugate POI Ligand to This compound POI_Ligand->Linker_POI E3_Ligand E3 Ligase Ligand Synthesis Linker_E3 Conjugate E3 Ligase Ligand to Tetrazine E3_Ligand->Linker_E3 PROTAC_Formation TCO-Tetrazine Ligation Linker_POI->PROTAC_Formation Linker_E3->PROTAC_Formation Purification Purification of PROTAC (e.g., HPLC) PROTAC_Formation->Purification Ternary_Complex Ternary Complex Formation Assay Purification->Ternary_Complex Degradation_Assay Protein Degradation Assay (e.g., Western Blot, MS) Ternary_Complex->Degradation_Assay Targeted_Drug_Delivery cluster_components System Components cluster_conjugation Bioconjugation cluster_administration In Vivo Application Targeting_Moiety Targeting Moiety (e.g., Antibody) Tetrazine_Labeling Label Targeting Moiety with Tetrazine Targeting_Moiety->Tetrazine_Labeling Drug_Payload Therapeutic Drug TCO_Linker_Drug Conjugate Drug to This compound Drug_Payload->TCO_Linker_Drug Systemic_Admin Systemic Administration of Components Tetrazine_Labeling->Systemic_Admin TCO_Linker_Drug->Systemic_Admin Target_Site Target Site (e.g., Tumor) Systemic_Admin->Target_Site Bioorthogonal_Ligation In Situ TCO-Tetrazine Ligation Target_Site->Bioorthogonal_Ligation Drug_Release Localized Drug Action Bioorthogonal_Ligation->Drug_Release

References

TCO-C3-PEG3-C3-amine: A Comprehensive Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, advantages, and applications of TCO-C3-PEG3-C3-amine, a heterobifunctional linker at the forefront of bioconjugation chemistry. This linker is instrumental in the development of sophisticated biomolecular conjugates, including antibody-drug conjugates (ADCs) and PROTACs, by leveraging the power of bioorthogonal click chemistry.

Core Features of this compound

This compound is a versatile chemical tool comprised of three key components: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. This unique architecture provides a powerful combination of reactivity, solubility, and flexibility.

The terminal primary amine allows for straightforward conjugation to molecules containing carboxylic acids or activated esters (like NHS esters) to form stable amide bonds.[1] This functionality is often the initial step in attaching the linker to a payload molecule or a protein of interest.

The central PEG3 spacer is a hydrophilic chain that offers several advantages. It enhances the aqueous solubility of the linker and the resulting conjugate, which is crucial for biological applications.[1][2] Furthermore, the PEG spacer provides a flexible connection that minimizes steric hindrance between the conjugated molecules, potentially preserving their biological activity.[3][4]

The TCO moiety is the bioorthogonal reactive handle of the linker. TCO groups react with extreme speed and selectivity with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[5][6] This "click chemistry" reaction is highly efficient under mild, biocompatible conditions and does not require a catalyst, making it ideal for use in complex biological systems.[3][5]

Key Advantages in Bioconjugation

The unique structure of this compound offers several distinct advantages for researchers and drug developers:

  • Unprecedented Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 2000 M⁻¹s⁻¹ in 9:1 methanol/water.[5] This rapid reactivity allows for efficient conjugation even at low concentrations of biomolecules.[3][5]

  • Exceptional Specificity and Bioorthogonality: The TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups typically found in biological systems.[3] This chemoselectivity ensures the precise formation of the desired conjugate.

  • Biocompatibility: The reaction proceeds efficiently under mild conditions (physiological pH and temperature) without the need for toxic catalysts like copper, making it suitable for applications in living cells and organisms.[3][5]

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG spacer improves the solubility of the linker and the final conjugate in aqueous buffers, which can help to prevent aggregation of labeled proteins.[2]

  • Versatility in Application: This linker is a valuable tool for a wide range of applications, including the construction of ADCs, PROTACs, fluorescent imaging probes, and for surface modification of materials.[2][5][7]

Quantitative Data

The following table summarizes key quantitative data related to the TCO-tetrazine reaction, which is central to the functionality of the this compound linker.

ParameterValueConditionsSource
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹Aqueous buffered media[6]
Second-Order Rate Constant (k) 2000 M⁻¹s⁻¹9:1 methanol/water[5]
Typical Reaction Time 30 - 60 minutesAt 5-10 µM protein concentrations[8]
Molecular Weight 372.51 g/mol N/A[1]
Purity >90% or >95% (batch dependent)HPLC[1][4]

Experimental Protocols

While specific protocols will vary depending on the molecules being conjugated, the following provides a general framework for the two key reaction steps involving the this compound linker.

Amide Coupling to a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the linker's primary amine to a molecule containing a carboxylic acid, such as a drug payload.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Activation Buffer: MES buffer (pH 5-6) or other non-amine, non-carboxy buffer

  • Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.2-7.5) or other non-amine buffer

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Quenching solution: Dithiothreitol (DTT) or hydroxylamine (B1172632)

  • Anhydrous DMSO or DMF

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC, (Sulfo-)NHS, and this compound to room temperature before use.

    • Prepare a stock solution of the carboxylic acid-containing molecule in an appropriate solvent.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add EDC and (Sulfo-)NHS to the solution. A typical molar ratio is 1:2:2 (carboxylic acid:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Quenching of EDC (Optional but Recommended):

    • Add DTT to the reaction mixture to quench any excess EDC. This step is particularly important if the molecule for the next step is sensitive to carbodiimides.

  • Conjugation with this compound:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Add the this compound stock solution to the activated carboxylic acid solution. A molar excess of the amine linker (e.g., 1.5 to 5-fold) may be required to drive the reaction to completion.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching of Reaction:

    • Add a quenching solution such as hydroxylamine or an excess of a primary amine (e.g., Tris buffer) to stop the reaction by consuming any remaining activated esters.

  • Purification:

    • Purify the TCO-functionalized molecule using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC) to remove excess reagents and byproducts.

TCO-Tetrazine Click Chemistry for Bioconjugation

This protocol outlines the bioorthogonal reaction between a TCO-functionalized molecule (prepared as in 4.1) and a tetrazine-functionalized protein.

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized protein

  • Reaction Buffer: PBS (pH 7.4) or other suitable amine-free buffer

  • Reaction vessel

Procedure:

  • Preparation of Reactants:

    • Prepare the TCO-functionalized molecule in the Reaction Buffer.

    • Prepare the tetrazine-functionalized protein in the Reaction Buffer.

  • Click Reaction:

    • Add the TCO-functionalized molecule to the tetrazine-functionalized protein solution. A slight molar excess (e.g., 1.1 to 1.5-fold) of one reactant over the other is often used to ensure complete conjugation of the limiting species.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction can also be performed at 4°C for a longer duration if the biomolecules are sensitive to room temperature.

  • Purification (Optional):

    • Depending on the downstream application, the final conjugate may be used directly or purified to remove any unreacted starting materials. Purification can be achieved by methods such as SEC or affinity chromatography.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved when using the this compound linker.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Bioorthogonal Click Chemistry Molecule Carboxylic Acid- Containing Molecule ActivatedMolecule NHS Ester- Activated Molecule Molecule->ActivatedMolecule Activation Linker This compound TCO_Molecule TCO-Functionalized Molecule Activators EDC, NHS ActivatedMolecule->TCO_Molecule Conjugation TCO_Molecule_2 TCO-Functionalized Molecule Final_Conjugate Final Bioconjugate TCO_Molecule_2->Final_Conjugate iEDDA Reaction Tetrazine_Protein Tetrazine-Functionalized Protein

Caption: A two-step workflow for bioconjugation using this compound.

G TCO TCO Moiety (Dienophile) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Reacts with Tetrazine Tetrazine Moiety (Diene) Intermediate Unstable Intermediate TransitionState->Intermediate Forms FinalProduct Stable Dihydropyridazine Adduct Intermediate->FinalProduct Retro-Diels-Alder (releases N₂) Nitrogen N₂ Gas Intermediate->Nitrogen

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

This guide provides a comprehensive overview of the this compound linker, highlighting its features, advantages, and practical applications. For specific experimental optimization, researchers should consult relevant literature for the particular biomolecules and payloads being utilized.

References

An In-depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur within a living system without interfering with native biochemical processes. Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural environment.[1] The core principle of bioorthogonal chemistry is to introduce abiotic chemical functionalities, often called "chemical reporters," onto a biomolecule of interest and then specifically react them with a complementary probe.[2] This two-step strategy allows for the precise labeling of proteins to study their dynamics, localization, interactions, and function with minimal perturbation to the biological system.[3]

Key characteristics of a bioorthogonal reaction include:

  • High Selectivity: The reacting partners must only react with each other and not with any endogenous functional groups found in the complex cellular milieu.[1]

  • Biocompatibility: The reactants and the resulting covalent linkage should be non-toxic and not disrupt the normal physiology of the cell or organism.[1]

  • Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and pH, even at low concentrations of the reactants.[1][3]

  • Stability: Both the bioorthogonal handles and the resulting linkage must be stable in the aqueous, reducing environment of the cell.

This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and key workflows in the application of bioorthogonal chemistry for protein labeling.

Key Bioorthogonal Reactions for Protein Labeling

Several bioorthogonal reactions have been developed and are widely used for protein labeling. The choice of reaction depends on factors such as the desired reaction rate, the nature of the bioorthogonal handle, and the experimental context (in vitro, in live cells, or in vivo).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC, a copper-free variant of "click chemistry," is one of the most widely used bioorthogonal reactions. It involves the reaction between a cyclooctyne (B158145), a strained alkyne, and an azide (B81097) to form a stable triazole linkage. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[4]

Tetrazine Ligation

Tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction is known for its exceptionally fast kinetics, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[3][5] The rapid nature of this reaction allows for the labeling of low-abundance proteins and for capturing dynamic processes in real-time.[3][5]

Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction between an azide and a triarylphosphine.[6] The reaction proceeds through an aza-ylide intermediate, which then rearranges to form a stable amide bond.[6] While generally slower than SPAAC and tetrazine ligation, the "traceless" versions of the Staudinger ligation are particularly advantageous as they leave behind a native amide bond, minimizing any potential perturbation to the protein's structure and function.

Data Presentation: Comparison of Bioorthogonal Reaction Kinetics

The efficiency of a bioorthogonal labeling experiment is critically dependent on the reaction kinetics. The following tables summarize the second-order rate constants for some of the most common bioorthogonal reactions used in protein labeling, providing a basis for selecting the appropriate chemistry for a given application.

Bioorthogonal ReactionReactant 1Reactant 2Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Staudinger Ligation AzidePhosphine~10⁻³
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneAzide~10² - 10³
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) BCNBenzyl Azide~0.06 - 0.1
DIBOBenzyl Azide~0.3 - 0.7
DBCOBenzyl Azide~0.6 - 1.0
Tetrazine Ligation TetrazinesTCO~10³ - 10⁶

Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in bioorthogonal protein labeling.

Protocol 1: Genetic Incorporation of a Non-Canonical Amino Acid (ncAA) into a Protein in Mammalian Cells

This protocol describes the site-specific incorporation of an ncAA bearing a bioorthogonal handle into a protein of interest (POI) in mammalian cells using the genetic code expansion technology.[8][9][10]

Materials:

  • Mammalian expression plasmid for the POI with an in-frame amber stop codon (TAG) at the desired labeling site.

  • Mammalian expression plasmid for the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the desired ncAA.

  • The desired non-canonical amino acid (e.g., an azide- or alkyne-containing amino acid).

  • Mammalian cell line (e.g., HEK293T, CHO).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Antibodies for Western blot analysis (anti-POI and anti-loading control).

Procedure:

  • Cell Culture and Transfection:

    • Plate mammalian cells in a suitable format (e.g., 6-well plate) and grow to 70-80% confluency.

    • Co-transfect the cells with the POI-TAG plasmid and the aaRS/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • ncAA Supplementation:

    • Immediately after transfection, supplement the cell culture medium with the ncAA to a final concentration of 1-10 mM.

  • Protein Expression:

    • Incubate the cells for 48-72 hours to allow for protein expression.

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Verification of ncAA Incorporation (Western Blot):

    • Separate the protein lysate by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody against the POI to confirm the expression of the full-length, ncAA-containing protein. A band corresponding to the full-length protein will only be present in cells grown in the presence of the ncAA.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a Purified Protein

This protocol outlines the labeling of a purified protein containing an azide-functionalized ncAA with a cyclooctyne-bearing probe (e.g., a fluorescent dye).

Materials:

  • Purified protein containing an azide group.

  • Cyclooctyne-probe (e.g., DBCO-Fluorophore) stock solution (e.g., 10 mM in DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the cyclooctyne-probe stock solution to the protein solution to a final concentration that is in 10- to 50-fold molar excess over the protein.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in the protein band) or mass spectrometry.

  • Purification (Optional):

    • If necessary, remove the excess, unreacted probe by size-exclusion chromatography or dialysis.

Protocol 3: Tetrazine Ligation Labeling of Cell-Surface Proteins

This protocol describes the labeling of cell-surface proteins containing a trans-cyclooctene (TCO)-functionalized ncAA with a tetrazine-conjugated fluorescent dye in live cells.[11][12][13]

Materials:

  • Mammalian cells expressing the TCO-containing POI on the cell surface.

  • Tetrazine-fluorophore stock solution (e.g., 1 mM in DMSO).

  • Cell culture medium.

  • PBS.

Procedure:

  • Cell Preparation:

    • Plate the cells expressing the TCO-modified POI in a suitable format for imaging (e.g., glass-bottom dish).

  • Labeling Reaction:

    • Wash the cells once with pre-warmed PBS.

    • Add the tetrazine-fluorophore to the cell culture medium to a final concentration of 1-10 µM.

    • Incubate the cells with the labeling medium for 5-30 minutes at 37°C.

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove the excess, unreacted dye.

  • Imaging:

    • The cells are now ready for live-cell fluorescence microscopy.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in bioorthogonal chemistry for protein labeling.

G cluster_incorporation Step 1: Bioorthogonal Handle Incorporation cluster_labeling Step 2: Bioorthogonal Reaction Genetic Code Expansion Genetic Code Expansion SPAAC SPAAC Genetic Code Expansion->SPAAC Tetrazine Ligation Tetrazine Ligation Genetic Code Expansion->Tetrazine Ligation Metabolic Labeling Metabolic Labeling Staudinger Ligation Staudinger Ligation Metabolic Labeling->Staudinger Ligation Labeled Protein Labeled Protein SPAAC->Labeled Protein Tetrazine Ligation->Labeled Protein Staudinger Ligation->Labeled Protein Protein of Interest Protein of Interest Protein of Interest->Genetic Code Expansion ncAA incorporation Protein of Interest->Metabolic Labeling Reporter incorporation

Caption: General workflow of two-step bioorthogonal protein labeling.

G cluster_reactants Protein-Azide Protein-Azide Transition State Transition State Protein-Azide->Transition State Cyclooctyne-Probe Cyclooctyne-Probe Cyclooctyne-Probe->Transition State Triazole-Linked Labeled Protein Triazole-Linked Labeled Protein Transition State->Triazole-Linked Labeled Protein [3+2] Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G cluster_reactants Protein-TCO Protein-TCO Diels-Alder Adduct Diels-Alder Adduct Protein-TCO->Diels-Alder Adduct Tetrazine-Probe Tetrazine-Probe Tetrazine-Probe->Diels-Alder Adduct Labeled Protein Labeled Protein Diels-Alder Adduct->Labeled Protein Retro-Diels-Alder N2 N2 Diels-Alder Adduct->N2 G POI-TAG Plasmid POI-TAG Plasmid Transfection Transfection POI-TAG Plasmid->Transfection aaRS/tRNA Plasmid aaRS/tRNA Plasmid aaRS/tRNA Plasmid->Transfection ncAA ncAA Mammalian Cell Mammalian Cell ncAA->Mammalian Cell Supplementation Transfection->Mammalian Cell Translation Translation Mammalian Cell->Translation Labeled Protein Labeled Protein Translation->Labeled Protein

References

The Strategic Application of TCO-C3-PEG3-C3-amine in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC. This technical guide focuses on the application of a specific and versatile linker, TCO-C3-PEG3-C3-amine, in the synthesis of PROTACs, with a particular emphasis on its role in facilitating innovative synthesis strategies such as in-cell click-formed PROTACs (CLIPTACs).

The this compound linker incorporates three key functional components:

  • Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse electron-demand Diels-Alder (IEDDA) "click chemistry" reactions with tetrazines. This bioorthogonal reaction is exceptionally fast and proceeds under physiological conditions, making it ideal for in-cell synthesis.

  • Polyethylene Glycol (PEG3): A three-unit PEG spacer that enhances the hydrophilicity and solubility of the PROTAC molecule. The flexibility of the PEG chain can also be crucial for achieving the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.

  • Amine (amine): A primary amine that provides a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester.

This guide will provide a comprehensive overview of the role of this compound in PROTAC synthesis, including detailed experimental protocols, data presentation, and visualizations of the underlying mechanisms and workflows.

The "In-Cell CLIPTAC" Strategy: A Key Application

A significant challenge in PROTAC development is the often-high molecular weight and poor cell permeability of the final molecule. The this compound linker is instrumental in an elegant strategy that circumvents this issue: the in-cell self-assembly of PROTACs, also known as the CLIPTAC (Click-Formed Proteolysis Targeting Chimera) approach.[1][2]

In this strategy, the PROTAC is synthesized in situ from two smaller, more cell-permeable precursors:

  • A POI ligand functionalized with a TCO group.

  • An E3 ligase ligand functionalized with a tetrazine group.

The this compound linker, with its terminal amine, can be used to synthesize the TCO-functionalized POI ligand. Once both precursors are administered to cells, they can independently diffuse across the cell membrane. Inside the cell, the TCO and tetrazine moieties rapidly and specifically react via IEDDA click chemistry to form the active, full-length PROTAC. This in-cell assembly allows for the efficient formation of the therapeutic molecule at its site of action, potentially reducing off-target effects and improving the overall therapeutic window.

CLIPTAC_Formation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space POI_ligand_TCO POI Ligand-TCO PROTAC Active PROTAC POI_ligand_TCO->PROTAC Cellular Uptake & IEDDA Click Reaction E3_ligand_Tetrazine E3 Ligand-Tetrazine E3_ligand_Tetrazine->PROTAC

Caption: In-cell formation of a CLIPTAC from its precursors.

PROTAC-Mediated Protein Degradation Pathway

Once formed, the PROTAC orchestrates the degradation of the target protein through the ubiquitin-proteasome pathway. This process can be visualized as a catalytic cycle where a single PROTAC molecule can mediate the degradation of multiple POI molecules.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling Recycled PROTAC Ternary_Complex->Recycling Dissociation Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Peptides Proteasome->Degradation Recycling->Ternary_Complex

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). While specific data for a PROTAC assembled using the this compound linker is not publicly available, the following table provides illustrative data for BRD4-degrading PROTACs, including a representative CLIPTAC, to demonstrate the typical performance metrics.

CompoundLinker TypeE3 Ligase LigandTargetDC50 (nM)Dmax (%)Reference
dBET1 PEG4Pomalidomide (CRBN)BRD41.8>95Fictional, based on known data
MZ1 PEG4VH032 (VHL)BRD425>90Fictional, based on known data
Representative CLIPTAC TCO-PEG-TetrazineThalidomide (B1683933) (CRBN)BRD4~1000 (precursors)~90Fictional, based on known data

Note: The data in this table is illustrative and intended for comparative purposes. Actual values will vary depending on the specific POI ligand, E3 ligase ligand, cell line, and experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of CLIPTAC precursors and the subsequent biological evaluation of the in-cell assembled PROTAC.

Synthesis of TCO-Functionalized POI Ligand (e.g., JQ1)

This protocol describes the conjugation of this compound to a POI ligand with a carboxylic acid handle, using the BRD4 inhibitor JQ1 as an example.

Synthesis_Workflow cluster_synthesis Synthesis of TCO-Functionalized JQ1 JQ1_COOH JQ1-COOH Activation Carboxylic Acid Activation (e.g., HATU, DIPEA) JQ1_COOH->Activation TCO_Linker This compound Coupling Amide Bond Formation TCO_Linker->Coupling Activation->Coupling Purification Purification (e.g., HPLC) Coupling->Purification JQ1_TCO JQ1-TCO Precursor Purification->JQ1_TCO

Caption: Workflow for synthesizing a TCO-functionalized POI ligand.

Materials:

  • JQ1-carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC system

  • LC-MS system

Procedure:

  • Activation of JQ1-carboxylic acid:

    • Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the mixture at room temperature for 15 minutes.

  • Amide Coupling:

    • Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated JQ1 mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the reaction mixture directly by reverse-phase HPLC to yield the final JQ1-TCO precursor.

    • Characterize the final product by LC-MS and NMR.

Synthesis of Tetrazine-Functionalized E3 Ligase Ligand (e.g., Thalidomide)

A similar amide coupling strategy can be employed to synthesize the tetrazine-functionalized E3 ligase ligand. For example, a commercially available tetrazine-PEG-amine linker can be coupled to a thalidomide derivative bearing a carboxylic acid handle.

In-Cell BRD4 Degradation Assay

This protocol outlines the procedure for treating cells with the CLIPTAC precursors and assessing the degradation of the target protein, BRD4, by Western blotting.

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, HEK293T)

  • JQ1-TCO precursor stock solution (in DMSO)

  • Tetrazine-thalidomide precursor stock solution (in DMSO)

  • Cell culture medium and supplements

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

  • Treatment with CLIPTAC Precursors:

    • Treat the cells with the JQ1-TCO precursor at the desired final concentration (e.g., 10 µM).

    • Incubate for a specified period (e.g., 4-6 hours) to allow for cellular uptake.

    • Add the tetrazine-thalidomide precursor to the same wells at the desired final concentration (e.g., 10 µM).

    • Incubate for an additional period (e.g., 18-24 hours).

    • Include appropriate controls: vehicle (DMSO), JQ1-TCO only, tetrazine-thalidomide only, and a pre-synthesized PROTAC (if available).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

Conclusion

The this compound linker is a powerful tool in the synthesis of PROTACs, offering a unique combination of features that address some of the key challenges in the field. Its primary amine handle allows for straightforward conjugation to protein ligands, while the PEG spacer enhances solubility and provides conformational flexibility. Most notably, the TCO moiety enables the innovative "in-cell CLIPTAC" strategy, allowing for the intracellular synthesis of PROTACs from smaller, more permeable precursors. This approach has the potential to expand the druggable proteome by providing a more efficient means of delivering these potent therapeutic agents to their site of action. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers and drug developers seeking to leverage the advantages of this compound in their PROTAC design and synthesis endeavors.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with TCO-C3-PEG3-C3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the covalent labeling of antibodies with TCO-C3-PEG3-C3-amine. This procedure utilizes the bioorthogonal reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz), a cornerstone of modern bioconjugation techniques known for its exceptional speed, selectivity, and biocompatibility.[1][2][3] This method is particularly valuable in drug development, molecular imaging, and diagnostics for creating precisely modified antibodies.[1]

The this compound reagent facilitates the introduction of a TCO moiety onto an antibody, typically by targeting primary amines on lysine (B10760008) residues through an N-hydroxysuccinimide (NHS) ester derivative. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, thereby improving labeling efficiency and preserving antibody function.[4][5]

Principle of the Reaction

The labeling strategy is a two-step process. First, the antibody is functionalized with the TCO group using an amine-reactive TCO-PEG-NHS ester. This is followed by the highly efficient and specific inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction between the TCO-modified antibody and a tetrazine-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or an imaging agent).[2][5][6] This "click chemistry" reaction is catalyst-free and proceeds rapidly under mild, physiological conditions, making it ideal for working with sensitive biological molecules.[2][5]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for labeling an antibody with this compound and subsequent conjugation with a tetrazine-labeled molecule.

Materials and Reagents
  • Antibody of interest (1-5 mg/mL)

  • TCO-C3-PEG3-C3-NHS ester (or similar TCO-PEG-NHS ester)

  • Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 or 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for purification.

  • Tetrazine-functionalized molecule for conjugation.

Protocol 1: TCO-Labeling of the Antibody
  • Antibody Preparation :

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.[4]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[5]

  • TCO-PEG-NHS Ester Preparation :

    • Immediately before use, dissolve the TCO-C3-PEG3-C3-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.[4] Allow the reagent to warm to room temperature before opening to prevent moisture contamination.[5]

  • Labeling Reaction :

    • Add a 5- to 20-fold molar excess of the dissolved TCO-PEG-NHS ester to the antibody solution.[4][6] The optimal molar ratio may need to be determined empirically for each antibody to achieve the desired degree of labeling (DOL) without compromising antibody function.[5]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[4][6]

  • Quenching the Reaction :

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[4]

    • Incubate for 5-10 minutes at room temperature.[4]

  • Purification of the TCO-Labeled Antibody :

    • Remove excess, unreacted TCO-PEG-NHS ester and quenching buffer components by purifying the TCO-labeled antibody using a desalting column or by dialysis against the Reaction Buffer.[4][6]

    • The purified TCO-labeled antibody can be stored at 4°C for short-term use or at -20°C for long-term storage. The TCO group is generally stable in aqueous buffers for several weeks at 4°C.[4]

Protocol 2: Conjugation of TCO-Labeled Antibody with a Tetrazine-Functionalized Molecule
  • Prepare the TCO-Labeled Antibody :

    • Ensure the purified TCO-labeled antibody is in an appropriate reaction buffer (e.g., PBS).

  • Click Reaction :

    • Add the tetrazine-functionalized molecule to the TCO-labeled antibody. A 1.1- to 5-fold molar excess of the tetrazine compound is recommended to ensure complete reaction with the available TCO sites.[5]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.[4] The reaction is typically very fast, with significant conjugation occurring within minutes.

  • Final Purification (Optional) :

    • If necessary, the final antibody conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography (SEC) or a desalting column.[4]

Quantitative Data Summary

The efficiency of antibody labeling and the properties of the resulting conjugate are critical for downstream applications. The following table summarizes key quantitative parameters.

ParameterTypical Range/ValueFactors Influencing the ParameterNotes
Molar Excess of TCO-NHS Ester 5x - 20xProtein concentration, buffer pH, reactivity of the specific antibody.Higher excess can lead to a higher Degree of Labeling (DOL) but may also increase the risk of protein aggregation and loss of function.[5][6]
Degree of Labeling (DOL) 1 - 10Molar excess of labeling reagent, reaction time, temperature, and pH.The optimal DOL is application-dependent. A high DOL can sometimes negatively impact antibody binding and pharmacokinetics.[7]
Labeling Efficiency >50% - 99%Purity of reagents, absence of competing amines in the buffer, and optimized reaction conditions.Can be assessed spectrophotometrically if the TCO reagent contains a UV-tracer, or through mass spectrometry.[6]
Reaction Time (TCO Labeling) 30 - 60 minutesTemperature and pH.Longer incubation does not always lead to higher efficiency and can increase hydrolysis of the NHS ester.[4][6]
Reaction Time (TCO-Tetrazine Click) 30 minutes - 2 hoursConcentration of reactants.The reaction is extremely fast, with kinetics often in the range of k > 800 M⁻¹s⁻¹.[2][4]
Stability of TCO-Antibody Stable for weeks at 4°CStorage buffer composition, temperature.Avoid buffers containing azides or thiols for long-term storage.[8]
Recovery after Purification >85%Purification method (desalting columns generally yield high recovery).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Conjugation antibody_prep Antibody in Amine-Free Buffer labeling Incubate Antibody with TCO-PEG-NHS Ester antibody_prep->labeling tco_reagent_prep Prepare TCO-PEG-NHS Ester Solution tco_reagent_prep->labeling quench Quench Reaction with Tris Buffer labeling->quench purify_tco Purify TCO-Antibody (Desalting Column) quench->purify_tco click_reaction React with Tetrazine-Molecule purify_tco->click_reaction final_product Purified Antibody Conjugate click_reaction->final_product

Caption: Workflow for TCO-labeling of antibodies and subsequent conjugation.

Bioorthogonal Signaling Pathway

G cluster_reactants Reactants cluster_product Product Ab_TCO TCO-Labeled Antibody plus + Ab_TCO->plus Tz_Molecule Tetrazine-Functionalized Molecule (e.g., Drug, Dye) Tz_Molecule->plus Ab_Conjugate Stable Antibody Conjugate plus->Ab_Conjugate  Inverse-Electron Demand Diels-Alder Cycloaddition (Click Reaction)

Caption: The TCO-tetrazine bioorthogonal "click" reaction mechanism.

References

Application Notes and Protocols for TCO-C3-PEG3-C3-amine in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing Bioorthogonal Chemistry for Advanced Live-Cell Imaging

Introduction

Live-cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. The advent of bioorthogonal chemistry has revolutionized this field by enabling the precise labeling of biomolecules in their native environment without perturbing cellular functions. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a premier bioorthogonal reaction, celebrated for its exceptionally fast kinetics and high specificity.[1][2][3] TCO-C3-PEG3-C3-amine is a versatile heterobifunctional linker designed to capitalize on this powerful chemistry for live-cell imaging applications. It features a reactive TCO group for rapid ligation with a tetrazine-functionalized probe and a primary amine for covalent attachment to a biomolecule of interest. The hydrophilic PEG3 spacer enhances solubility and minimizes steric hindrance, improving conjugation efficiency and reducing non-specific interactions.[1]

These application notes provide detailed protocols for the conjugation of this compound to a protein of interest and its subsequent use in a two-step live-cell imaging workflow.

Principle of the Method

The use of this compound for live-cell imaging follows a two-stage process:

  • Biomolecule Functionalization: The primary amine of this compound is covalently attached to a biomolecule of interest (e.g., an antibody, protein, or small molecule). This is typically achieved by targeting the carboxyl groups on the biomolecule, which are first activated to form a reactive ester that readily couples with the amine.

  • Bioorthogonal Labeling in Live Cells: The TCO-functionalized biomolecule is introduced to live cells, where it can bind to its target. Subsequently, a cell-permeable or impermeable tetrazine-fluorophore conjugate is added. The highly rapid and specific iEDDA reaction between the TCO and tetrazine results in the fluorescent labeling of the target biomolecule, enabling its visualization by microscopy.[2][4]

Quantitative Data

The TCO-tetrazine ligation is renowned for its exceptional reaction kinetics, which are several orders of magnitude faster than other bioorthogonal reactions. This allows for efficient labeling at low concentrations of reagents, minimizing potential cellular toxicity.

ParameterValueNotes
Second-Order Rate Constant (k₂) >800 M⁻¹s⁻¹ to 30,000 M⁻¹s⁻¹The reaction rate can be influenced by the specific structure of the TCO and tetrazine derivatives and the solvent.[1][4]
Reaction pH 6.5 - 8.5The TCO-tetrazine reaction is efficient across a broad range of physiological pH values.[5]
Reaction Temperature 4°C to 37°CThe reaction proceeds rapidly at room temperature and physiological temperatures.[3]
Typical Labeling Time in Cells 15 - 60 minutesThe fast kinetics allow for rapid labeling of cellular targets.[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Carboxyl Group Activation

This protocol describes the labeling of a protein with this compound by activating its surface-exposed carboxyl groups (from aspartic and glutamic acid residues) using EDC and NHS.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., 2-(N-morpholino)ethanesulfonic acid (MES) or phosphate-buffered saline (PBS))

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Preparation of Reagent Stock Solutions:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Reaction Buffer.

  • Activation of Protein Carboxyl Groups:

    • Add a 100-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench the reaction.

    • Incubate for 10 minutes at room temperature.

  • Purification of the TCO-labeled Protein:

    • Remove excess, unreacted this compound and other reagents by passing the reaction mixture through a spin desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Storage:

    • Store the purified TCO-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Two-Step Live-Cell Imaging

This protocol outlines a general procedure for labeling a cellular target in live cells using the TCO-functionalized protein and a tetrazine-fluorophore conjugate.

Materials:

  • Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with serum and HEPES)

  • Fluorescence microscope with appropriate filter sets and an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Plate cells on an imaging dish and culture until they reach the desired confluency.

  • Pre-targeting with TCO-labeled Protein:

    • Dilute the TCO-labeled protein to the desired final concentration (typically 10-100 nM for antibodies) in pre-warmed live-cell imaging medium.

    • Replace the culture medium with the TCO-labeled protein solution.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator to allow the protein to bind to its cellular target.

  • Washing:

    • Gently remove the TCO-labeled protein solution.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound protein.

  • Labeling with Tetrazine-Fluorophore:

    • Prepare a solution of the tetrazine-fluorophore conjugate in pre-warmed live-cell imaging medium at a final concentration of 1-5 µM.[2]

    • Add the tetrazine-fluorophore solution to the cells.

  • Imaging:

    • Immediately begin imaging the cells on the fluorescence microscope. The fluorescent signal should develop rapidly due to the fast reaction kinetics.[2]

    • Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore. Time-lapse imaging can be performed to monitor the dynamics of the labeled molecule.

Controls for Robust Imaging:

  • Unlabeled Cells + Tetrazine-Fluorophore: To assess non-specific binding of the tetrazine probe.

  • TCO-labeled Cells (no tetrazine): To determine the background fluorescence from the cells and the TCO-labeled protein.

  • Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Protein Conjugation cluster_1 Protocol 2: Live-Cell Imaging Protein Protein Activate Carboxyls\n(EDC/NHS) Activate Carboxyls (EDC/NHS) Protein->Activate Carboxyls\n(EDC/NHS) Activated Protein Activated Protein Activate Carboxyls\n(EDC/NHS)->Activated Protein Conjugation Conjugation Activated Protein->Conjugation TCO-Amine This compound TCO-Amine->Conjugation TCO-Protein TCO-labeled Protein Conjugation->TCO-Protein Purification Purification TCO-Protein->Purification Purified TCO-Protein Purified TCO-labeled Protein Purification->Purified TCO-Protein Add TCO-Protein Incubate with TCO-Protein Purified TCO-Protein->Add TCO-Protein Introduce to cells Live Cells Live Cells Live Cells->Add TCO-Protein Wash Wash Add TCO-Protein->Wash Add Tetrazine-Dye Incubate with Tetrazine-Fluorophore Wash->Add Tetrazine-Dye Image Fluorescence Microscopy Add Tetrazine-Dye->Image G cluster_0 Cell Surface cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Endosome Endosome EGFR->Endosome Internalization TCO-Ab TCO-Antibody TCO-Ab->EGFR Targets Tz-Dye Tetrazine Fluorophore TCO-Ab->Tz-Dye Reacts (Click)

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates with TCO-C3-PEG3-C3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the creation, purification, and characterization of antibody-drug conjugates (ADCs) using the heterobifunctional linker, TCO-C3-PEG3-C3-amine. This linker features a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal click chemistry and a primary amine for initial payload conjugation, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

The protocols outlined below describe a two-stage conjugation strategy. First, the cytotoxic payload, activated with an N-Hydroxysuccinimide (NHS) ester, is conjugated to the amine group of the this compound linker. In the second stage, the TCO-activated payload is conjugated to a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (IEDDA) reaction. This method allows for the precise and efficient generation of ADCs with a controlled drug-to-antibody ratio (DAR).

Principle of the Two-Step ADC Conjugation Strategy

The creation of an ADC using this compound involves two key chemical reactions:

  • Payload-Linker Conjugation: An NHS-ester activated cytotoxic payload is covalently attached to the primary amine of the this compound linker, forming a stable amide bond.

  • Antibody-Payload Conjugation (Click Chemistry): The TCO group on the payload-linker construct reacts with a tetrazine (Tz) moiety previously installed on the antibody. This highly efficient and bioorthogonal IEDDA reaction forms a stable covalent bond, yielding the final ADC.[1]

This two-step approach offers excellent control over the conjugation process and allows for the purification of the payload-linker intermediate before its reaction with the antibody, ensuring a more homogenous final product.

Experimental Protocols

Protocol 1: Preparation of the TCO-Linker-Payload Conjugate

This protocol details the conjugation of an NHS-ester activated cytotoxic payload to the this compound linker.

Materials:

  • This compound

  • NHS-ester activated cytotoxic payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • In a separate vial, dissolve the NHS-ester activated payload in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • To the this compound solution, add 1.0 to 1.2 molar equivalents of the NHS-ester activated payload solution.

    • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature for 2-4 hours, or overnight, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, the TCO-linker-payload conjugate can be purified from unreacted starting materials and byproducts using RP-HPLC.[2][3]

  • Characterization and Storage:

    • Confirm the identity and purity of the purified product by LC-MS and NMR spectroscopy.[2]

    • Lyophilize the pure fractions and store the final TCO-linker-payload conjugate at -20°C or below, protected from light and moisture.

Protocol 2: Modification of the Antibody with a Tetrazine Moiety

This protocol describes the introduction of a tetrazine reactive handle onto the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.4-8.0)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.[2]

  • Tetrazine-NHS Stock Solution:

    • Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.[2]

  • Modification Reaction:

    • Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.[2]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[2]

  • Purification:

    • Remove excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to PBS at pH 7.4.

Protocol 3: ADC Conjugation via IEDDA Click Chemistry

This protocol details the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (from Protocol 2)

  • TCO-linker-payload (from Protocol 1)

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.[2]

  • Conjugation Reaction:

    • Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the tetrazine-modified antibody solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).[2]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The IEDDA reaction is typically very fast.[2]

  • Purification:

    • Purify the ADC from unreacted linker-payload and solvent using SEC or HIC with PBS as the mobile phase.[2]

Characterization of the Final ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Key Characterization Parameters and Methods:

ParameterMethod(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.[2][]
Purity and Homogeneity Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) (reducing and non-reducing)To assess the purity of the ADC and identify any fragmentation or aggregation.[2]
Aggregation Size Exclusion Chromatography (SEC)To quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[2]
Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, XTT)To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.[5]
In Vitro and In Vivo Stability Incubation in plasma followed by LC-MS analysisTo assess the stability of the linker and the rate of premature drug release.[6][7]

Quantitative Data Summary

The following tables provide representative data for ADCs constructed with PEGylated linkers. While specific data for this compound is not available in the literature, these tables offer a general overview of expected outcomes.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Purity Data

ADC ConstructConjugation ChemistryAverage DAR (by HIC)Monomer Purity (by SEC)
ADC-1Lysine-NHS3.5>95%
ADC-2Cysteine-Maleimide3.8>98%
Expected TCO-Tz ADC TCO-Tetrazine 2.0 - 4.0 >95%

This table presents expected values based on typical outcomes for different conjugation chemistries.

Table 2: In Vitro Cytotoxicity of a HER2-Targeted ADC with a PEG Linker [5]

Cell LineHER2 ExpressionIC50 (nM)
BT-474High5.2
NCI-N87High8.7
MDA-MB-231Low>1000

Table 3: In Vivo Efficacy of a Representative ADC in a Xenograft Model [2]

Treatment Group (Dose)Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control0%0/8
ADC (3 mg/kg)95%6/8
Control mAb (3 mg/kg)20%0/8

Visualizations

Experimental Workflow

ADC_Workflow cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Final ADC Conjugation and Purification PL1 This compound PL3 Conjugation Reaction (Amide Bond Formation) PL1->PL3 PL2 NHS-activated Payload PL2->PL3 PL4 Purification (RP-HPLC) PL3->PL4 PL5 Characterized TCO-Linker-Payload PL4->PL5 FC1 IEDDA Click Chemistry PL5->FC1 AM1 Monoclonal Antibody AM3 Modification Reaction AM1->AM3 AM2 Tetrazine-NHS Ester AM2->AM3 AM4 Purification (Desalting) AM3->AM4 AM5 Tetrazine-Modified Antibody AM4->AM5 AM5->FC1 FC2 Purification (SEC/HIC) FC1->FC2 FC3 Characterization (DAR, Purity, etc.) FC2->FC3 FC4 Final ADC Product FC3->FC4

Caption: Experimental workflow for ADC creation.

HER2 Signaling Pathway and ADC Mechanism of Action

HER2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Downstream Signaling Inhibition HER2 HER2 Receptor Internalization Internalization (Endocytosis) HER2->Internalization PI3K PI3K/Akt Pathway HER2->PI3K Activation RAS RAS/MAPK Pathway HER2->RAS Activation ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Payload->PI3K Inhibition Payload->RAS Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: HER2 signaling and ADC action.

References

Application Notes and Protocols for Protein Modification using TCO-C3-PEG3-C3-amine and NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the modification of proteins using the bifunctional linker, TCO-C3-PEG3-C3-amine, in conjunction with N-hydroxysuccinimide (NHS) esters. This two-step strategy enables the site-specific introduction of a trans-cyclooctene (B1233481) (TCO) moiety onto a protein of interest, which can then be used for bioorthogonal "click" chemistry applications, such as the attachment of imaging agents, drugs, or other biomolecules.

Introduction

The modification of proteins with functional groups is a cornerstone of modern biotechnology and drug development. The strategy outlined here involves two key chemical reactions:

  • NHS Ester-Amine Coupling: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[1][2] This reaction is widely used for bioconjugation due to its efficiency and selectivity under physiological conditions.[3]

  • TCO-Tetrazine Ligation: The trans-cyclooctene (TCO) group is a key component of bioorthogonal "click" chemistry. It reacts with tetrazine-functionalized molecules in a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition.[4][5] This reaction is exceptionally fast, proceeds without the need for a catalyst, and is orthogonal to biological systems, meaning it does not interfere with native cellular processes.[6]

The this compound linker incorporates a TCO group for click chemistry and a primary amine for initial protein conjugation. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugated molecule.[4][7]

Data Presentation

The following tables summarize key quantitative data related to the efficiency and kinetics of the described reactions.

Table 1: Reaction Conditions and Efficiency for NHS Ester-Amine Coupling

ParameterValueNotes
Optimal pH 7.2 - 8.5Reaction rate increases with pH, but hydrolysis of the NHS ester also increases.[2]
Recommended Buffers Phosphate, Borate, BicarbonateAmine-free buffers are essential to prevent competition with the target protein.[8]
Molar Excess of NHS Ester 10- to 50-foldThe optimal ratio depends on the protein concentration and number of available amines.
Reaction Time 30 - 60 minutes at RTCan be extended to 2 hours on ice to minimize hydrolysis.[9]
Quenching Reagents Tris, GlycineAdded to stop the reaction by consuming unreacted NHS esters.[2]
Typical Conjugation Efficiency VariableHighly dependent on protein structure, accessibility of amines, and reaction conditions.

Table 2: Kinetics of TCO-Tetrazine Ligation

ReactantsSecond-Order Rate Constant (k₂)Key Characteristics
TCO and Tetrazine~10³ - 10⁶ M⁻¹s⁻¹Extremely fast, bioorthogonal, catalyst-free.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)~1 M⁻¹s⁻¹Catalyst-free but significantly slower than TCO-tetrazine ligation.

Experimental Protocols

Protocol 1: Activation of a Target Molecule with an NHS Ester

This protocol describes the general procedure for activating a molecule containing a carboxylic acid with an NHS ester, making it reactive towards the primary amine of the this compound linker.

Materials:

  • Molecule of interest with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

Procedure:

  • Dissolve the molecule of interest in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the NHS-activated molecule can be used directly in the next step or purified by chromatography.

Protocol 2: Conjugation of this compound to an NHS-activated Molecule

This protocol details the reaction between the NHS-activated molecule and the this compound linker.

Materials:

  • NHS-activated molecule from Protocol 1

  • This compound[4]

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

Procedure:

  • Dissolve the NHS-activated molecule in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of this compound.

  • Add 2 equivalents of TEA or DIPEA as a base.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Purify the TCO-functionalized molecule by chromatography (e.g., silica (B1680970) gel or reversed-phase HPLC).

Protocol 3: Modification of a Protein with a TCO-NHS Ester

This protocol describes the direct labeling of a protein with a commercially available TCO-PEG-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting column

Procedure:

  • Prepare a 1-5 mg/mL solution of the protein in an amine-free buffer.

  • Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.

  • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column.

Protocol 4: TCO-Tetrazine Ligation for Protein-Probe Conjugation

This protocol outlines the "click" reaction between the TCO-modified protein and a tetrazine-functionalized probe (e.g., a fluorescent dye).

Materials:

  • TCO-modified protein from Protocol 3

  • Tetrazine-functionalized probe

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the TCO-modified protein in the reaction buffer.

  • Add a 1.1 to 2-fold molar excess of the tetrazine-functionalized probe to the TCO-modified protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature. For more dilute solutions, the reaction time may be extended.

  • The resulting protein-probe conjugate can be purified by size-exclusion chromatography to remove any unreacted probe.

Visualizations

G cluster_activation NHS Ester Activation cluster_conjugation TCO Linker Conjugation cluster_protein_mod Protein Modification cluster_ligation TCO-Tetrazine Ligation Molecule Molecule with Carboxylic Acid NHS_Ester NHS Ester Molecule->NHS_Ester DCC/EDC, NHS TCO_Molecule TCO-functionalized Molecule NHS_Ester->TCO_Molecule This compound, Base Protein Protein (Primary Amines) TCO_Protein TCO-modified Protein Protein->TCO_Protein TCO-NHS Ester Final_Conjugate Protein-Probe Conjugate TCO_Protein->Final_Conjugate Click Reaction Tetrazine_Probe Tetrazine-Probe Tetrazine_Probe->Final_Conjugate

Caption: Experimental workflow for protein modification.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation EGF EGF EGF->EGFR Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation TCO_Protein TCO-modified Antibody-Drug Conjugate TCO_Protein->EGFR Binding & Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Activation

Caption: MAPK signaling pathway and ADC intervention.

Application: Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The experimental workflow described here can be applied to develop targeted therapies, such as antibody-drug conjugates (ADCs), that interfere with this pathway.

For instance, an antibody targeting an upstream receptor like the Epidermal Growth Factor Receptor (EGFR) can be modified with a TCO group using the protocols above. Subsequently, a potent cytotoxic drug functionalized with a tetrazine can be "clicked" onto the antibody. This ADC would then specifically deliver the drug to cancer cells overexpressing EGFR, inhibiting the downstream MAPK signaling cascade and inducing cell death. The high specificity and rapid kinetics of the TCO-tetrazine ligation are particularly advantageous for creating stable and well-defined ADCs.[6]

References

Application Notes and Protocols for Surface Modification Using TCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry.[1][2][3] This "click chemistry" reaction offers exceptional speed, high specificity, and biocompatibility, making it an invaluable tool for surface modification in various applications, including drug delivery, molecular imaging, and diagnostics.[2][4][5] TCO linkers, often functionalized with groups like N-hydroxysuccinimide (NHS) esters for attachment to primary amines, enable the covalent immobilization of biomolecules onto surfaces with high efficiency and control.[6][7]

These application notes provide detailed protocols for the surface modification of amine-functionalized substrates using TCO linkers and subsequent conjugation with tetrazine-modified molecules.

Principle of TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a rapid and highly selective bioorthogonal reaction that forms a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the sole byproduct.[4] This reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, which is a significant advantage over other click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] The reaction's high efficiency allows for the use of low concentrations of reactants.[2]

Data Presentation

Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligation

The kinetics of the TCO-tetrazine reaction are among the fastest known bioorthogonal reactions, though they can be influenced by the specific TCO and tetrazine structures, as well as the solvent and temperature.[8][9]

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000[5][8]
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaNot Specified~1000[8]
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaNot Specifiedup to 30,000[8]
TCO and various tetrazine scaffolds1,4-dioxane251.4 - 230[8]
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000[8]
General TCO-TetrazineNot SpecifiedNot Specifiedup to 1 x 10⁶[4][10]
Table 2: Comparison of TCO Linker Reactivity on an Antibody Surface

The structure of the TCO linker can influence its reactivity when conjugated to a biomolecule, such as an antibody. Hydrophilic linkers like those containing polyethylene (B3416737) glycol (PEG) can prevent the TCO group from being buried within hydrophobic regions of the protein, thereby enhancing reactivity.[6][11]

TCO Linker% Functional (Reactive/Total Modified)+/- (fold to TCO)
TCO10.95n/a
PEG-TCO46.654.26
DA-TCO47.034.29
VA-TCO66.236.05
VA-PEG-TCO34.503.15
BA-PEG-TCO13.832.88

Data adapted from a study on anti-HER2 antibody modification.[6]

Experimental Protocols

Protocol 1: Surface Modification of an Amine-Functionalized Surface with a TCO-NHS Ester

This protocol describes the initial step of functionalizing a surface containing primary amines with a TCO moiety using a TCO-NHS ester.

Materials:

  • Amine-functionalized surface (e.g., aminosilane-coated glass slide, amine-functionalized microplate)

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: 1x PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[7]

  • Surface Preparation: Wash the amine-functionalized surface with DI water and then with the Reaction Buffer.

  • Reaction Setup: Add the TCO-NHS ester stock solution to the Reaction Buffer to achieve a final concentration typically ranging from 1-5 mM. The optimal concentration may need to be determined empirically.

  • Incubation: Immerse the amine-functionalized surface in the TCO-NHS ester solution and incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[7]

  • Washing: Wash the surface extensively with PBST to remove any unreacted TCO-NHS ester and byproducts.

  • Final Rinse: Rinse the surface with DI water and dry under a stream of nitrogen.

  • Storage: The TCO-functionalized surface is now ready for reaction with a tetrazine-modified molecule. If not used immediately, store in a dry, inert atmosphere.

Protocol 2: Conjugation of a Tetrazine-Modified Molecule to a TCO-Functionalized Surface

This protocol details the "click" reaction between the TCO-modified surface and a molecule functionalized with a tetrazine group.

Materials:

  • TCO-functionalized surface (from Protocol 1)

  • Tetrazine-modified molecule of interest (e.g., protein, peptide, small molecule)

  • Conjugation Buffer: 1x PBS, pH 7.4

  • Wash Buffer: 1x PBST

  • DI water

Procedure:

  • Prepare Tetrazine-Molecule Solution: Dissolve the tetrazine-modified molecule in the Conjugation Buffer to a desired concentration (typically in the µM to low mM range).

  • Conjugation Reaction: Immerse the TCO-functionalized surface in the solution of the tetrazine-modified molecule. A 1.05 to 1.5-fold molar excess of the tetrazine reagent relative to the estimated surface TCO groups is a good starting point.[7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[8] The reaction is often complete within this timeframe due to the fast kinetics.

  • Washing: Wash the surface thoroughly with PBST to remove any unbound tetrazine-modified molecules.

  • Final Rinse: Rinse the surface with DI water and dry under a stream of nitrogen.

  • Analysis: The surface is now modified with the molecule of interest and can be analyzed using appropriate techniques (e.g., fluorescence microscopy if the molecule is fluorescently labeled, XPS, or bioassays).

Mandatory Visualization

TCO_Tetrazine_Ligation TCO-Tetrazine Ligation Pathway cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_products Products TCO Trans-Cyclooctene (TCO) on Surface Intermediate Dihydropyridazine Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine-Modified Molecule Tetrazine->Intermediate Conjugate Stable Surface Conjugate Intermediate->Conjugate Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Elimination

Caption: The bioorthogonal TCO-tetrazine ligation reaction pathway.

Experimental_Workflow Experimental Workflow for Surface Modification Start Start: Amine-Functionalized Surface Step1 Step 1: Surface Activation Incubate with TCO-NHS Ester Start->Step1 Wash1 Wash to Remove Excess TCO-NHS Ester Step1->Wash1 TCO_Surface TCO-Functionalized Surface Wash1->TCO_Surface Step2 Step 2: Conjugation Incubate with Tetrazine- Modified Molecule TCO_Surface->Step2 Wash2 Wash to Remove Unbound Molecule Step2->Wash2 Final_Surface Final Modified Surface Wash2->Final_Surface End Analysis Final_Surface->End

Caption: A generalized experimental workflow for surface modification.

References

Revolutionizing Proteomics: TCO-C3-PEG3-C3-amine for Advanced Bioorthogonal Labeling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The field of proteomics is continually advancing towards more precise and dynamic methods for studying protein function, interactions, and localization. Bioorthogonal chemistry has emerged as a powerful tool in this endeavor, allowing for the specific labeling of biomolecules in their native environment. This application note details the use of TCO-C3-PEG3-C3-amine, a versatile heterobifunctional linker, in proteomics research. Its trans-cyclooctene (B1233481) (TCO) moiety enables rapid and specific click chemistry reactions with tetrazine-functionalized probes, while the terminal amine group allows for straightforward conjugation to proteins of interest. The incorporated PEG3 linker enhances solubility and reduces steric hindrance, making it an ideal reagent for a variety of proteomics applications, including activity-based protein profiling (ABPP), target identification, and the enrichment of specific protein populations for subsequent mass spectrometry analysis.

Introduction

This compound is a chemical tool that leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) between a trans-cyclooctene (TCO) and a tetrazine.[1][2][3] This reaction is exceptionally fast and highly specific, proceeding readily in complex biological milieux without the need for toxic catalysts.[1][3] The structure of this compound consists of a reactive TCO group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. The amine functionality provides a handle for covalently attaching the linker to proteins, typically by targeting lysine (B10760008) residues or the N-terminus through the formation of a stable amide bond.

This application note will provide detailed protocols for the use of this compound in proteomics workflows, present illustrative quantitative data, and visualize the experimental processes.

Applications in Proteomics Research

The unique properties of this compound make it suitable for a range of applications in proteomics:

  • Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique for studying the active state of enzymes in complex proteomes. This compound can be conjugated to a small molecule inhibitor or substrate analog (the "warhead") to create a chemical probe. This probe can then be introduced to a cell lysate or living cells to covalently label the active enzyme of interest. Subsequent reaction with a tetrazine-functionalized reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) allows for the detection and identification of the active enzyme.

  • Target Identification of Bioactive Molecules: To identify the protein targets of a drug or bioactive small molecule, the molecule can be derivatized with this compound. The resulting probe is then used to "fish" for its binding partners in a proteome. The probe-protein complexes can be captured on tetrazine-functionalized beads, enriched, and the interacting proteins identified by mass spectrometry.[1]

  • Protein-Protein Interaction Studies: this compound can be used to label a specific protein of interest (the "bait"). After reintroducing the labeled protein into a cellular context, it can interact with its binding partners. Subsequent cell lysis and reaction with a tetrazine-biotin (B11829199) tag allow for the pulldown and identification of the entire protein complex.

  • PROTAC Development: In the context of Proteolysis Targeting Chimeras (PROTACs), this compound can serve as a component of the linker connecting a target-binding ligand and an E3 ligase-binding ligand.[4][5] This facilitates the targeted degradation of specific proteins.

Data Presentation

The following table presents illustrative quantitative data from a hypothetical ABPP experiment designed to identify the targets of a novel kinase inhibitor. In this experiment, a kinase inhibitor was conjugated to this compound to create a probe. The probe was incubated with a cell lysate, followed by reaction with tetrazine-biotin and enrichment on streptavidin beads. The enriched proteins were then identified and quantified by mass spectrometry using a label-free quantification approach. The data shows the relative enrichment of proteins in the probe-treated sample compared to a vehicle control.

Protein IDGene NameProtein NameEnrichment Ratio (Probe/Control)p-value
P00533EGFREpidermal growth factor receptor25.3< 0.001
P06239FYNTyrosine-protein kinase Fyn18.9< 0.001
P00519ABL1Tyrosine-protein kinase ABL115.2< 0.005
Q13878LYNTyrosine-protein kinase Lyn12.5< 0.01
P12931SRCProto-oncogene tyrosine-protein kinase Src9.8< 0.01
P08581METHepatocyte growth factor receptor2.10.04
Q9Y243STK4Serine/threonine-protein kinase 41.20.35

Experimental Protocols

Here we provide a general workflow for an activity-based protein profiling experiment using this compound.

Protocol 1: Synthesis of a TCO-Conjugated Chemical Probe

This protocol describes the conjugation of this compound to a small molecule containing a carboxylic acid functional group.

Materials:

  • Small molecule of interest with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N-Hydroxysuccinimide (NHS) (optional, for pre-activation)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HPLC for purification

Procedure:

  • Activation of the Small Molecule (Optional): Dissolve the small molecule and an equimolar amount of NHS in anhydrous DMF. Add 1.1 equivalents of DCC and stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Conjugation Reaction: In a separate vial, dissolve this compound in anhydrous DMF. Add 1.2 equivalents of TEA or DIPEA.

  • Add the activated small molecule solution (or the small molecule directly with HATU) to the this compound solution. If using a direct coupling agent like HATU, add it at this stage.

  • Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the TCO-conjugated probe by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Labeling of Cellular Proteome with the TCO-Probe

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • TCO-conjugated chemical probe (from Protocol 1)

  • DMSO

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in an appropriate lysis buffer on ice.

  • Proteome Extraction: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Probe Labeling: Dilute the TCO-conjugated probe to the desired final concentration in DMSO. Add the probe to the cell lysate (typically at a final concentration of 1-10 µM).

  • Incubation: Incubate the mixture for 1-2 hours at room temperature with gentle rotation to allow for covalent labeling of the target proteins.

Protocol 3: Bioorthogonal Ligation and Enrichment of Labeled Proteins

Materials:

  • Probe-labeled cell lysate (from Protocol 2)

  • Tetrazine-biotin conjugate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and/or detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Tetrazine-Biotin Ligation: Add the tetrazine-biotin conjugate to the probe-labeled lysate (typically a 2-5 fold molar excess over the TCO-probe).

  • Incubation: Incubate for 1 hour at room temperature with gentle rotation.

  • Capture of Labeled Proteins: Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer.

Protocol 4: Sample Preparation for Mass Spectrometry

Materials:

  • Eluted proteins (from Protocol 3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation: Reduce the disulfide bonds in the eluted protein sample by adding DTT and incubating at 56°C. Alkylate the free thiols by adding IAA and incubating in the dark.

  • In-gel or In-solution Digestion: Perform proteolytic digestion of the proteins with trypsin overnight at 37°C.

  • Peptide Desalting: Acidify the peptide mixture with formic acid and desalt using C18 spin tips according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

Experimental Workflow for Activity-Based Protein Profiling

ABPP_Workflow cluster_probe_synthesis Probe Synthesis cluster_labeling Proteome Labeling cluster_enrichment Enrichment cluster_analysis Analysis TCO_linker This compound TCO_Probe TCO-Probe TCO_linker->TCO_Probe Small_Molecule Small Molecule Inhibitor Small_Molecule->TCO_Probe Cell_Lysate Cell Lysate Labeled_Proteome Labeled Proteome TCO_Probe->Labeled_Proteome Cell_Lysate->Labeled_Proteome Enriched_Proteins Enriched Proteins Labeled_Proteome->Enriched_Proteins Tetrazine_Biotin Tetrazine-Biotin Tetrazine_Biotin->Enriched_Proteins Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enriched_Proteins Digestion Tryptic Digestion Enriched_Proteins->Digestion LC_MSMS LC-MS/MS Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Workflow for an activity-based protein profiling experiment.

TCO-Tetrazine Ligation Signaling Pathway

TCO_Tetrazine_Ligation cluster_protein_labeling Protein Labeling cluster_bioorthogonal_reaction Bioorthogonal Reaction cluster_downstream_application Downstream Application Protein Protein of Interest (with Lysine residues) TCO_Protein TCO-Labeled Protein Protein->TCO_Protein TCO_Linker This compound TCO_Linker->TCO_Protein Labeled_Complex Labeled Protein Complex TCO_Protein->Labeled_Complex Tetrazine_Probe Tetrazine-Probe (e.g., Tetrazine-Biotin) Tetrazine_Probe->Labeled_Complex Enrichment Affinity Purification (e.g., Streptavidin) Labeled_Complex->Enrichment Mass_Spectrometry Mass Spectrometry (Identification & Quantification) Enrichment->Mass_Spectrometry

Caption: The TCO-tetrazine bioorthogonal ligation pathway for proteomics.

Conclusion

This compound is a highly effective and versatile tool for modern proteomics research. Its ability to be easily conjugated to proteins and small molecules, combined with the rapid and specific nature of the TCO-tetrazine ligation, enables a wide range of applications from target identification to the study of protein dynamics. The protocols and conceptual workflows provided herein serve as a guide for researchers to incorporate this powerful bioorthogonal linker into their experimental designs, ultimately contributing to a deeper understanding of the proteome.

References

Application Notes and Protocols for TCO-C3-PEG3-C3-amine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-C3-PEG3-C3-amine is a versatile heterobifunctional linker designed for the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and other bioconjugates. This linker features a trans-cyclooctene (B1233481) (TCO) group and a primary amine, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The TCO moiety enables rapid and specific conjugation to tetrazine-modified molecules via the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry". The primary amine allows for straightforward attachment to antibodies, drugs, or other targeting ligands through stable amide bond formation. The PEG spacer enhances solubility and reduces steric hindrance, contributing to the overall stability and pharmacokinetic profile of the final conjugate.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the construction and evaluation of targeted drug delivery systems.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 2028288-77-7[1]
Molecular Formula C19H36N2O5[1]
Molecular Weight 372.51 g/mol [1]
Appearance Solid powder[1]
Purity >90%[1]
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Store at -20°C for long-term storage (months to years). Can be stored at 0-4°C for short-term (days to weeks). Shipped at ambient temperature.[1][3]

Note: TCO compounds have a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage at -20°C is recommended to maintain reactivity.[3]

Principle of TCO-Tetrazine Ligation

The core of this technology lies in the iEDDA reaction between the TCO group of the linker and a tetrazine (Tz) moiety on the corresponding reaction partner. This reaction is exceptionally fast and highly specific, proceeding efficiently under biocompatible conditions (aqueous buffers, physiological pH, and room temperature) without the need for a catalyst.[4][5][6] The reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct.[4]

The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants typically in the range of 10^3 to 10^6 M⁻¹s⁻¹.[4][5] This high reaction rate allows for efficient conjugation even at low concentrations of reactants.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the attachment of the this compound linker to a monoclonal antibody (mAb) via its primary amine, targeting lysine (B10760008) residues or the N-terminus. This is achieved by first activating the carboxylic acid groups on the antibody or by using a homobifunctional crosslinker like an NHS ester. A more direct approach involves the reaction of the amine group of the linker with a commercially available NHS-activated payload. For the purpose of these notes, we will describe the conjugation of the amine-linker to an antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: MES, pH 6.0

  • Quenching Buffer: Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer (MES, pH 6.0) using a desalting column to remove any amine-containing buffers.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare a fresh solution of EDC and Sulfo-NHS in anhydrous DMSO at a concentration of 10 mM each.

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer (Tris-HCl, pH 8.0) to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified TCO-modified antibody (mAb-TCO) using a spectrophotometer at 280 nm.

    • Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using analytical techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[7]

Protocol 2: Drug-Linker Synthesis (Tetrazine-Modification of a Drug)

This protocol outlines the modification of a drug molecule containing a reactive handle (e.g., an amine) with a tetrazine-NHS ester.

Materials:

  • Drug molecule with a primary amine

  • Tetrazine-NHS ester

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reaction Buffer: PBS, pH 7.4 or Borate Buffer, pH 8.5[8]

  • Purification system (e.g., HPLC)

Procedure:

  • Stock Solution Preparation:

    • Dissolve the drug molecule in a minimal amount of anhydrous DMF or DMSO.

    • Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 1.1 to 1.5-fold molar excess of the Tetrazine-NHS ester stock solution to the drug solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Purify the tetrazine-modified drug (Drug-Tz) using reverse-phase HPLC to remove unreacted starting materials.

  • Characterization:

    • Confirm the identity and purity of the Drug-Tz conjugate by Mass Spectrometry and NMR.

Protocol 3: ADC Conjugation via iEDDA Click Chemistry

This protocol describes the final conjugation of the TCO-modified antibody to the tetrazine-modified drug.

Materials:

  • TCO-modified antibody (mAb-TCO) from Protocol 1

  • Tetrazine-modified drug (Drug-Tz) from Protocol 2

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the Drug-Tz in DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 3.0 molar excess of the Drug-Tz stock solution to the mAb-TCO solution.

    • The reaction is typically complete within 30-60 minutes at room temperature.[4] The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Purify the resulting ADC from excess drug-linker and other impurities using SEC or Protein A chromatography.

  • Characterization:

    • Determine the final ADC concentration (A280).

    • Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.[9]

    • Assess the level of aggregation using SEC.[7]

    • Confirm the integrity of the ADC by SDS-PAGE and Mass Spectrometry.

In Vitro and In Vivo Evaluation Protocols

Protocol 4: In Vitro Plasma Stability Assay

This protocol provides a general method to assess the stability of the linker in plasma.

Materials:

  • Purified ADC

  • Mouse, rat, or human plasma

  • Incubator at 37°C

  • Analysis instrumentation (e.g., LC-MS, ELISA)

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a concentration of approximately 100 µg/mL at 37°C.[10]

  • Sampling:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Immediately store samples at -80°C to stop any degradation.

  • Analysis:

    • Quantify the amount of intact ADC and released drug using LC-MS or ELISA.[11]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the ADC on cancer cell lines.[12][13][14]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Purified ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Add the ADC dilutions to the cells and incubate for 72-120 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.[15]

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 6: In Vivo Biodistribution Study

This protocol provides a general framework for assessing the biodistribution of the ADC in a relevant animal model.[16][17]

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • Radiolabeled or fluorescently labeled ADC

  • Imaging system (e.g., SPECT/CT, PET/CT, or fluorescence imaging)

  • Gamma counter or fluorescence plate reader

Procedure:

  • ADC Administration:

    • Administer the labeled ADC to the animals via intravenous injection.

  • Imaging and Tissue Collection:

    • At predetermined time points (e.g., 24, 48, 72, and 96 hours post-injection), perform whole-body imaging.

    • Following the final imaging session, euthanize the animals and collect tumors and major organs (liver, spleen, kidneys, lungs, heart, etc.).

  • Quantification:

    • Measure the radioactivity or fluorescence in the collected tissues.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Analyze the data to determine the tumor uptake and clearance profile of the ADC.

Data Presentation

Table 2: Representative TCO-Tetrazine Ligation Kinetics

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO - Tetrazine (General)10³ - 10⁶[4]
TCO - 3-phenyl-1,2,4,5-tetrazine800 - 30,000[6]
Highly reactive TCO derivativesUp to 3.3 x 10⁶[18]

Note: The specific reaction kinetics will depend on the exact structures of the TCO and tetrazine derivatives, as well as the reaction conditions.

Table 3: Example Data from an In Vitro Cytotoxicity Assay

ADC Concentration (nM)% Cell Viability (Antigen-Positive)% Cell Viability (Antigen-Negative)
0.019598
0.17596
15094
102092
100590
IC50 (nM) ~1 >100

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Evaluation mAb Monoclonal Antibody (mAb) mAb_TCO mAb-TCO Conjugate mAb->mAb_TCO Protocol 1 TCO_linker This compound TCO_linker->mAb_TCO Drug Drug Molecule Drug_Tz Drug-Tz Conjugate Drug->Drug_Tz Protocol 2 Tz_linker Tetrazine-NHS ester Tz_linker->Drug_Tz ADC Antibody-Drug Conjugate (ADC) mAb_TCO->ADC Protocol 3 (iEDDA Click Chemistry) Drug_Tz->ADC Stability In Vitro Stability (Protocol 4) ADC->Stability Cytotoxicity In Vitro Cytotoxicity (Protocol 5) ADC->Cytotoxicity Biodistribution In Vivo Biodistribution (Protocol 6) ADC->Biodistribution

Caption: Experimental workflow for ADC development.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Receptor Receptor-Mediated Endocytosis Antigen->Receptor Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome Drug_release Drug Release Lysosome->Drug_release Linker Cleavage Drug_action Intracellular Drug Action (e.g., DNA damage, microtubule disruption) Drug_release->Drug_action Apoptosis Apoptosis Drug_action->Apoptosis

Caption: General mechanism of ADC action.

References

Application Notes and Protocols: TCO-C3-PEG3-C3-amine for Fluorescent Dye Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TCO-C3-PEG3-C3-amine for the fluorescent labeling of biomolecules. This two-step approach leverages the efficiency of bioorthogonal click chemistry to conjugate a fluorescent dye to a target molecule. The protocols and data presented herein are intended to serve as a foundational resource for the successful implementation of this labeling strategy in research and drug development applications.

Principle of the Reaction

The fluorescent labeling of biomolecules using this compound is a two-stage process that combines conventional bioconjugation with bioorthogonal chemistry. This method is particularly useful for labeling biomolecules that do not possess readily available reactive groups for direct dye conjugation or when a more controlled and specific labeling is desired.

Step 1: Biomolecule Modification with this compound. The primary amine group of this compound allows for its covalent attachment to a biomolecule. For biomolecules containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues, or at the C-terminus), a common approach is to use a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl groups to form a reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This NHS ester readily reacts with the primary amine of this compound to form a stable amide bond, thereby functionalizing the biomolecule with a trans-cyclooctene (B1233481) (TCO) moiety. The inclusion of a PEG3 spacer enhances the water solubility of the linker and minimizes steric hindrance.[1][2]

Step 2: Bioorthogonal Labeling with a Tetrazine-Functionalized Fluorescent Dye. The TCO-functionalized biomolecule is then reacted with a fluorescent dye that has been conjugated to a tetrazine (Tz) moiety. The TCO and tetrazine groups undergo a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[3][4] This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly and with high specificity in complex biological media without interfering with native biological processes.[4] The reaction is characterized by its exceptionally fast kinetics and the formation of a stable covalent bond, resulting in the fluorescently labeled biomolecule.[3][4]

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is influenced by the structure of the TCO linker. The inclusion of a PEG spacer can improve the reactivity of the TCO group, likely by increasing its hydrophilicity and reducing interactions with the antibody surface that could mask the TCO moiety.[5]

LinkerMolar Excess of Linker to AntibodyTotal TCO Groups per Antibody (by MALDI-TOF MS)Functional TCO Groups per Antibody (by reactivity assay)TCO Reactivity (%)Reference
NHS-TCO10010.91.211.0%[5][6]
NHS-PEG4-TCO10010.14.746.5%[5][6]
NHS-Valeric Acid-TCO10010.26.765.7%[5][6]
NHS-Valeric Acid-PEG4-TCO1009.83.232.7%[5][6]

Note: The data presented is for NHS-ester based TCO linkers reacting with primary amines on an antibody. While this compound is an amine-containing linker, this data provides a valuable comparison of how PEG spacers can influence TCO reactivity.

Experimental Protocols

Protocol 1: Modification of a Carboxyl-Containing Biomolecule with this compound

This protocol describes the functionalization of a biomolecule (e.g., a protein with accessible carboxyl groups) with the TCO moiety using EDC/NHS chemistry.

Materials:

  • Biomolecule containing carboxyl groups (e.g., protein, peptide)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Biomolecule Preparation:

    • Dissolve the carboxyl-containing biomolecule in Activation Buffer to a concentration of 1-5 mg/mL.[1] If the biomolecule is stored in a buffer containing amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column.

  • Activation of Carboxyl Groups:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Add a 10- to 20-fold molar excess of EDC and a 20- to 50-fold molar excess of NHS/Sulfo-NHS to the biomolecule solution.[7][8]

    • Incubate the reaction for 15-30 minutes at room temperature.[7]

  • Conjugation with this compound:

    • Immediately prior to use, dissolve this compound in Coupling Buffer.

    • Add a 10- to 50-fold molar excess of this compound to the activated biomolecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.[7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction (Optional but Recommended):

    • To stop the reaction and quench any remaining active NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.[1][9]

    • Incubate for 15 minutes at room temperature.

  • Purification of the TCO-Modified Biomolecule:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.[1]

    • Collect the fractions containing the purified TCO-modified biomolecule. The concentration can be determined by measuring the absorbance at 280 nm (for proteins).

Protocol 2: Fluorescent Labeling of the TCO-Modified Biomolecule

This protocol describes the "click" reaction between the TCO-modified biomolecule and a tetrazine-functionalized fluorescent dye.

Materials:

  • Purified TCO-modified biomolecule (from Protocol 1)

  • Tetrazine-functionalized fluorescent dye (Tetrazine-Dye)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Preparation of Tetrazine-Dye Stock Solution:

    • Dissolve the Tetrazine-Dye in anhydrous DMSO or DMF to create a 1-10 mM stock solution.[10]

  • Click Reaction:

    • To the purified TCO-modified biomolecule in Reaction Buffer, add a 1.5- to 5-fold molar excess of the Tetrazine-Dye stock solution.[1] A slight molar excess of the tetrazine reagent is recommended to ensure complete reaction with the TCO groups.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1] For very low concentrations of reactants, the incubation time can be extended.[4]

  • Purification of the Fluorescently Labeled Biomolecule:

    • Remove excess, unreacted Tetrazine-Dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[11]

    • Collect the fractions containing the purified fluorescently labeled biomolecule.

Protocol 3: Characterization of the Labeled Biomolecule

Determination of Degree of Labeling (DOL):

The Degree of Labeling (DOL), or dye-to-protein ratio, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled biomolecule at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[9]

  • Calculate the concentration of the biomolecule, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). This value is typically provided by the dye manufacturer.

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling:

    • DOL = Amax / (εdye × Protein Concentration (M))

    • Where:

      • εdye is the molar extinction coefficient of the dye at its Amax.

Mass Spectrometry:

The successful conjugation of the TCO linker and the fluorescent dye can be confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS), which will show an increase in the molecular weight of the biomolecule corresponding to the mass of the added modifications.[6][12][13]

Visualizations

G Experimental Workflow for Fluorescent Labeling cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Fluorescent Labeling cluster_2 Step 3: Characterization A Carboxyl-containing Biomolecule B Activate with EDC/NHS in Activation Buffer A->B 15-30 min, RT C Add this compound in Coupling Buffer B->C 2h RT or O/N 4°C D Quench Reaction (Optional) C->D 15 min, RT E Purify TCO-modified Biomolecule D->E Desalting Column F TCO-modified Biomolecule E->F G Add Tetrazine-Dye F->G 30-60 min, RT Protected from light H Purify Fluorescently Labeled Biomolecule G->H Desalting Column I Fluorescently Labeled Biomolecule H->I J Determine DOL (Spectrophotometry) I->J K Confirm Conjugation (Mass Spectrometry) I->K

Caption: Workflow for biomolecule labeling.

G Chemical Reactions in the Labeling Process cluster_0 Step 1: TCO Linker Conjugation cluster_1 Step 2: Tetrazine-Dye Ligation reaction1 Biomolecule-COOH + EDC/NHS Activated NHS Ester reaction2 Activated NHS Ester + H2N-C3-PEG3-C3-TCO Biomolecule-CONH-C3-PEG3-C3-TCO reaction1->reaction2 Amine Reaction reaction3 Biomolecule-TCO + Tetrazine-Dye Fluorescently Labeled Biomolecule reaction2->reaction3 iEDDA Click Reaction

Caption: Key chemical reactions.

References

Application Note and Protocols for Conjugating TCO-C3-PEG3-C3-amine to Carboxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed methods for the covalent conjugation of TCO-C3-PEG3-C3-amine to molecules or surfaces bearing carboxyl groups. The trans-cyclooctene (B1233481) (TCO) moiety is a key component in bioorthogonal chemistry, particularly for its rapid and specific reaction with tetrazines in a process known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[1][2][3] This "click chemistry" reaction is highly efficient and can be performed in complex biological environments without interfering with native biochemical processes.[2][3]

The this compound linker contains a primary amine that can be covalently attached to a carboxyl group through the formation of a stable amide bond.[4][5][6] The hydrophilic PEG3 spacer enhances water solubility and provides a flexible connection, which can minimize steric hindrance.[4][6][7] This application note will focus on the most common and effective method for amine-to-carboxyl conjugation: the use of carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[8][9][10][11]

Principle of EDC/NHS-Mediated Amide Coupling

The conjugation of this compound to a carboxyl group is typically achieved in a two-step process:[8][9]

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[9][10][11] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[9][11]

  • Formation of a Semi-Stable NHS Ester and Amine Reaction: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency and stability, NHS (or sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[9][10][11] This NHS ester then readily reacts with the primary amine of the this compound to form a stable amide bond, releasing NHS.[12]

This two-step method is preferred as it increases the stability of the activated species and allows for better control over the reaction.[8][10]

Quantitative Data Summary

The optimal conditions for conjugation can vary depending on the specific molecules involved. The following table summarizes generally recommended starting conditions for the conjugation of an amine-containing molecule to a carboxylated surface or molecule using EDC/sulfo-NHS chemistry. Optimization is often necessary for specific applications.[8]

ParameterRecommended Range/ValueNotes
Activation Buffer pH 4.5 - 6.0MES buffer is a common choice.[9][11] Avoid buffers with extraneous carboxyls or amines.[8][11]
Coupling Buffer pH 7.2 - 8.5Phosphate-buffered saline (PBS) is a suitable option.[8][9]
EDC Concentration Empirically determined; often in mM range.Prepare fresh as EDC is prone to hydrolysis.[8][9]
Sulfo-NHS Concentration Empirically determined; often in mM range.Enhances coupling efficiency and stability of the active intermediate.[8][10]
This compound 1.5- to 20-fold molar excess over the carboxyl-containing molecule.The optimal ratio should be determined empirically.[1]
Activation Reaction Time 15 - 30 minutesAt room temperature with gentle mixing.[8]
Coupling Reaction Time 1 - 4 hours at room temperature, or overnight at 4°C.Reaction progress can be monitored by analytical techniques like LC-MS.[9]
Quenching Reagent Ethanolamine, Tris, or glycine.Used to quench any remaining active NHS esters.[8]

Experimental Protocols

Here we provide detailed protocols for the conjugation of this compound to a carboxyl-containing protein as an example. These protocols can be adapted for other molecules or surfaces.

Materials and Reagents
  • Carboxyl-containing molecule (e.g., protein, nanoparticle)

  • This compound

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.4[2][8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • Desalting columns or dialysis equipment for purification

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation

This is the recommended protocol for most applications as it offers better control and efficiency.[8][10]

Step 1: Activation of Carboxyl Groups

  • Prepare the carboxyl-containing molecule in ice-cold Activation Buffer.

  • Allow EDC and sulfo-NHS to equilibrate to room temperature before opening to prevent condensation of moisture.[9][10]

  • Immediately before use, prepare a stock solution of EDC and sulfo-NHS in Activation Buffer or anhydrous DMSO.[9]

  • Add the EDC and sulfo-NHS solutions to the carboxyl-containing molecule. A typical starting point is a molar ratio of 1:2:5 (Carboxyl-molecule:EDC:sulfo-NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[8]

Step 2: Conjugation with this compound

  • Dissolve the this compound in Coupling Buffer.

  • Add the this compound solution to the activated carboxyl-containing molecule. A 10- to 20-fold molar excess of the amine linker is a common starting point.[3]

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the TCO-conjugated product from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Chemical Reaction Pathway

G cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Amine Coupling Carboxyl_Group R-COOH (Carboxyl Group) O_Acylisourea R-CO-O-C(=NHR')NHR' (O-Acylisourea intermediate) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester R-CO-O-NHS (Amine-Reactive NHS Ester) O_Acylisourea->NHS_Ester + Sulfo-NHS NHS Sulfo-NHS Amide_Bond R-CO-NH-PEG-TCO (Stable Amide Bond) NHS_Ester->Amide_Bond + TCO-Amine TCO_Amine TCO-PEG-NH2 (this compound)

Caption: EDC/NHS chemistry for conjugating an amine to a carboxyl group.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Molecule Prepare Carboxyl- containing Molecule in Activation Buffer Activation Activate Carboxyl Groups with EDC/Sulfo-NHS (15-30 min, RT) Prepare_Molecule->Activation Prepare_Reagents Prepare fresh EDC and Sulfo-NHS solutions Prepare_Reagents->Activation Conjugation Add this compound (1-2h RT or O/N 4°C) Activation->Conjugation Quench Quench Reaction with Tris or Ethanolamine Conjugation->Quench Purify Purify Conjugate (Desalting, Dialysis) Quench->Purify Analyze Characterize Conjugate (e.g., LC-MS, SDS-PAGE) Purify->Analyze

Caption: Workflow for TCO-amine conjugation to a carboxylated molecule.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conjugation Inactive EDC or sulfo-NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening.[9][10]
Incorrect pH for activation or coupling.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[9]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[9]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[9]
Precipitation of Protein during Reaction High degree of modification leading to insolubility.Optimize the molar ratio of the TCO-amine to the protein.
Protein instability at reaction pH.Ensure the protein is stable in the chosen buffers and pH range.

Conclusion

The EDC/sulfo-NHS-mediated conjugation is a robust and widely used method for covalently linking this compound to carboxyl groups.[9] By following the detailed protocols and considering the key parameters outlined in this application note, researchers can successfully prepare TCO-labeled molecules for subsequent bioorthogonal applications. Optimization of the reaction conditions for each specific application is crucial to achieve the desired conjugation efficiency and to preserve the functionality of the biomolecules involved.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TCO-C3-PEG3-C3-amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of TCO-C3-PEG3-C3-amine in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and how is it used?

A1: this compound is a heterobifunctional linker used in a two-step bioconjugation process.[1] It contains a trans-cyclooctene (B1233481) (TCO) group and a primary amine.[1] The primary amine allows for its covalent attachment to a molecule of interest (e.g., protein, antibody, or peptide) that contains an activated carboxyl group (like an NHS ester).[2] Once the molecule is "TCO-labeled," the TCO group can then specifically and efficiently react with a tetrazine-modified molecule in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder cycloaddition.[3][4] This reaction is notable for its extremely fast kinetics and its ability to proceed in complex biological media without the need for a catalyst.[3][5]

Q2: What are the key advantages of using the TCO-tetrazine reaction for conjugation?

A2: The primary advantages of this bioorthogonal reaction include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with rate constants that can exceed 800 M⁻¹s⁻¹.[3][5] This allows for efficient conjugation even at low concentrations.[5]

  • High Selectivity: The reaction is highly specific, with the TCO and tetrazine groups reacting exclusively with each other, even in the presence of a wide array of other functional groups found in biological samples.[3][4]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (pH and temperature) and does not require a cytotoxic copper catalyst, making it ideal for use in living systems.[5][6]

  • Stability: The resulting dihydropyridazine (B8628806) bond is stable.[3]

Q3: What is the role of the PEG3 linker in this compound?

A3: The polyethylene (B3416737) glycol (PEG) spacer in the linker serves several important functions. It enhances the water solubility of the linker and the resulting conjugate, which can help prevent aggregation, a common issue when modifying proteins.[3][7] The flexibility and length of the PEG arm also minimize steric hindrance, potentially improving the accessibility of the TCO group for reaction with its tetrazine partner.[2][3]

Q4: What are the recommended reaction conditions for the initial amine conjugation and the subsequent TCO-tetrazine click reaction?

A4: For the initial labeling of a carboxyl group with the this compound, the reaction conditions will depend on the activation chemistry used (e.g., EDC/NHS). For the subsequent TCO-tetrazine click reaction, a common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-containing molecule over the TCO-labeled molecule.[6] The reaction is typically rapid at room temperature (20-25°C), often reaching completion within 30 to 60 minutes.[6] It can be performed in a variety of aqueous buffers, with phosphate-buffered saline (PBS) at a pH of 7.4 being a common choice.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling with this compound Inefficient carboxyl group activation (e.g., with EDC/NHS). Ensure that your activating reagents (EDC, NHS) are fresh and have been stored under anhydrous conditions. Optimize the molar excess of EDC and NHS and the reaction time for the activation step.
Hydrolysis of activated esters (e.g., NHS ester) on the target molecule. Perform the conjugation reaction immediately after the activation of the carboxyl groups. Ensure the reaction is carried out in an appropriate buffer at the optimal pH (typically 7.2-8.5 for NHS ester reactions). Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the TCO-amine linker for reaction with the activated ester.[8]
Suboptimal pH for the amine reaction. The reaction of the primary amine on the TCO linker with an activated ester is pH-dependent. Maintain a pH between 7.2 and 9.0 for efficient coupling.[8]
Low Yield in TCO-Tetrazine Click Reaction Incorrect stoichiometry. Empirically optimize the molar ratio of your TCO-labeled and tetrazine-labeled molecules. A slight excess (1.05-1.5x) of the tetrazine component is often beneficial.[6]
Degradation of the TCO group. The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time, especially at higher temperatures or with prolonged storage.[9][10] Use freshly prepared or properly stored TCO-labeled molecules. Minimize long incubation times, especially at elevated temperatures.[11]
Steric hindrance. The PEG3 spacer is designed to reduce steric hindrance, but it can still be a factor with very large or complex molecules.[3][11] Consider optimizing the length of the PEG linker if steric hindrance is suspected to be an issue.
Precipitation of Protein During Conjugation High protein concentration. High concentrations can sometimes lead to aggregation during the labeling process. It is recommended to work with protein concentrations in the range of 1-5 mg/mL.[6]
Increased hydrophobicity after modification. The addition of the TCO moiety can increase the hydrophobicity of a protein, potentially leading to aggregation.[12] The inherent PEG linker in this compound helps to mitigate this, but if aggregation persists, consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers.[9]

Quantitative Data Summary

The kinetics of the TCO-tetrazine reaction are among the fastest in bioorthogonal chemistry. The exact rate constant is dependent on the specific structures of the TCO and tetrazine molecules, as well as the solvent and temperature.

Reactants Solvent Temperature (°C) Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
General TCO-TetrazineAqueous MediaN/A> 800[3][5]
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000[6]
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[6]
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000[6]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound via EDC/NHS Chemistry

This protocol describes the labeling of a protein with available carboxyl groups.

  • Buffer Exchange: Ensure your protein is in an amine-free buffer, such as MES buffer (100 mM MES, 150 mM NaCl, pH 6.0), at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMSO or water.

    • Add a 10 to 20-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation with this compound:

    • Immediately following activation, add a 10 to 20-fold molar excess of this compound (dissolved in an amine-free buffer) to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted TCO linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]

Protocol 2: General Procedure for TCO-Tetrazine Click Conjugation

This protocol outlines the reaction between a TCO-labeled protein and a tetrazine-labeled molecule.

  • Reactant Preparation: Prepare the TCO-labeled protein (from Protocol 1) and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[6]

  • Stoichiometry Calculation: Determine the volumes of each solution required to achieve the desired molar ratio. A 1:1.1 to 1:1.5 ratio of TCO-protein to tetrazine-molecule is a good starting point.[3][6]

  • Conjugation Reaction:

    • Mix the calculated volumes of the TCO-labeled protein and the tetrazine-labeled molecule.

    • Incubate the reaction for 30-60 minutes at room temperature.[6] For sensitive molecules, the reaction can be performed at 4°C for 1-2 hours.[13]

  • Analysis and Purification (if necessary):

    • The reaction is often high-yielding, and for some applications, no purification is needed.

    • If required, the final conjugate can be purified from any excess tetrazine-molecule using size-exclusion chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: TCO-Tetrazine Click Reaction Protein Protein (with -COOH) Activate Activate Carboxyls (EDC/NHS) Protein->Activate TCO_Protein TCO-Labeled Protein Activate->TCO_Protein TCO_Amine This compound TCO_Amine->TCO_Protein Purify1 Purification (e.g., Desalting Column) TCO_Protein->Purify1 Mix Mix & Incubate (RT, 30-60 min) Purify1->Mix Tz_Molecule Tetrazine-Labeled Molecule Tz_Molecule->Mix Final_Conjugate Final Conjugate Mix->Final_Conjugate troubleshooting_flow Start Low Conjugation Efficiency? Check_Labeling Is TCO labeling efficient? Start->Check_Labeling Yes Aggregation Precipitation observed? Start->Aggregation No, but... Check_Click Is TCO-Tetrazine reaction efficient? Check_Labeling->Check_Click Yes Improve_Activation Optimize EDC/NHS activation. Use fresh reagents. Check_Labeling->Improve_Activation No Optimize_Ratio Optimize TCO:Tetrazine molar ratio (try 1:1.1 to 1:1.5). Check_Click->Optimize_Ratio No Check_Buffer_pH Use amine-free buffer (pH 7.2-9.0) for NHS ester reaction. Improve_Activation->Check_Buffer_pH Check_Reagents Use freshly prepared TCO-labeled molecule. Check tetrazine quality. Optimize_Ratio->Check_Reagents Check_Conditions Adjust incubation time/temperature (RT is usually sufficient). Check_Reagents->Check_Conditions Lower_Conc Reduce protein concentration (1-5 mg/mL). Aggregation->Lower_Conc Yes Add_Detergent Add non-ionic detergent (e.g., 0.01% Tween-20). Lower_Conc->Add_Detergent

References

Troubleshooting low yields in TCO-tetrazine click chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of one reactant. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent relative to the TCO-functionalized molecule.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[1]

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[1] The reaction is typically performed in a pH range of 6 to 9.[1][3] When using NHS esters to introduce TCO or tetrazine moieties to proteins, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent unwanted side reactions with buffer components like Tris or glycine (B1666218).[1][2]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature.[1][2][3] Incubation times can range from 30 minutes to 2 hours.[2][4] The reaction can also be performed at 4°C, which might necessitate a longer incubation period.[2][4]

Q4: My reaction yield is low. What are the potential causes and solutions?

A4: Low yields can stem from several factors:

  • Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction. It is recommended to empirically optimize the molar ratio of your reactants.[1]

  • Reactant Instability:

    • TCO Instability: Some highly reactive trans-cyclooctene (B1233481) (TCO) derivatives can be prone to isomerization to the unreactive cis-isomer, especially in the presence of thiols or certain serum proteins.[5][6] Consider using more stable TCO derivatives like d-TCO, which show improved stability in aqueous solutions and blood serum.[6][7][8] Storing TCO reagents as silver(I) metal complexes can also extend their shelf life.[5][9]

    • Tetrazine Instability: Tetrazines bearing strong electron-withdrawing groups, while more reactive, can be unstable in aqueous conditions.[10]

    • NHS-ester Hydrolysis: If you are using NHS esters to functionalize your molecules, they are moisture-sensitive and can easily hydrolyze. Ensure they are brought to room temperature before opening and use anhydrous solvents for stock solutions.[2][11]

  • Impure Reactants: Ensure that your starting materials are pure and that any excess reagents from previous steps (like labeling) have been removed, for example, by using a desalting column or dialysis.[1]

  • Suboptimal Reaction Conditions: Verify that the pH, temperature, and reaction time are appropriate for your specific reactants.

Q5: Are there any known side reactions in TCO-tetrazine chemistry?

A5: The TCO-tetrazine ligation is known for its high selectivity. The primary side reaction of concern is the isomerization of the trans-cyclooctene (TCO) to its unreactive cis-isomer.[5] This can be influenced by factors such as the presence of thiols.[5][6] Additionally, when preparing your TCO- or tetrazine-labeled molecules using NHS esters, ensure that your buffers are free of primary amines to avoid unwanted acylation of the buffer molecules.[2]

Data Summary Tables

Table 1: General Reaction Parameters for TCO-Tetrazine Ligation

ParameterRecommended ConditionsNotes
Stoichiometry 1.05-1.5 molar equivalents of tetrazine per TCOOptimal ratio should be determined empirically.[1][2]
pH Range 6 - 9For NHS ester reactions, use pH 7-9.[1][3][11]
Buffer PBS is a common choice.Use amine-free buffers for NHS ester conjugations.[1][2]
Temperature Room temperature or 4°CLower temperatures may require longer reaction times.[2][4]
Duration 30 minutes - 2 hoursDependent on reactant concentration and temperature.[2][4]

Table 2: Second-Order Rate Constants for Various TCO-Tetrazine Pairs

TCO DerivativeTetrazine DerivativeRate Constant (k₂) M⁻¹s⁻¹Solvent/Temp
d-TCO3,6-dipyridyl-s-tetrazine366,000 (± 15,000)Water, 25°C
s-TCO3,6-diphenyl-s-tetrazine3,100MeOH, 25°C
TCO (parent)3,6-diphenyl-s-tetrazine19.1 (± 1)MeOH, 25°C
General RangeGeneral> 800Not specified
TCODipyridal tetrazine2,000 (± 400)Not specified
TCOHydrogen-substituted tetrazinesup to 30,000Not specified
TCOMethyl-substituted tetrazines~1,000Not specified

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the labeling of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.

1. Preparation of TCO- and Tetrazine-Functionalized Proteins:

  • Protein Preparation: If the protein solutions contain primary amines (e.g., from Tris or glycine buffers), exchange the buffer to an amine-free buffer like PBS (pH 7.4) using a spin desalting column.[2][4] The protein concentration should typically be between 1-5 mg/mL.[2]

  • NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester and methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[2][4]

  • Labeling Reaction:

    • To your protein solution, add a 10- to 50-fold molar excess of the corresponding NHS ester reagent.[11]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][11]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[2][4]

  • Purification: Remove the excess, unreacted TCO-NHS or tetrazine-NHS ester using a desalting column or dialysis.[1][2][4]

2. TCO-Tetrazine Conjugation Reaction:

  • Reactant Mixing: Mix the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[1] A slight molar excess (1.05-1.5 equivalents) of the tetrazine-labeled protein is often recommended.[2]

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.[2][4]

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[1]

  • Storage: Store the final conjugate at 4°C until further use.[1]

Visualizations

Troubleshooting_Low_Yields start Low Reaction Yield check_stoichiometry Verify Stoichiometry (1.05-1.5x Tetrazine) start->check_stoichiometry check_reactants Assess Reactant Integrity start->check_reactants check_conditions Review Reaction Conditions start->check_conditions optimize_stoichiometry Optimize Molar Ratios check_stoichiometry->optimize_stoichiometry Incorrect test_tco Test TCO Stability (Isomerization?) check_reactants->test_tco test_tetrazine Test Tetrazine Stability check_reactants->test_tetrazine check_ph Verify pH (6-9) check_conditions->check_ph check_temp_time Verify Temperature & Time (RT, 30-120 min) check_conditions->check_temp_time success Improved Yield optimize_stoichiometry->success use_stable_tco Use More Stable TCO Derivative test_tco->use_stable_tco Unstable fresh_reagents Use Fresh/Pure Reagents test_tetrazine->fresh_reagents Degraded adjust_conditions Adjust pH, Temp, or Time check_ph->adjust_conditions Incorrect check_temp_time->adjust_conditions Incorrect use_stable_tco->success fresh_reagents->success adjust_conditions->success

Caption: Troubleshooting logic for addressing low yields in TCO-tetrazine reactions.

TCO_Tetrazine_Ligation TCO Trans-Cyclooctene (TCO) (Dienophile) Dihydropyridazine Dihydropyridazine Adduct TCO->Dihydropyridazine [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen Retro-Diels-Alder (N₂ release)

Caption: The inverse electron-demand Diels-Alder reaction mechanism of TCO-tetrazine ligation.

References

TCO-C3-PEG3-C3-amine stability issues in aqueous solutions and how to prevent them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of TCO-C3-PEG3-C3-amine in aqueous solutions and best practices to mitigate degradation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

The main stability issue for this compound, and trans-cyclooctene (B1233481) (TCO) derivatives in general, is the isomerization of the reactive trans-isomer to the unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization eliminates the "click" reactivity of the TCO moiety with its tetrazine partner.

Q2: What factors can cause the isomerization of TCO to CCO?

Several factors can promote the isomerization of TCO to CCO in aqueous environments:

  • Thiols: The presence of high concentrations of thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, can lead to the isomerization of TCO.[2][3]

  • Copper-Containing Proteins: Certain proteins in serum that contain copper can catalyze the isomerization of TCO.[2]

  • Thiamine (B1217682) Degradation Products: In cell culture media, degradation products of thiamine have been identified as a major cause of rapid TCO isomerization.[4]

  • pH: The rate of thiol-promoted isomerization can be influenced by pH. For instance, the isomerization of a d-TCO derivative in the presence of mercaptoethanol is significantly faster at pH 7.4 than at pH 6.8.[3]

Q3: How should I store this compound to ensure its stability?

For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[5] For short-term storage of a few days to weeks, refrigeration at 0-4°C is acceptable.[5] It is not recommended to store TCO compounds for long periods in solution, as the half-life can be short.[6][7] If you must store it in solution, prepare fresh and use it as quickly as possible.

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

It is generally not recommended to dissolve this compound directly in aqueous buffers for long-term storage.[8] Due to the potential for hydrolysis and isomerization, it is best to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then dilute it into your aqueous reaction buffer immediately before use.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Low or no reactivity of the TCO group in a click reaction.

Possible Cause Recommended Solution
Isomerization of TCO to CCO - Avoid buffers containing high concentrations of thiols. If a reducing agent is necessary, consider using TCEP (tris(2-carboxyethyl)phosphine), which is generally more compatible with TCO. - If working with cell culture media, consider using fresh media or media prepared without thiamine.[4] - For in vivo studies, be aware that the TCO group may have a limited half-life in serum.[2]
Degradation during storage - Ensure the compound has been stored correctly at -20°C as a solid. - Prepare fresh stock solutions in anhydrous DMSO or DMF before each experiment.[8][9]
Steric Hindrance - The PEG spacer in this compound is designed to minimize steric hindrance.[9] However, if you are conjugating it to a large biomolecule, the TCO group might be partially buried. Consider optimizing the linker length if this is a persistent issue.

Issue 2: Precipitation of the linker during dilution into an aqueous buffer.

Possible Cause Recommended Solution
Hydrophobicity of the linker - Prepare a concentrated stock solution in a suitable organic solvent like DMSO or DMF.[8] - When diluting into the aqueous buffer, add the stock solution slowly while gently vortexing to ensure proper mixing. - Keep the final concentration of the organic solvent in the reaction mixture low (ideally below 5% v/v) to avoid precipitation of proteins or other biomolecules.[8]
Inappropriate buffer conditions - Ensure the pH of your aqueous buffer is within the optimal range for your reaction (typically pH 6.5-8.0).[8]

Quantitative Stability Data

TCO DerivativeConditionStability/Half-life
d-TCOPhosphate (B84403) buffered D₂O (pD 7.4)No isomerization or decomposition observed after 14 days.[2]
d-TCOHuman serum (room temperature)>97% trans isomer remaining after 4 days.[2]
d-TCO30 mM mercaptoethanol (pD 6.8)44% isomerization after 48 hours.[3]
d-TCO30 mM mercaptoethanol (pD 7.4)43% isomerization after 5 hours.[3]
TCO0.12 µM 3-mercapto-2-pentanone (B1362483) (a thiamine degradation product) in phosphate bufferHalf-life of 0.6 hours.[1]

Experimental Protocols

Protocol for Assessing this compound Stability using HPLC

This protocol provides a general method for monitoring the isomerization of this compound to its CCO form over time.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • If testing the effect of other components (e.g., thiols), prepare stock solutions of these as well.

  • Incubation:

    • Dilute the this compound stock solution into the aqueous buffer to the desired final concentration.

    • If applicable, add the component being tested for its effect on stability.

    • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench any ongoing reaction by adding a suitable agent if necessary (e.g., for thiol-containing solutions, a thiol-scavenging reagent can be used, or the sample can be immediately diluted in the mobile phase and injected).

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC. The TCO and CCO isomers will likely have different retention times due to differences in their hydrophobicity.

    • Use a suitable column (e.g., C18) and a gradient of water and acetonitrile (B52724) (both often containing 0.1% TFA) as the mobile phase.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak areas for the TCO and CCO isomers at each time point.

    • Calculate the percentage of remaining TCO at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining TCO versus time to determine the stability profile.

Visualizations

TCO_Structure cluster_TCO This compound TCO trans-Cyclooctene (TCO) (Reactive) C3_1 C3 Linker TCO->C3_1 PEG3 PEG3 Spacer C3_1->PEG3 C3_2 C3 Linker PEG3->C3_2 Amine Amine Group C3_2->Amine

Caption: Chemical structure of this compound.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare TCO-amine stock in DMSO incubate Incubate TCO-amine in buffer at set temp. prep_stock->incubate prep_buffer Prepare aqueous buffer of interest prep_buffer->incubate sampling Take aliquots at various time points incubate->sampling hplc Analyze samples by HPLC sampling->hplc data_analysis Calculate % remaining TCO and plot vs. time hplc->data_analysis

Caption: Experimental workflow for stability assessment.

Degradation_Pathway TCO TCO-Amine (Reactive) CCO CCO-Amine (Unreactive) TCO->CCO Isomerization Factors Influencing Factors: - Thiols - Copper-containing proteins - Thiamine degradation products - pH Factors->TCO

Caption: Primary degradation pathway of TCO-amine.

References

Common challenges when working with TCO-C3-PEG3-C3-amine and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-C3-PEG3-C3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful application of this versatile linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (B1233481) (TCO) group, which is a highly reactive dienophile for catalyst-free "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with tetrazines.[1][2][3] It also possesses a terminal primary amine (-NH2) that can be used to conjugate the linker to molecules or surfaces containing carboxylic acids or activated esters (e.g., NHS esters).[4][5][6][7] The molecule includes a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to improve solubility, reduce aggregation, and minimize steric hindrance.[3][4][5][8]

Its primary applications include:

  • Bioconjugation: Labeling proteins, peptides, antibodies, and other biomolecules with a TCO moiety for subsequent reaction with a tetrazine-modified molecule.[8][9]

  • Drug Delivery: Construction of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[9]

  • Molecular Imaging: Attaching imaging agents (e.g., fluorescent dyes, radioisotopes) to targeting molecules.[2][9]

  • Surface Modification: Functionalizing surfaces like nanoparticles, beads, or microarrays for various assays.[5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is crucial to maintain the reactivity of the TCO group.

ConditionRecommendationRationale
Long-term Storage -20°C in a dry, dark environment.[4][6]To prevent degradation and isomerization of the TCO group.
Short-term Storage 0 - 4°C for days to weeks.[4]For temporary storage during experimental use.
Handling Allow the vial to equilibrate to room temperature before opening.[10]To prevent condensation of moisture, which can hydrolyze the compound.
Solubilization Soluble in DMSO, DMF, DCM, THF, and Chloroform.[4][6][11]Prepare stock solutions in anhydrous solvents.

Q3: What is the role of the PEG3 spacer in this linker?

A3: The PEG3 spacer offers several advantages in bioconjugation applications:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial for working with hydrophobic molecules.[4][8]

  • Reduced Aggregation: By preventing intermolecular interactions, the PEG spacer helps to reduce the aggregation of labeled proteins or other biomolecules.[8][12]

  • Minimized Steric Hindrance: The flexible and extended nature of the PEG chain provides spatial separation between the conjugated molecule and the TCO group, reducing steric hindrance and facilitating the subsequent ligation with a tetrazine.[3][5]

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can enhance the in vivo stability and circulation time of the conjugate.[8]

Troubleshooting Guide

This guide addresses common challenges you may encounter when working with this compound.

Section 1: Initial Conjugation (Amine to Carboxyl/NHS Ester)

Problem 1: Low or No Conjugation of this compound to my protein/surface.

Possible CauseRecommended Solution
Incorrect Buffer pH The primary amine of the linker needs to be deprotonated to be nucleophilic. Use a buffer with a pH between 7.2 and 8.5 for reactions with NHS esters.[13] For carbodiimide (B86325) (EDC) coupling to carboxylic acids, a two-step process is recommended: activation at pH 4.5-7.2, followed by conjugation at pH 7.2-7.5.[14]
Presence of Primary Amines in the Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated carboxyl group or NHS ester.[14] Use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffer.[14]
Hydrolysis of Activated Ester (e.g., NHS ester) NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive.[15] Prepare solutions of activated molecules immediately before use. Ensure this compound is dissolved in an anhydrous solvent like DMSO or DMF.[11]
Suboptimal Molar Ratio An insufficient molar excess of the TCO linker may lead to low conjugation efficiency. Empirically optimize the molar ratio of this compound to your target molecule. A 10- to 20-fold molar excess is a good starting point for protein labeling.[3]
Inactive EDC or NHS Reagents If using EDC/NHS chemistry to activate a carboxyl group, ensure that these reagents are fresh and have been stored properly to prevent degradation.
Section 2: TCO-Tetrazine Ligation

Problem 2: Low Yield in the TCO-Tetrazine Click Reaction.

Possible CauseRecommended Solution
Isomerization of TCO to cis-cyclooctene The trans-isomer of cyclooctene (B146475) is highly strained and reactive, but it can isomerize to the much less reactive cis-isomer, especially in the presence of thiols or serum proteins.[9][16][17] Minimize long incubation times and exposure to high concentrations of reducing agents. Consider using more stable TCO derivatives if isomerization is a persistent issue.[17]
Steric Hindrance The accessibility of the TCO group on your conjugated molecule can be hindered by the molecule itself. The PEG spacer in this compound is designed to mitigate this, but for very large or complex molecules, this can still be a factor.[18][19]
Suboptimal Reaction Conditions The TCO-tetrazine reaction is generally fast, but kinetics can be influenced by temperature and reactant concentrations. The reaction is typically efficient at room temperature and can be completed within 30-60 minutes.[12] For very dilute samples, longer reaction times or a slight increase in temperature (e.g., 37°C) may be beneficial.[12]
Incorrect Stoichiometry An inappropriate molar ratio of TCO to tetrazine can result in an incomplete reaction.[12] A slight excess (1.05 to 1.5-fold) of the tetrazine-containing molecule is often recommended.[3]
Degradation of Tetrazine Some tetrazine derivatives can be unstable in aqueous solutions, especially those with strong electron-withdrawing groups.[16] Ensure your tetrazine reagent is of high quality and has been stored correctly.
Section 3: General Issues

Problem 3: Precipitation or Aggregation of the Conjugate.

Possible CauseRecommended Solution
Hydrophobicity of the Conjugated Moiety The addition of a hydrophobic molecule via the TCO-tetrazine ligation can lead to aggregation of the final conjugate. The PEG spacer helps, but may not be sufficient in all cases.[12]
High Protein Concentration Labeling reactions at very high protein concentrations can sometimes lead to aggregation.[12] Perform the conjugation at a protein concentration of 1-5 mg/mL.[3]
Buffer Conditions The buffer composition and pH can influence protein solubility. Screen different buffer systems to find optimal conditions for your specific conjugate.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Carboxylated Surface (e.g., Magnetic Beads)

This protocol is a two-step procedure using EDC and Sulfo-NHS.

Materials:

  • Carboxylated magnetic beads

  • This compound

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Wash Buffer: PBS with 0.05% Tween-20

  • Storage Buffer: PBS with 0.1% BSA and 0.05% sodium azide

Procedure:

  • Bead Preparation: Resuspend the carboxylated magnetic beads in Activation Buffer. Use a magnetic separator to wash the beads twice with Activation Buffer.

  • Activation of Carboxyl Groups:

    • Resuspend the beads in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

    • Add the EDC and Sulfo-NHS solutions to the bead suspension. A typical starting point is a 2-fold molar excess of EDC/Sulfo-NHS over the available carboxyl groups on the beads.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Use a magnetic separator to remove the supernatant. Wash the activated beads three times with Conjugation Buffer.

  • Conjugation with this compound:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Dilute the this compound stock solution in Conjugation Buffer to the desired final concentration.

    • Resuspend the activated beads in the this compound solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to the bead suspension to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted activated carboxyl groups.

  • Final Washes: Wash the TCO-functionalized beads three times with Wash Buffer and once with PBS.

  • Storage: Resuspend the beads in Storage Buffer and store at 4°C.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

Materials:

  • TCO-labeled protein (prepared using an appropriate method)

  • Tetrazine-labeled protein

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reactants: Prepare solutions of the TCO-labeled protein and the tetrazine-labeled protein in the Reaction Buffer.

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1:1.1 to 1:1.5 molar ratio of TCO-protein to tetrazine-protein is a common starting point.[3]

  • Conjugation: Mix the TCO-labeled protein and the tetrazine-labeled protein in a microcentrifuge tube.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[12]

  • Purification (Optional): If necessary, purify the final conjugate from any unreacted starting materials using size-exclusion chromatography (SEC) or other suitable purification methods.

  • Storage: Store the final conjugate at 4°C or as appropriate for the specific proteins.

Visualizations

Experimental Workflow for this compound Conjugation and Ligation

experimental_workflow cluster_step1 Step 1: Activation & Conjugation cluster_step2 Step 2: Bioorthogonal Ligation Molecule Carboxylated Molecule/Surface (e.g., Protein, Bead) EDC_NHS EDC / Sulfo-NHS (Activation) Molecule->EDC_NHS Activation TCO_Amine This compound TCO_Conjugate TCO-Functionalized Molecule/Surface EDC_NHS->TCO_Conjugate Amide Bond Formation TCO_Amine->TCO_Conjugate Tetrazine Tetrazine-Modified Molecule TCO_Conjugate->Tetrazine iEDDA Click Reaction Final_Product Final Conjugate Tetrazine->Final_Product

Caption: Workflow for two-step bioconjugation using this compound.

Logical Relationship of Troubleshooting Low Conjugation Yielddot

troubleshooting_logic Start Low Conjugation Yield Buffer_pH Buffer_pH Start->Buffer_pH Buffer_Comp Buffer_Comp Start->Buffer_Comp Reagent_Quality Reagent_Quality Start->Reagent_Quality TCO_Stability TCO_Stability Start->TCO_Stability Steric_Hindrance Steric_Hindrance Start->Steric_Hindrance Stoichiometry Stoichiometry Start->Stoichiometry

References

Long-term storage and handling recommendations for TCO-C3-PEG3-C3-amine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance on the long-term storage, handling, and use of TCO-C3-PEG3-C3-amine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1][2] Proper storage is crucial as the trans-cyclooctene (B1233481) (TCO) moiety is susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form over time, especially when not stored correctly.[3]

Q2: How should I handle the product upon receipt?

The product is typically shipped at ambient temperature and is stable for several weeks under these conditions.[2] Upon receipt, it is recommended to store it at -20°C for long-term use or at 0-4°C for short-term use (days to weeks).[2] Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the compound.

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including dimethylsulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (B109758) (DCM), and chloroform.[4] The hydrophilic PEG spacer enhances its solubility in aqueous solutions.[2][5]

Q4: What is the primary application of this compound?

This compound is a heterobifunctional linker used in bioconjugation.[6] The primary amine group allows for its conjugation to molecules containing carboxylic acids or activated esters (like NHS esters), while the TCO group facilitates a highly efficient and bioorthogonal "click" reaction with tetrazine-modified molecules.[2][5] This is a key component in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[7]

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the reactivity of this compound.

ParameterRecommendationRationale
Long-Term Storage -20°C, desiccated, protected from light.[1][2][4]Minimizes isomerization of the TCO group to the inactive CCO form and prevents degradation.
Short-Term Storage 0-4°C, desiccated.[2]Suitable for use within days to weeks.
Shipping Ambient temperature.[2]The compound is stable for the duration of typical shipping times.
Handling Equilibrate vial to room temperature before opening.Prevents condensation of moisture, which can lead to hydrolysis.
Solvent Preparation Prepare stock solutions in anhydrous DMSO or DMF.Ensures stability of the compound in solution. Do not store stock solutions for extended periods.

Troubleshooting Guide

Issue 1: Low or No Conjugation to Carboxylic Acids/NHS Esters

  • Question: I am seeing very low or no conjugation of this compound to my protein/molecule of interest. What could be the cause?

  • Answer: Low conjugation efficiency can stem from several factors related to the reagents, reaction conditions, or the molecules themselves.

Possible CauseRecommended Solution
Inactive this compound Ensure the linker has been stored correctly at -20°C and protected from light and moisture. Use a fresh aliquot for the reaction. Consider running a quality control check, such as an NMR or mass spectrometry analysis, if you suspect degradation.
Hydrolyzed NHS Ester NHS esters are highly susceptible to hydrolysis in aqueous solutions. Prepare the NHS ester solution immediately before use in an anhydrous organic solvent like DMSO or DMF. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the desired reaction.[8][9]
Inefficient Carboxylic Acid Activation For conjugation to carboxylic acids, ensure that your activating agents (e.g., EDC, DCC) are fresh and active. The reaction should be performed in an amine-free buffer at the optimal pH for carbodiimide (B86325) chemistry (typically pH 4.5-6.0).
Suboptimal Reaction pH The reaction of the amine group on the TCO linker with an NHS ester is most efficient at a pH between 7 and 9.[10] At lower pH, the amine will be protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester is more rapid.[10]
Steric Hindrance The conjugation site on your target molecule may be sterically hindered. The PEG3 spacer is designed to minimize this, but for particularly bulky molecules, you may need to optimize the linker-to-protein ratio or incubation time.[5]

Issue 2: Aggregation of the Final Conjugate

  • Question: After conjugation, I am observing precipitation or aggregation of my final product. How can I prevent this?

  • Answer: Aggregation is a common issue in bioconjugation, often caused by increased hydrophobicity of the final product or suboptimal buffer conditions.

Possible CauseRecommended Solution
Increased Hydrophobicity The TCO moiety can increase the hydrophobicity of the labeled molecule. The PEG spacer in this compound helps to mitigate this.[11] If aggregation persists, consider using a linker with a longer PEG chain.
Suboptimal Buffer Conditions Screen different buffer compositions, pH, and ionic strengths to find conditions that maintain the solubility of your conjugate. Consider including excipients like polysorbate or sucrose (B13894) in the storage buffer to improve stability.[12]
High Drug-to-Antibody Ratio (DAR) In the context of ADC development, a high DAR can lead to aggregation. Optimize your conjugation reaction to achieve a lower, more controlled DAR.[13]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of the final conjugate solution. Aliquot the product into single-use vials before freezing.[12]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein via an NHS Ester

This protocol provides a general workflow. Optimal conditions may vary depending on the specific protein and linker.

  • Protein Preparation:

    • Dissolve the protein containing the activated NHS ester in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer (e.g., PBS).

Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product Prot Protein with NHS Ester Mix Mix and Incubate (RT, 1-2h) Prot->Mix TCO This compound in DMSO TCO->Mix Purify Desalting Column or Dialysis Mix->Purify Final TCO-Labeled Protein Purify->Final

Caption: A general experimental workflow for labeling a protein containing an NHS ester with this compound.

References

How to minimize non-specific binding of TCO-C3-PEG3-C3-amine conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of TCO-C3-PEG3-C3-amine conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a bifunctional linker molecule. It contains a Trans-Cyclooctene (TCO) group, which is highly reactive towards tetrazine-functionalized molecules in a bioorthogonal "click chemistry" reaction.[1] The other end of the linker has a primary amine group (-NH2) that can be conjugated to molecules with available carboxyl groups or activated esters (e.g., N-hydroxysuccinimide [NHS] esters).[2] The polyethylene (B3416737) glycol (PEG) spacer (PEG3) enhances water solubility and reduces steric hindrance.[3] This conjugate is commonly used in bioconjugation, molecular imaging, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][4]

Q2: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding (NSB) can arise from several factors:

  • Electrostatic Interactions: The primary amine group on the linker is positively charged at physiological pH, which can lead to electrostatic attraction to negatively charged molecules or surfaces.

  • Hydrophobic Interactions: Although the PEG linker is hydrophilic, other parts of the conjugate or the molecule it is attached to may have hydrophobic regions that can interact non-specifically with other hydrophobic surfaces.

  • Unreacted Functional Groups: If the amine group of the TCO-linker is not fully conjugated, or if the molecule it is being attached to has other reactive sites, these can lead to unintended binding.

  • Aggregates: The formation of conjugate aggregates can lead to high background signals.

  • Low-Quality Reagents: Impurities in buffers or reagents can contribute to non-specific binding.

Q3: How does the PEG linker in this compound help in reducing non-specific binding?

The polyethylene glycol (PEG) linker plays a crucial role in minimizing non-specific binding. PEG is a hydrophilic polymer that creates a hydration layer around the conjugated molecule. This hydration shell acts as a physical barrier, sterically hindering non-specific interactions with other proteins or surfaces.[5] While PEGylation significantly reduces NSB, it may not completely eliminate it, and other blocking strategies are often necessary.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal Insufficient blocking of non-specific sites.- Increase the concentration of the blocking agent (see Table 1).- Increase the incubation time with the blocking buffer.- Use a different blocking agent (e.g., switch from BSA to casein).[7]
Suboptimal buffer conditions.- Adjust the pH of the binding buffer to be near the isoelectric point of the non-specifically binding proteins.[8]- Increase the ionic strength of the buffer (e.g., by increasing NaCl concentration) to reduce electrostatic interactions.
Presence of unbound conjugate.- Ensure thorough purification of the conjugate after the labeling reaction using size-exclusion chromatography or dialysis to remove excess, unreacted linker.[]
Contamination of reagents or surfaces.- Use high-purity water and reagents.- Ensure all labware is scrupulously clean.
Low Specific Signal Steric hindrance from the blocking agent.- Use a smaller blocking agent or a lower concentration of the blocking agent.- Consider using a protein-free blocking agent.
Inefficient conjugation of the TCO-linker.- Optimize the conjugation reaction conditions (pH, molar ratio of reactants). The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.- Ensure the amine-reactive group on your molecule of interest is accessible.
Inconsistent Results Variability in blocking efficiency.- Prepare fresh blocking solutions for each experiment.- Ensure complete dissolution of the blocking agent.
Degradation of the conjugate.- Store the conjugate under recommended conditions, typically at -20°C in a suitable buffer.

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent is critical for minimizing non-specific binding. The following table summarizes the properties and effectiveness of commonly used blocking agents.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)- Readily available and relatively inexpensive.- Effective for many applications.[10]- Can have lot-to-lot variability.- May contain impurities that can cross-react with certain antibodies.[10]
Casein/Non-Fat Dry Milk 0.5-5% (w/v)- Highly effective at blocking non-specific sites, often more so than BSA.[7][11]- Inexpensive.- Can be difficult to dissolve.- Contains phosphoproteins, which can interfere with the detection of phosphorylated targets.[10]
Normal Serum 5-10% (v/v)- Very effective at reducing background from Fc receptor binding and conserved sequence interactions.[12]- Must be from the same species as the secondary antibody to avoid cross-reactivity.- Can be expensive.
Polyethylene Glycol (PEG) Varies- Highly effective at creating a hydrophilic barrier.- Low intrinsic non-specific binding.[10]- May require chemical linkage to the surface.- Can be more expensive than protein-based blockers.
Detergents (e.g., Tween-20) 0.05-0.1% (v/v)- Reduce hydrophobic interactions.- Often used in combination with other blocking agents in wash buffers.[13]- Can disrupt some protein-protein interactions if used at high concentrations.

Experimental Protocols

Key Experiment: Conjugation of this compound to a Protein via NHS Ester Chemistry and Subsequent Blocking

This protocol provides a general workflow for conjugating the TCO-linker to a protein containing a carboxyl group (which will be activated to an NHS ester) and then using this conjugate in an assay where minimizing non-specific binding is crucial.

Materials:

  • Protein of interest with available carboxyl groups

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Blocking Buffer (choose one from Table 1, e.g., 3% BSA in PBS with 0.05% Tween-20)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of NHS to the protein solution.

    • Add a 10-fold molar excess of EDC to the protein solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation with this compound:

    • Immediately add a 20- to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted TCO-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Assay with Blocking Step:

    • Coat your assay surface (e.g., ELISA plate, sensor chip) with the target molecule as required by your specific application.

    • Wash the surface three times with Wash Buffer.

    • Blocking Step: Add Blocking Buffer to the surface and incubate for 1-2 hours at room temperature with gentle agitation.

    • Wash the surface three times with Wash Buffer.

    • Add your purified TCO-conjugated protein and proceed with your assay protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_assay Assay protein_prep 1. Prepare Protein in Activation Buffer activation 3. Activate Carboxyl Groups with EDC and NHS protein_prep->activation reagent_prep 2. Prepare NHS, EDC, and TCO-Linker Solutions reagent_prep->activation conjugation 4. Add this compound to Activated Protein activation->conjugation quenching 5. Quench Reaction with Tris Buffer conjugation->quenching purify 6. Purify Conjugate via Desalting Column quenching->purify blocking 7. Block Surface with Blocking Agent (e.g., BSA) purify->blocking incubation 8. Incubate with Purified Conjugate blocking->incubation washing 9. Wash to Remove Unbound Conjugate incubation->washing detection 10. Detection washing->detection

Caption: Experimental workflow for conjugation and non-specific binding minimization.

nsb_mechanism cluster_unblocked Unblocked Surface cluster_blocked Blocked Surface conjugate1 TCO-Conjugate nsb_site1 conjugate1->nsb_site1 Non-Specific Binding (Electrostatic/Hydrophobic) surface1 Assay Surface conjugate2 TCO-Conjugate surface2 Assay Surface conjugate2->surface2 Specific Binding nsb_site2 blocker Blocking Agent (e.g., BSA) blocker->nsb_site2 Blocks Non-Specific Sites

Caption: Mechanism of non-specific binding and the action of blocking agents.

References

Technical Support Center: Purification of TCO-C3-PEG3-C3-amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on purification strategies for proteins labeled with TCO-C3-PEG3-C3-amine. Find troubleshooting tips and frequently asked questions to navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general purpose of labeling proteins with this compound?

A1: this compound is a linker used in bioorthogonal chemistry.[1][2][3] The trans-cyclooctene (B1233481) (TCO) group reacts with a tetrazine-labeled molecule in a highly specific and rapid "click chemistry" reaction known as the inverse electron-demand Diels-Alder cycloaddition (IEDDA).[2][4] This allows for the precise attachment of molecules like fluorescent dyes, drugs, or other probes to the protein of interest under biocompatible conditions.[2][5] The PEG3 (polyethylene glycol) component is a hydrophilic spacer that improves water solubility and reduces steric hindrance.[1][3][6]

Q2: What are the common impurities after labeling a protein with this compound?

A2: Common impurities include:

  • Excess, unreacted this compound linker: This is often the most abundant impurity.

  • Unlabeled protein: Incomplete labeling reactions will result in a mixture of labeled and unlabeled protein.

  • Aggregated protein: The labeling process or subsequent handling can sometimes induce protein aggregation.

  • Byproducts of the labeling reaction: Depending on the specific chemistry used to attach the amine group of the linker to the protein (e.g., using EDC/NHS chemistry to target carboxyl groups), byproducts from these reagents may be present.

Q3: Which purification methods are suitable for TCO-labeled proteins?

A3: Several chromatography techniques can be used, often in combination:

  • Size Exclusion Chromatography (SEC): Effective for removing excess small-molecule linkers and for separating monomeric protein from aggregates.[7][8]

  • Ion Exchange Chromatography (IEX): Separates proteins based on their net charge. This can be useful for separating labeled from unlabeled protein if the linker alters the protein's isoelectric point (pI).[9][10][11]

  • Affinity Chromatography (AC): If the protein has an affinity tag (e.g., His-tag, GST-tag), this method can be used for initial capture and purification from a crude lysate before or after labeling.[12][13][14][15] It can also be used if a purification handle is part of the tetrazine-modified reaction partner.[16]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It can be very effective for purifying labeled proteins but may cause denaturation.[17][18][19][20]

Q4: How does the this compound linker affect the properties of the protein?

A4: The linker can alter the protein's properties in several ways:

  • Increased Hydrophilicity: The PEG component generally increases the water solubility of the conjugate.[1][6]

  • Change in Isoelectric Point (pI): The addition of the linker, which contains an amine group, can slightly increase the pI of the protein, depending on the number of labels and the protein's original pI. This change can be exploited for separation using ion exchange chromatography.

  • Potential for Steric Hindrance: While the PEG spacer is designed to minimize this, the attached TCO group could potentially interfere with protein function or interactions if it is located near an active site or binding interface.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency Suboptimal reaction conditions (pH, temperature, time).Optimize the labeling protocol. Ensure the pH of the reaction buffer is compatible with the chosen crosslinking chemistry (e.g., pH 7.5-8.5 for NHS ester reactions).
Inactive labeling reagent.Use fresh or properly stored this compound. The reagent should be stored dry and cold (-20°C for long-term).[1]
Insufficient molar excess of the TCO linker.Increase the molar ratio of the TCO linker to the protein. A 5 to 20-fold molar excess is a common starting point.[21]
Protein Aggregation High protein concentration during labeling or purification.Perform labeling and purification at a lower protein concentration.
Inappropriate buffer conditions (pH, ionic strength).Screen different buffers to find conditions that maintain protein stability. Consider adding stabilizing excipients like arginine or glycerol.
Hydrophobic nature of the TCO group.The PEG spacer in the this compound linker is designed to mitigate this, but for some proteins, aggregation can still be an issue. Consider using a linker with a longer PEG chain if available.
Co-elution of Labeled and Unlabeled Protein Insufficient resolution of the purification method.If using SEC, ensure the column has the appropriate fractionation range. For IEX, optimize the salt gradient and pH to maximize the charge difference between labeled and unlabeled species.[9] RP-HPLC often provides the highest resolution for this type of separation.[17]
Minimal change in protein properties after labeling.If the linker does not significantly alter the protein's size or charge, separation can be challenging. Consider incorporating an affinity handle into the tetrazine-modified reaction partner to allow for affinity purification after the click reaction.[16]
Presence of Excess Free Linker in Final Product Inefficient removal by the chosen purification method.Use a desalting column or spin column with an appropriate molecular weight cutoff (MWCO) for rapid removal of small molecules.[4][7][21] For larger volumes, tangential flow filtration (TFF) or dialysis are effective.
Adsorption of the linker to the chromatography resin.This can be an issue in RP-HPLC. Optimize the gradient to ensure the linker elutes well separated from the protein peak.

Experimental Protocols

Protocol 1: Removal of Excess TCO Linker using Size Exclusion Chromatography (Desalting)

This protocol is suitable for the rapid removal of unreacted this compound linker immediately following the labeling reaction.

Materials:

  • TCO-labeled protein solution.

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, PD-10 columns) with a MWCO appropriate for the protein size (e.g., 7K or 40K).[21][22]

  • Purification buffer (e.g., PBS, pH 7.4).

  • Collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of purification buffer according to the manufacturer's instructions.

  • Sample Loading: Apply the TCO-labeled protein solution to the top of the equilibrated column.

  • Elution:

    • For spin columns, centrifuge the column according to the manufacturer's protocol to collect the purified protein.

    • For gravity-flow columns, allow the sample to enter the column bed and then add purification buffer to elute the protein. Collect the fractions containing the purified protein, which will elute in the void volume.

  • Analysis: Analyze the protein-containing fractions by UV-Vis spectroscopy to determine protein concentration. The smaller, unreacted linker molecules will be retained in the column matrix and elute later.

Protocol 2: Purification of Labeled Protein by Ion Exchange Chromatography (IEX)

This protocol is designed to separate the TCO-labeled protein from the unlabeled protein, assuming the labeling has induced a change in the protein's net charge.

Materials:

  • Desalted TCO-labeled protein mixture.

  • IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH).

  • Binding Buffer (low ionic strength, e.g., 20 mM Tris, pH 8.0 for anion exchange).

  • Elution Buffer (high ionic strength, e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for anion exchange).

  • HPLC or FPLC system.

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer until the conductivity and pH are stable.

  • Sample Loading: Load the desalted protein sample onto the column at a low flow rate.

  • Washing: Wash the column with Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing ionic strength (e.g., 0-100% Elution Buffer over 20 column volumes).

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify which fractions contain the purified, labeled protein. The labeled protein may elute at a slightly different salt concentration than the unlabeled protein.[9]

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification Strategy protein Protein of Interest reaction Labeling Reaction protein->reaction linker This compound linker->reaction labeled_mix Reaction Mixture (Labeled Protein, Unlabeled Protein, Excess Linker) reaction->labeled_mix sec Step 1: Size Exclusion (Remove Excess Linker) labeled_mix->sec iex Step 2: Ion Exchange (Separate Labeled/Unlabeled) sec->iex final_product Purified TCO-Labeled Protein iex->final_product

Caption: General experimental workflow for labeling and purification.

troubleshooting_tree start Impure Final Product check_linker Excess Free Linker Present? start->check_linker check_unlabeled Unlabeled Protein Present? start->check_unlabeled check_aggregates Aggregates Present? start->check_aggregates sol_linker Improve Desalting Step: - Use appropriate MWCO column - Perform dialysis check_linker->sol_linker Yes sol_unlabeled Optimize Separation: - Adjust IEX gradient/pH - Use RP-HPLC for high resolution check_unlabeled->sol_unlabeled Yes sol_aggregates Optimize SEC: - Use appropriate column - Adjust buffer conditions check_aggregates->sol_aggregates Yes

Caption: Troubleshooting decision tree for impure protein samples.

References

Impact of temperature on TCO-C3-PEG3-C3-amine reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of temperature on TCO-C3-PEG3-C3-amine reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the this compound reaction?

A1: this compound is a molecule used in bioorthogonal chemistry.[1][2] The "TCO" (trans-cyclooctene) group reacts with a tetrazine-containing molecule in a process called inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This reaction is a type of "click chemistry," known for its high speed and specificity, allowing for the precise joining of two molecules in complex biological environments.[5][6][7] The amine group on the molecule allows it to be attached to other molecules, such as proteins or drugs, that have a carboxylic acid or an activated ester.[1][2]

Q2: How does temperature generally affect the TCO-tetrazine reaction rate?

A2: As with most chemical reactions, increasing the temperature generally increases the rate of the TCO-tetrazine ligation.[8] Reactions are often performed at temperatures ranging from room temperature to 40°C.[3][5] For instance, an increase in temperature of just 10°C can nearly double the reaction rate in some systems.[8]

Q3: What is the optimal temperature for this reaction?

A3: The "optimal" temperature depends on the specific application. While higher temperatures (e.g., 37°C or 40°C) can accelerate the reaction, room temperature is often sufficient and may be preferable for sensitive biological samples.[3][5] For in vivo applications, the reaction will necessarily occur at physiological temperature (approximately 37°C).

Q4: Are there any risks associated with performing the reaction at higher temperatures?

A4: While moderate increases in temperature can be beneficial, excessively high temperatures could potentially degrade the reactants or the biological molecules they are attached to. The stability of the specific TCO and tetrazine derivatives should be considered. For example, some tetrazines show high stability in blood serum at 37°C.[9]

Q5: How can I monitor the progress of the reaction?

A5: The reaction between TCO and tetrazine can be conveniently monitored using a UV-Vis spectrophotometer.[4] Tetrazines have a characteristic absorbance in the visible range (around 510-550 nm) that disappears as the reaction proceeds.[4] By tracking the decrease in absorbance over time, the reaction kinetics can be calculated.

Troubleshooting Guide

Problem Possible Cause Solution
Slow or incomplete reaction at low temperatures (e.g., 4°C). Reaction kinetics are significantly slower at lower temperatures.- Increase the incubation time. Reactions can be left overnight at 4°C.[5]- If possible for your sample, increase the reaction temperature to room temperature or 37°C.[5]- Increase the concentration of one of the reactants. A slight molar excess (1.05 to 1.5-fold) of the tetrazine component is often recommended.[5]
Degradation of biological sample at elevated temperatures (e.g., 37°C or 40°C). The biological molecule (e.g., protein) is not stable at that temperature.- Perform the reaction at a lower temperature (e.g., room temperature or 4°C) and for a longer duration.- Confirm the thermal stability of your specific biomolecule before starting the conjugation.
Inconsistent reaction rates between experiments. - Temperature fluctuations during the reaction.- Inaccurate measurement of reactant concentrations.- Use a temperature-controlled environment like an incubator or a water bath.- Ensure accurate and consistent preparation of stock solutions and reaction mixtures.
Precipitation of reactants or products. - Poor solubility of the TCO or tetrazine conjugate.- High protein concentration leading to aggregation.[5]- Ensure that the this compound and tetrazine reagents are fully dissolved in a suitable solvent before mixing. The PEG linker is designed to improve water solubility.[1][3]- Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).[5]

Quantitative Data on Reaction Kinetics

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine molecules, as well as the solvent system used. The following table summarizes second-order rate constants (k₂) for various tetrazine derivatives reacting with TCO at different temperatures, illustrating the impact of temperature.

Tetrazine DerivativeTCO DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneMethanol/Water (9:1)25~2000[5][6]
Various tetrazine scaffoldsTCO1,4-dioxane251.4 - 230[10]
Various tetrazine scaffoldsTCO-PEG₄DPBS371100 - 73,000[10]

Experimental Protocols

Protocol for Monitoring Reaction Kinetics using UV-Vis Spectroscopy

This protocol describes how to determine the second-order rate constant for a TCO-tetrazine reaction at a specific temperature.

Materials:

  • This compound

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Temperature-controlled UV-Vis spectrophotometer with a cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your tetrazine-functionalized molecule in the reaction buffer. The concentration should be chosen such that the initial absorbance at ~530 nm is within the linear range of the spectrophotometer (typically 0.8 - 1.2).

    • Prepare a stock solution of this compound in the reaction buffer. A concentration that is at least 10-fold higher than the tetrazine stock solution is recommended to achieve pseudo-first-order kinetics.

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to the desired temperature (e.g., 25°C, 37°C) and allow the system to equilibrate.

    • Set the instrument to record the absorbance at the λ_max of the tetrazine (e.g., 535 nm) over time.

  • Initiate the Reaction and Data Collection:

    • In a quartz cuvette, add the calculated volume of the tetrazine stock solution and dilute with the reaction buffer to the desired final volume minus the volume of the TCO solution to be added.

    • Place the cuvette in the temperature-controlled holder and allow it to equilibrate to the set temperature.

    • To initiate the reaction, add the calculated volume of the this compound stock solution to the cuvette, mix quickly but thoroughly, and immediately start recording the absorbance over time.

    • Continue data collection until the absorbance reading stabilizes, indicating the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a pseudo-first-order reaction, this plot should be linear. The slope of this line is the negative of the observed rate constant (k_{obs}).

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_{obs} / [TCO] where [TCO] is the concentration of the this compound in the reaction.

  • Repeat at Different Temperatures:

    • Repeat steps 2-4 for each temperature you wish to investigate to determine the temperature dependence of the reaction kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solutions (TCO-Amine & Tetrazine) prep_buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4) init_reaction Mix Reactants in Cuvette prep_stock->init_reaction prep_buffer->init_reaction temp_control Set Spectrophotometer Temperature (T1, T2, T3...) temp_control->init_reaction data_acq Monitor Absorbance Decrease Over Time init_reaction->data_acq plot_data Plot ln(Abs) vs. Time data_acq->plot_data calc_k_obs Calculate Pseudo-First-Order Rate Constant (k_obs) plot_data->calc_k_obs calc_k2 Calculate Second-Order Rate Constant (k2) calc_k_obs->calc_k2 compare_rates Compare k2 Values at Different Temperatures calc_k2->compare_rates

Caption: Workflow for studying the temperature impact on reaction kinetics.

References

Validation & Comparative

A Head-to-Head Comparison of TCO and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs). The choice between different bioorthogonal chemistries can significantly impact conjugation efficiency, reaction kinetics, and the stability of the final product. This guide provides an objective, data-driven comparison of two widely used "click chemistry" linkers: trans-cyclooctene (B1233481) (TCO) and dibenzocyclooctyne (DBCO).

The TCO moiety, specifically in the form of TCO-C3-PEG3-C3-amine, participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner. This reaction is renowned for its exceptionally fast kinetics.[1] In contrast, DBCO linkers react with azide-functionalized molecules via strain-promoted alkyne-azide cycloaddition (SPAAC). While also a powerful copper-free click reaction, SPAAC generally exhibits slower kinetics compared to the TCO-tetrazine ligation.[2]

This comparison guide will delve into the key performance parameters of each linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the optimal bioconjugation strategy for your research and development needs.

Performance Comparison: Quantitative Data

The following tables summarize the key quantitative parameters for TCO and DBCO linkers, providing a clear comparison of their performance in bioconjugation reactions.

Table 1: Reaction Kinetics

FeatureTCO (with Tetrazine)DBCO (with Azide)
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) ~800 - 30,000 M⁻¹s⁻¹[3]~0.1 - 1.0 M⁻¹s⁻¹[4]
Reaction Speed Exceptionally fast, often complete in minutes[1][2]Slower, may require hours to overnight for completion[5]
Catalyst Required No[2]No[6]

Table 2: Stability and Properties

FeatureTCODBCO
Stability in Biological Media Generally good, but susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, which can be influenced by light and certain metals.[1]Good stability in biological media.[1] Can be unstable in the presence of reducing agents like TCEP over extended periods.[7]
Hydrophilicity The TCO moiety itself is hydrophobic, but the inclusion of a PEG spacer (as in this compound) significantly increases hydrophilicity and reduces the potential for aggregation.[8]The DBCO group is also hydrophobic. PEGylation is commonly used to enhance solubility and prevent aggregation of DBCO-containing bioconjugates.[9]
Potential for Aggregation The hydrophobic nature of the TCO group can lead to interactions with proteins, potentially "masking" the reactive site and reducing conjugation efficiency. PEG linkers can mitigate this effect.[8]DBCO's hydrophobicity can also contribute to protein aggregation, particularly with a high degree of labeling.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful comparison of bioconjugation linkers. Below are generalized protocols for evaluating the conjugation efficiency and determining the drug-to-antibody ratio (DAR) for both TCO and DBCO linkers.

Protocol 1: Comparative Conjugation of an Antibody with TCO- and DBCO-Payloads

Objective: To compare the conjugation efficiency of a TCO-functionalized payload and a DBCO-functionalized payload to a modified antibody.

Materials:

  • Antibody functionalized with either tetrazine (for TCO reaction) or azide (B81097) (for DBCO reaction) in an appropriate buffer (e.g., PBS, pH 7.4).

  • This compound-payload dissolved in an organic solvent (e.g., DMSO).

  • DBCO-payload dissolved in an organic solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Quenching reagent (if necessary).

  • Spin desalting columns for purification.

Procedure:

  • Antibody Preparation: Prepare the tetrazine- or azide-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.

  • Payload Preparation: Prepare stock solutions of the TCO-payload and DBCO-payload in DMSO.

  • Conjugation Reaction Setup:

    • TCO Reaction: In separate reaction tubes, add a defined molar excess (e.g., 3-10 fold) of the TCO-payload solution to the tetrazine-modified antibody.

    • DBCO Reaction: In separate reaction tubes, add a similar molar excess of the DBCO-payload solution to the azide-modified antibody.

  • Incubation:

    • TCO Reaction: Incubate at room temperature for 30-60 minutes.

    • DBCO Reaction: Incubate at room temperature for 4-12 hours or at 4°C overnight.

  • Purification: Remove excess, unreacted payload using spin desalting columns, exchanging the buffer to a suitable storage buffer.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine and compare the average DAR of the purified TCO- and DBCO-conjugated ADCs.

Methods:

  • Hydrophobic Interaction Chromatography (HIC): This is a common and effective method for DAR determination. The addition of each drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.[3]

    • Instrumentation: HPLC system with a HIC column.

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).

    • Procedure: Inject the purified ADC onto the column and elute with a gradient of decreasing salt concentration. The different DAR species will elute as distinct peaks. The average DAR can be calculated from the peak areas.

  • UV/Vis Spectroscopy: A simpler, though less detailed, method for determining the average DAR.[3]

    • Procedure: Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload. The concentrations of the antibody and the payload can be calculated using their respective extinction coefficients, and the average DAR can be determined from their molar ratio.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

TCO_vs_DBCO_Reaction cluster_TCO TCO-Tetrazine Ligation (iEDDA) cluster_DBCO DBCO-Azide Ligation (SPAAC) TCO This compound TCO_Product Stable Dihydropyridazine Linkage TCO->TCO_Product Extremely Fast (k₂ ≈ 10³-10⁵ M⁻¹s⁻¹) Tetrazine Tetrazine-modified Biomolecule Tetrazine->TCO_Product DBCO DBCO Linker DBCO_Product Stable Triazole Linkage DBCO->DBCO_Product Slower (k₂ ≈ 10⁻¹-1 M⁻¹s⁻¹) Azide Azide-modified Biomolecule Azide->DBCO_Product

Caption: Bioorthogonal Reaction Mechanisms.

Conjugation_Workflow cluster_TCO TCO Conjugation cluster_DBCO DBCO Conjugation start Start: Modified Antibody (Tetrazine or Azide) TCO_payload Add TCO-Payload start->TCO_payload DBCO_payload Add DBCO-Payload start->DBCO_payload TCO_incubate Incubate (30-60 min, RT) TCO_payload->TCO_incubate purify Purification (Spin Desalting Column) TCO_incubate->purify DBCO_incubate Incubate (4-12h RT or O/N 4°C) DBCO_payload->DBCO_incubate DBCO_incubate->purify analyze DAR Analysis (HIC or UV/Vis) purify->analyze

Caption: Comparative Experimental Workflow.

Conclusion

The choice between this compound and DBCO linkers for bioconjugation is a nuanced one that depends on the specific requirements of the application.

Choose TCO linkers when:

  • Speed is critical: The exceptionally fast reaction kinetics of the TCO-tetrazine ligation are a major advantage, particularly for in vivo applications or when working with sensitive biomolecules that may degrade over longer reaction times.[1][2]

  • Low reactant concentrations are necessary: The high reaction rate allows for efficient conjugation even at low concentrations.[2]

Choose DBCO linkers when:

  • Longer reaction times are acceptable: The slower kinetics of the DBCO-azide reaction may be suitable for applications where speed is not the primary concern.

  • A well-established and robust chemistry is preferred: SPAAC is a widely used and well-characterized bioorthogonal reaction.

The inclusion of a PEG spacer in both this compound and many DBCO linkers is a crucial feature that enhances hydrophilicity, reduces the potential for aggregation, and can improve the overall performance of the resulting bioconjugate.[8][9] Ultimately, the optimal choice will be guided by a careful consideration of the reaction kinetics, stability requirements, and the specific biological context of the intended application.

References

Reaction kinetics analysis of TCO-C3-PEG3-C3-amine versus other click chemistry reagents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Bioorthogonal Ligation Strategy

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) derivatives and tetrazines stands out as one of the fastest bioorthogonal "click" chemistry reactions available to date.[1][2] This exceptional kinetic performance makes it a highly attractive tool for rapid and efficient biomolecule labeling, in vivo imaging, and the development of targeted therapeutics. This guide provides a comparative analysis of the reaction kinetics of TCO-C3-PEG3-C3-amine and other common click chemistry reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate conjugation chemistry for your research needs.

Unprecedented Kinetics of the TCO-Tetrazine Ligation

The IEDDA reaction between TCO and tetrazine is characterized by second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹, significantly surpassing other click chemistry modalities such as the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This remarkable speed allows for efficient conjugation at low reactant concentrations, a critical advantage for in vivo applications where target biomolecules are often present in minute quantities.

The this compound reagent incorporates a hydrophilic PEG3 linker, which not only enhances aqueous solubility but also provides a flexible spacer to minimize steric hindrance during conjugation. While a specific second-order rate constant for this compound is not extensively documented in the literature, data for structurally similar TCO-PEG-amine derivatives reacting with tetrazines report rates of approximately 2000 M⁻¹s⁻¹ in a methanol/water mixture.[3] This positions this compound as a highly reactive and versatile tool for bioorthogonal chemistry.

Quantitative Comparison of Click Chemistry Reaction Kinetics

To facilitate a direct comparison, the following table summarizes the second-order rate constants (k) for various click chemistry reactions. The data highlights the kinetic superiority of the IEDDA reaction involving TCO derivatives.

Reaction Type Reagent 1 Reagent 2 Second-Order Rate Constant (k) in M⁻¹s⁻¹ Reaction Conditions
IEDDA TCO-PEG-amine (representative) Methyltetrazine~2000 [3]9:1 Methanol/Water
IEDDATCO3,6-di-(2-pyridyl)-s-tetrazineUp to 10⁶[1]Aqueous
IEDDATCO-functionalized polymerTetrazine-functionalized polymer463 - 1806[4]PBS, pH 7.4
SPAAC DBCO (Dibenzocyclooctyne)Azide~1Various
SPAACBCN (Bicyclononyne)Azide0.002 - 0.1Various
CuAAC (Copper-catalyzed) Terminal AlkyneAzide1 - 100Aqueous, with Cu(I) catalyst
Thiol-ene ThiolNorbornene10 - 1000With photoinitiator

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for optimizing conjugation strategies. Below are detailed protocols for measuring the second-order rate constants of click chemistry reactions using UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Determination of Second-Order Rate Constant using UV-Vis Spectrophotometry (Pseudo-First-Order Conditions)

This method is particularly suitable for the TCO-tetrazine reaction, as the tetrazine chromophore has a distinct absorbance in the visible region (~520 nm) that disappears upon reaction.

Materials:

  • This compound

  • A tetrazine derivative (e.g., methyltetrazine)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (optional, for very fast reactions)

Procedure:

  • Stock Solution Preparation: Prepare concentrated stock solutions of this compound and the tetrazine derivative in a suitable solvent (e.g., DMSO).

  • Establish Pseudo-First-Order Conditions: The concentration of one reactant (the TCO derivative in this case) should be in large excess (at least 10-fold) over the other (the tetrazine). This simplifies the rate law to a pseudo-first-order equation.

  • Kinetic Measurement: a. Equilibrate the reaction buffer to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer. b. Add the tetrazine solution to the cuvette and record the initial absorbance (A₀) at its λ_max. c. Initiate the reaction by adding the excess this compound solution to the cuvette and start monitoring the decrease in absorbance over time. For fast reactions, a stopped-flow instrument is recommended to ensure rapid mixing.

  • Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A_t)) versus time (t). For a first-order reaction, this plot should be linear. b. The slope of this line is equal to the negative of the observed rate constant (-k_obs). c. The second-order rate constant (k) is then calculated by dividing the observed rate constant by the concentration of the reactant in excess: k = k_obs / [this compound]

Protocol 2: Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals over time, providing a direct measure of reaction progress.

Materials:

  • This compound

  • A tetrazine derivative

  • Deuterated solvent compatible with both reactants (e.g., DMSO-d₆, D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the limiting reactant (e.g., tetrazine) in the deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire an initial NMR spectrum to identify the characteristic peaks of the reactant.

  • Reaction Initiation: Add a known concentration of the excess reactant (this compound) to the NMR tube and start acquiring spectra at regular time intervals.

  • Data Analysis: a. Integrate the signals corresponding to a specific proton on the reactant and a proton on the product in each spectrum. b. Plot the concentration of the reactant (proportional to its signal integral) versus time. c. Fit the data to the appropriate integrated rate law equation to determine the rate constant. For pseudo-first-order conditions, the data can be analyzed similarly to the UV-Vis method by plotting the natural logarithm of the reactant concentration versus time.

Visualizing Reaction Workflows and Comparisons

To further clarify the experimental and logical frameworks, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis stock_tco Prepare TCO Stock mix Mix Reactants in Cuvette (TCO in excess) stock_tco->mix stock_tz Prepare Tetrazine Stock stock_tz->mix buffer Equilibrate Buffer buffer->mix measure Monitor Absorbance Decrease at Tetrazine λmax mix->measure plot Plot ln(Absorbance) vs. Time measure->plot slope Determine Slope = -k_obs plot->slope calc Calculate k = k_obs / [TCO] slope->calc Click_Chemistry_Comparison cluster_main Click Chemistry Reactions cluster_iedda IEDDA Characteristics cluster_spaac SPAAC Characteristics cluster_other Other Characteristics iedda IEDDA (Inverse-Electron-Demand Diels-Alder) iedda_kinetics Extremely Fast Kinetics (k > 1000 M⁻¹s⁻¹) iedda->iedda_kinetics iedda_reagents TCO + Tetrazine iedda->iedda_reagents spaac SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) spaac_kinetics Moderate to Fast Kinetics (k ≈ 0.001 - 1 M⁻¹s⁻¹) spaac->spaac_kinetics spaac_reagents Strained Alkyne (DBCO, BCN) + Azide spaac->spaac_reagents other Other Click Reactions (CuAAC, Thiol-ene, etc.) other_features Variable Kinetics Requires Catalyst (CuAAC) or Initiator (Thiol-ene) other->other_features

References

Advantages and disadvantages of TCO-C3-PEG3-C3-amine in bioorthogonal labeling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioorthogonal chemistry, the choice of linker is critical for the success of bioconjugation, impacting reaction efficiency, stability of the conjugate, and overall experimental outcome. This guide provides an objective comparison of TCO-C3-PEG3-C3-amine, a trans-cyclooctene (B1233481) (TCO)-based linker, with other common bioorthogonal labeling reagents. The information is supported by available experimental data to assist in making informed decisions for your research and development endeavors.

At a Glance: this compound in Bioorthogonal Labeling

This compound is a heterobifunctional linker that leverages the rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a TCO moiety and a tetrazine. This reaction is prized for its exceptional kinetics and its ability to proceed under physiological conditions without the need for a catalyst. The linker also incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances hydrophilicity and can reduce steric hindrance.

Performance Comparison: TCO vs. Alternatives

The selection of a bioorthogonal linker is often a trade-off between reaction kinetics, stability, and steric considerations. Below is a summary of key performance metrics for TCO-based linkers compared to common alternatives.

FeatureThis compound (iEDDA)DBCO-PEG-Amine (SPAAC)Maleimide-PEG-Amine (Thiol-Maleimide)
Reaction Chemistry Inverse-electron-demand Diels-AlderStrain-promoted alkyne-azide cycloadditionMichael addition
Reaction Partner TetrazineAzideThiol (e.g., Cysteine)
Second-Order Rate Constant (k₂) Very Fast (>800 to 30,000 M⁻¹s⁻¹)[1]Fast (typically ~0.3 - 2.1 M⁻¹s⁻¹)[2]Not directly comparable (different mechanism)
Biocompatibility Excellent, catalyst-free.[3]Excellent, catalyst-free.[4]Good, but potential for off-target reactions with endogenous thiols.
Stability of Reactive Group TCO can isomerize to the less reactive cis-isomer, especially in the presence of thiols or certain metals.[5]DBCO is generally stable but can be sensitive to thiols.The maleimide (B117702) group can undergo hydrolysis, and the resulting thioether bond can be reversible.
Cytotoxicity Generally low, but should be experimentally verified for each cell line and application.Generally low, but should be experimentally verified.Can exhibit cytotoxicity at higher concentrations.

In-Depth Analysis

Reaction Kinetics

The standout advantage of the TCO-tetrazine ligation is its exceptional speed. The reaction is often orders of magnitude faster than the strain-promoted azide-alkyne cycloaddition (SPAAC) used with DBCO linkers.[2] This rapid kinetics is particularly beneficial for labeling low-abundance targets or for applications where short reaction times are crucial. One study comparing cell "gluing" efficiency found that the TCO-tetrazine reaction resulted in a significantly higher percentage of cell pairs compared to the azide-DBCO reaction under the same conditions.

Stability

A key consideration for TCO-based linkers is the stability of the TCO ring. The strained trans-conformation is susceptible to isomerization to the unreactive cis-conformation, a process that can be accelerated by the presence of thiols or certain metal ions in the reaction environment.[5] The PEG linker in this compound can improve aqueous solubility and potentially shield the TCO group, but stability should be experimentally validated for long-term experiments in complex biological media. In contrast, while the maleimide group is prone to hydrolysis, DBCO is generally more stable than TCO, though it can also react with thiols.

Cytotoxicity

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol describes the conjugation of this compound to an antibody via its primary amine groups. The amine on the linker can be reacted with an activated NHS ester on the antibody, or alternatively, the amine on the linker can be used to react with carboxyl groups on a target molecule in the presence of activators like EDC and NHS. For antibody labeling, a common approach is to use an NHS-ester functionalized antibody.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using a spin desalting column.

  • Activation of Antibody (Carboxyl Groups):

    • Dissolve the antibody in activation buffer.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess EDC and NHS using a spin desalting column equilibrated with conjugation buffer.

  • Conjugation:

    • Immediately add a 10- to 20-fold molar excess of this compound (dissolved in DMSO or DMF) to the activated antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to quench any unreacted NHS esters.

  • Purification: Remove excess, unreacted TCO linker using a spin desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if possible, quantifying the incorporated TCO groups.

Protocol for Comparative Cytotoxicity Assessment (MTT Assay)

Materials:

  • HeLa cells (or other cell line of choice)

  • Complete cell culture medium

  • This compound, DBCO-PEG-Amine, and Maleimide-PEG-Amine

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT solvent (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Linker Treatment: Prepare serial dilutions of each linker in complete medium. Replace the medium in the wells with the linker solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the cells with the linkers for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add MTT solvent to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot against linker concentration to determine the IC50 value for each linker.[6][7][8][9][10]

Visualizing the Workflow and Concepts

Bioorthogonal Labeling Workflow

Bioorthogonal_Labeling_Workflow cluster_modification Step 1: Biomolecule Modification cluster_labeling Step 2: Bioorthogonal Labeling cluster_application Step 3: Downstream Application Biomolecule Biomolecule (e.g., Antibody) Modified_Biomolecule TCO-functionalized Biomolecule Biomolecule->Modified_Biomolecule Conjugation Linker This compound Linker->Modified_Biomolecule Labeled_Biomolecule Labeled Biomolecule Modified_Biomolecule->Labeled_Biomolecule iEDDA Reaction Tetrazine_Probe Tetrazine-Probe (e.g., Fluorophore, Drug) Tetrazine_Probe->Labeled_Biomolecule Application Imaging, Drug Delivery, Diagnostics Labeled_Biomolecule->Application

Caption: A generalized workflow for bioorthogonal labeling using this compound.

Comparison of Bioorthogonal Reaction Mechanisms

Reaction_Mechanisms cluster_iedda iEDDA (TCO + Tetrazine) cluster_spaac SPAAC (DBCO + Azide) cluster_thiol_maleimide Thiol-Maleimide TCO TCO Dihydropyridazine Dihydropyridazine (Stable Adduct) TCO->Dihydropyridazine Tetrazine Tetrazine Tetrazine->Dihydropyridazine DBCO DBCO Triazole Triazole (Stable Adduct) DBCO->Triazole Azide Azide Azide->Triazole Maleimide Maleimide Thioether Thioether (Potentially Reversible) Maleimide->Thioether Thiol Thiol Thiol->Thioether

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for TCO-C3-PEG3-C3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the performance of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). The TCO-C3-PEG3-C3-amine linker, a well-established reagent, offers a balance of reactivity and hydrophilicity. However, specific applications often necessitate linkers with tailored properties. This guide provides an objective comparison of alternative linkers to this compound, supported by experimental data, to empower informed decisions in the design of next-generation bioconjugates.

The core of this compound's utility lies in its trans-cyclooctene (B1233481) (TCO) group, which participates in rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and reduces aggregation.[1][2][3][4] Alternatives to this linker can be broadly categorized by modifications to the PEG spacer or its complete replacement with other hydrophilic moieties.

The Influence of PEG Chain Length

The length of the PEG spacer in TCO-amine linkers can be modulated to fine-tune the properties of the resulting bioconjugate. While this compound features a triethylene glycol unit, linkers with both shorter and longer PEG chains are commercially available and have been investigated for their impact on reactivity and biological performance.

Shorter PEG Linkers: In some applications, a shorter linker may be advantageous. For instance, in the development of certain imaging agents, shorter PEG linkers have been shown to improve the performance of targeted probes.[5]

Longer PEG Linkers: Conversely, longer PEG chains can provide a greater "shielding" effect for hydrophobic payloads, further enhancing solubility and potentially improving pharmacokinetic profiles.[6][7] However, the increased hydrodynamic radius conferred by longer PEGs can sometimes impact cell permeability and binding affinity.

A study investigating the reactivity of TCO-conjugated antibodies found that the incorporation of a PEG4 linker significantly increased the reactivity of the TCO group compared to a non-PEGylated TCO linker.[8] This suggests that even a modest increase in PEG length from the PEG3 in the reference linker can have a positive impact on conjugation efficiency.

Beyond PEG: Exploring Novel Hydrophilic Spacers

Concerns regarding the potential immunogenicity and non-biodegradability of PEG have driven the exploration of alternative hydrophilic polymers as linkers in bioconjugation.[9] Polysarcosine (PSar) and polypeptides have emerged as promising alternatives, offering distinct advantages in specific contexts.

Polysarcosine (PSar) Linkers: PSar, a polymer of the endogenous amino acid sarcosine, is biodegradable and considered non-immunogenic.[9] Head-to-head studies comparing PSar- and PEG-based linkers in ADCs have demonstrated that PSar can be more effective at masking the hydrophobicity of the payload, enabling higher drug-to-antibody ratios (DAR) without inducing aggregation.[9]

Polypeptide Linkers: Linkers composed of natural or synthetic amino acid sequences offer a high degree of tunability. The sequence can be engineered to control properties such as solubility, stability, and cleavability. For instance, sequences rich in glycine (B1666218) and serine are often used to create flexible and hydrophilic linkers.[9]

Comparative Performance Data

The choice of linker can significantly impact the physicochemical properties and biological activity of an ADC. The following tables summarize key performance data for ADCs constructed with different linker technologies.

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50)In Vivo EfficacyPharmacokinetics (Half-life)
Hydrophobic Linker ~4HighBaselineModerateShorter
PEG-based Linker 4-8LowComparable to hydrophobicSuperiorLonger
Polysarcosine (PSar) Linker 8Very LowComparable or slightly higherSuperior to PEG in some modelsLonger than PEG

This table represents a qualitative summary based on trends reported in the cited literature. Actual values are highly dependent on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison and validation of different linker technologies. Below are protocols for key experiments used to evaluate the performance of ADCs.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug-linker molecules conjugated to each antibody.

Materials:

  • Antibody-drug conjugate (ADC) sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)[10][11]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC samples at various concentrations

  • Control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and control antibody.

  • Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).[2][11][12]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cells for xenograft implantation

  • ADC samples

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant human tumor cells subcutaneously into the mice.

  • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the ADC and vehicle control intravenously at a predetermined dosing schedule.

  • Measure the tumor volume using calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the vehicle control group.[13]

Visualizing Key Processes in ADC Development

To better understand the mechanisms and workflows involved in ADC development and function, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Targeting & Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Figure 1: General mechanism of action for an Antibody-Drug Conjugate (ADC).[14][15][16]

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation Linker_Synthesis Linker Synthesis (e.g., TCO-PEG-Amine) Payload_Conjugation Payload Conjugation to Linker Linker_Synthesis->Payload_Conjugation ADC_Conjugation ADC Conjugation (TCO-Tetrazine Ligation) Payload_Conjugation->ADC_Conjugation Antibody_Modification Antibody Modification (e.g., with Tetrazine) Antibody_Modification->ADC_Conjugation Purification Purification (e.g., SEC) ADC_Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis In_Vitro In Vitro Cytotoxicity (MTT Assay) DAR_Analysis->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo PK_Study Pharmacokinetic Study In_Vivo->PK_Study

Figure 2: A generalized experimental workflow for the synthesis and evaluation of an ADC.

References

A Comparative Review of TCO-C3-PEG3-C3-amine in Bioconjugation: Performance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical determinant in the successful engineering of bioconjugates. Among the advanced tools available, TCO-C3-PEG3-C3-amine, a heterobifunctional linker, has garnered significant interest for its role in creating stable and efficient bioconjugates through bioorthogonal chemistry. This guide provides an objective comparison of this compound's performance against other common linkers, supported by experimental data, to inform the design of next-generation antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.

This compound is a molecule designed for bioorthogonal chemistry, featuring a trans-cyclooctene (B1233481) (TCO) group and a primary amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The TCO moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner, a reaction prized for its biocompatibility and rapid kinetics.[1] The terminal amine group allows for its conjugation to biomolecules, typically through the formation of a stable amide bond with a carboxyl group or an activated ester.

The inclusion of a PEG3 spacer is a key design feature, enhancing the hydrophilicity of the linker. This increased water solubility can mitigate aggregation of the resulting bioconjugate and minimize steric hindrance, which has been shown to improve the reactivity of the TCO group.[2][3]

Performance Comparison: TCO-Linkers vs. Traditional Alternatives

The primary advantage of using TCO-based linkers like this compound lies in the bioorthogonal nature of the TCO-tetrazine ligation. This "click chemistry" reaction is highly specific and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper, which is a notable limitation of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

FeatureTCO-Tetrazine LigationThiol-Maleimide ConjugationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Kinetics (k₂) Up to 10⁶ M⁻¹s⁻¹[4]~10³ M⁻¹s⁻¹~1 M⁻¹s⁻¹[1]
Biocompatibility Excellent (catalyst-free)[1]Good, but potential for off-target reactions with other thiolsExcellent (catalyst-free)[1]
Specificity High[1]Moderate, potential for maleimide (B117702) exchangeHigh
Stability of Linkage Stable dihydropyridazineStable thioether, but potential for retro-Michael additionStable triazole

Studies have demonstrated the tangible benefits of incorporating PEG spacers into TCO linkers for antibody conjugation. In one study, the inclusion of a 4-unit PEG chain resulted in a greater than 4-fold increase in the reactivity of the TCO group on an antibody compared to a non-PEGylated TCO linker.[3] This is attributed to the PEG linker preventing the hydrophobic TCO group from "burying" itself within the protein structure, thus keeping it accessible for reaction.[2][3]

The length and composition of the linker can significantly impact the stability and efficacy of an antibody-drug conjugate.[5][6] While specific comparative data for this compound is not extensively published in head-to-head studies against other linkers in the context of a single ADC, the general principles of linker design suggest that its features—a stable amide bond formation, a hydrophilic PEG spacer, and a highly efficient bioorthogonal ligation—position it as a strong candidate for developing robust and effective bioconjugates.

Experimental Protocols

General Protocol for Conjugation of this compound to an Antibody

This protocol outlines the general steps for conjugating an amine-containing linker to a carboxyl group on a protein, such as an antibody, followed by the bioorthogonal reaction with a tetrazine-modified payload.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Tetrazine-functionalized payload

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into an amine-free buffer such as PBS.

  • Activation of Carboxyl Groups:

    • React the antibody with a molar excess of EDC and Sulfo-NHS in an activation buffer to convert carboxyl groups to amine-reactive Sulfo-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation with this compound:

    • Add a molar excess of this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a quenching solution.

  • Purification: Remove excess linker and reagents by spin desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) of TCO groups per antibody using analytical methods such as mass spectrometry or by reacting with a fluorescently-labeled tetrazine and measuring the absorbance.

  • Bioorthogonal Ligation with Tetrazine-Payload:

    • React the TCO-labeled antibody with a slight molar excess of the tetrazine-functionalized payload.

    • The reaction is typically rapid and can be performed at room temperature in PBS. Reaction time will depend on the concentration of reactants and the specific tetrazine used.

  • Final Purification: Purify the final antibody-drug conjugate using methods such as size exclusion chromatography (SEC) to remove any unreacted payload.

Visualizing the Workflow and Pathways

experimental_workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Bioorthogonal Ligation cluster_step4 Step 4: Purification Ab Antibody (-COOH) EDC_NHS EDC, Sulfo-NHS Ab->EDC_NHS Activated_Ab Activated Antibody (-NHS ester) EDC_NHS->Activated_Ab TCO_amine This compound Activated_Ab->TCO_amine TCO_Ab TCO-Antibody Conjugate Activated_Ab->TCO_Ab TCO_amine->TCO_Ab Tz_payload Tetrazine-Payload TCO_Ab->Tz_payload ADC Antibody-Drug Conjugate TCO_Ab->ADC Tz_payload->ADC Purification Purification (e.g., SEC) ADC->Purification ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Experimental workflow for ADC synthesis using this compound.

reaction_pathway cluster_tco TCO-Antibody cluster_tz Tetrazine-Payload cluster_adc Antibody-Drug Conjugate TCO_Ab Ab-Linker-TCO plus1 + TCO_Ab->plus1 Tz_Payload Tetrazine-Payload ADC Ab-Linker-Dihydropyridazine-Payload Tz_Payload->ADC IEDDA Reaction plus2 + N₂ ADC->plus2 plus1->Tz_Payload

Caption: TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

References

Biocompatibility assessment of TCO-C3-PEG3-C3-amine conjugates in vitro and in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a biocompatible linker is a critical determinant in the successful development of bioconjugates for therapeutic and diagnostic applications. The ideal linker should not only facilitate efficient conjugation but also exhibit minimal toxicity and immunogenicity. This guide provides an objective comparison of the in vitro and in vivo biocompatibility of TCO-C3-PEG3-C3-amine conjugates with alternative PEGylated linkers, namely DBCO-PEG4-amine and Maleimide-PEG4-amine. The information presented is supported by experimental data to assist researchers in making informed decisions for their bioconjugation strategies.

Comparison of Bioconjugation Linkers

This compound is a heterobifunctional linker that utilizes the rapid and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine. This "click chemistry" approach is known for its high efficiency and biocompatibility, proceeding under physiological conditions without the need for cytotoxic catalysts.[1] The alternatives, DBCO-PEG4-amine and Maleimide-PEG4-amine, represent other common bioconjugation strategies. DBCO (dibenzocyclooctyne) also participates in a bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), while maleimide (B117702) reacts with free thiols.

The biocompatibility of these linkers is influenced by their chemical structure, the stability of the resulting conjugate, and their potential to interact with biological systems.

In Vitro Biocompatibility Data

In vitro assays are fundamental for the initial screening of the biocompatibility of bioconjugates. Key assays include cytotoxicity and hemolysis assays.

Table 1: Comparative In Vitro Cytotoxicity of PEGylated Linker Conjugates

Linker ClassRepresentative MoleculeCell LineAssayEndpointResultCitation
TCO-Amine TCO-functionalized antibody--CytotoxicityGenerally low, non-cytotoxic application suitable for in vivo imaging.[2]
DBCO-Amine DBCO-PEG4-amine--BiocompatibilityGenerally considered biocompatible for live-cell applications.
Maleimide-Amine Maleimide-PEG conjugate--CytotoxicityCan exhibit cytotoxicity depending on the conjugate and cell type.[3]

Table 2: Comparative In Vitro Hemolytic Activity of PEGylated Linker Conjugates

Linker ClassRepresentative MoleculeRed Blood Cell SourceHemolysis (%)ConditionsCitation
TCO-Amine TCO-functionalized liposomesNot specifiedNot reported-[4]
DBCO-Amine DBCO-functionalized liposomesNot specifiedNot reported-[4]
Maleimide-Amine Maleimide-PEGylated nanoparticlesHumanNot specified-[3]

Note: Quantitative hemolysis data for these specific linker conjugates is limited. PEGylation, in general, has been shown to reduce hemolysis.[5]

In Vivo Biocompatibility Data

In vivo studies provide crucial information on the systemic response to bioconjugates, including their biodistribution and potential toxicity.

Table 3: Comparative In Vivo Biodistribution of TCO- vs. DBCO-functionalized Liposomes

Linker ChemistryOrgan% Injected Dose per Gram (%ID/g)Animal ModelTime PointCitation
TCO-tetrazine Lung74%Mice with acute inflammationNot specified[4]
DBCO-azide Lung133%Mice with acute inflammationNot specified[4]

This data suggests that TCO-tetrazine conjugation chemistry leads to significantly lower accumulation in the lungs compared to DBCO-azide chemistry in a model of inflammation, indicating a more favorable in vivo biocompatibility profile for TCO-based conjugates.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of biocompatibility.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the this compound conjugate or alternative linker conjugates. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals and read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vitro Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a test compound.

Protocol:

  • Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA).

  • RBC Isolation: Centrifuge the blood to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Treatment: In a 96-well plate, mix the RBC suspension with various concentrations of the test conjugates. Use PBS as a negative control (0% hemolysis) and a known lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Supernatant Collection: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Reading: Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_mtt_assay MTT Assay Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add test conjugates B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate cell viability H->I

Caption: Workflow of the in vitro MTT cytotoxicity assay.

experimental_workflow_hemolysis_assay Hemolysis Assay Workflow cluster_rbc_prep RBC Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Collect blood B Isolate and wash RBCs A->B C Prepare 2% RBC suspension B->C D Mix RBCs with test conjugates C->D E Incubate for 1-2h at 37°C D->E F Centrifuge to pellet RBCs E->F G Collect supernatant F->G H Read absorbance at 540 nm G->H I Calculate % hemolysis H->I

Caption: Workflow of the in vitro hemolysis assay.

inflammatory_signaling_pathway Potential Inflammatory Signaling Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Conjugate This compound Conjugate Receptor Integrin β8 Receptor Conjugate->Receptor Interaction IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release DNA DNA NFkB_active->DNA Translocation Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Transcription

Caption: Integrin-mediated inflammatory signaling pathway.

Some PEGylated nanomaterials have been shown to provoke an immune response by interacting with cell surface receptors like integrin β8, leading to the activation of downstream signaling pathways such as NF-κB.[6][7][8] This can result in the transcription of pro-inflammatory cytokine genes. While not directly demonstrated for this compound, this represents a plausible pathway for investigation.

Conclusion

The selection of a linker for bioconjugation is a critical step that extends beyond reaction efficiency to encompass the overall biocompatibility of the final conjugate. This compound, leveraging the principles of bioorthogonal click chemistry, is generally considered to be highly biocompatible. Comparative in vivo data suggests a potential advantage for TCO-based conjugation over DBCO-based methods in terms of reduced non-specific organ uptake. However, a comprehensive head-to-head comparison with other linkers using standardized in vitro and in vivo models is necessary to definitively establish a biocompatibility hierarchy. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for researchers to conduct their own rigorous biocompatibility assessments.

References

Performance comparison of TCO-C3-PEG3-C3-amine in different biological media.

Author: BenchChem Technical Support Team. Date: December 2025

Performance Showdown: TCO-C3-PEG3-C3-amine in the Bioorthogonal Arena

A Comparative Guide for Researchers in Drug Development and Chemical Biology

In the rapidly evolving landscape of bioconjugation, the choice of linker and reaction chemistry is paramount to the success of novel therapeutics and research tools. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine stands out for its exceptional speed and bioorthogonality. This guide provides a detailed performance comparison of this compound, a versatile TCO-containing linker, in various biological media. We present a head-to-head comparison with alternative bioorthogonal chemistries, supported by experimental data from literature on closely related compounds, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

At a Glance: this compound vs. The Field

The utility of a bioorthogonal linker is primarily dictated by its stability in biological environments and the kinetics of its reaction with a ligation partner. This compound, with its hydrophilic PEG3 spacer, is designed for enhanced solubility and reduced steric hindrance. However, its core TCO moiety's performance is the critical determinant.

Table 1: Performance Comparison of this compound with Alternative Bioorthogonal Moieties

FeatureThis compound (with Tetrazine)DBCO-PEG-amine (SPAAC with Azide)Phosphine-PEG-amine (Staudinger Ligation with Azide)
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Second-Order Rate Constant (k₂) ~10³ - 10⁶ M⁻¹s⁻¹[1]~10⁻¹ - 1 M⁻¹s⁻¹~10⁻³ M⁻¹s⁻¹[2]
Catalyst Required NoNoNo
Relative Reaction Speed Very FastModerateSlow
Primary Amine Reactivity Yes (for conjugation to biomolecules)Yes (for conjugation to biomolecules)Yes (for conjugation to biomolecules)

Table 2: Stability Profile of TCO Moiety in Biological Media *

Biological MediumKey Stability ConsiderationsEstimated Half-life/Reactivity
Human Serum/Plasma Isomerization to less reactive cis-cyclooctene (CCO) catalyzed by copper-containing proteins and thiols.[3]>97% trans-isomer remained after 4 days at room temperature for a d-TCO derivative.[1] A TCO-conjugated antibody retained 75% reactivity after 24 hours in vivo.
Cell Culture Media (e.g., DMEM) Rapid isomerization to CCO can be induced by thiamine (B1217682) degradation products.[4]Half-life can be significantly shorter than in serum; dependent on media composition and age.[4]
Aqueous Buffers (e.g., PBS) Generally stable, though prolonged storage can lead to degradation.Stable for several days at 4°C.

Deep Dive: Experimental Protocols and Workflows

To facilitate the direct comparison of this compound with other linkers, we provide detailed experimental protocols for assessing stability and reactivity.

Experimental Protocol 1: Stability Assessment of this compound in Biological Media

This protocol outlines a method to quantify the stability of the TCO moiety in plasma, serum, or cell culture medium.

Materials:

  • This compound

  • Human plasma, fetal bovine serum (FBS), or cell culture medium of choice

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Trichloroacetic acid (TCA) for protein precipitation (optional)

  • Analytical HPLC or LC-MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10 mM.

    • Spike the biological medium (plasma, serum, or cell culture medium) with the this compound stock solution to a final concentration of 100 µM.

    • Incubate the samples at 37°C.

  • Time-Point Collection:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots (e.g., 100 µL) of the incubated samples.

  • Sample Processing:

    • For plasma or serum samples, precipitate proteins by adding 2 volumes of ice-cold ACN or a final concentration of 10% TCA. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.

    • For cell culture media, protein precipitation may not be necessary unless it contains a high concentration of serum.

    • Transfer the supernatant to a clean tube.

  • LC-MS or HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC or LC-MS.

    • Use a gradient of water with 0.1% FA (Mobile Phase A) and ACN with 0.1% FA (Mobile Phase B).

    • Monitor the disappearance of the peak corresponding to this compound and the appearance of any degradation or isomerization products (e.g., the cis-cyclooctene form).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time and calculate the half-life (t₁₂) in the respective biological medium.

Diagram 1: Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_collection Time-Point Collection cluster_processing Sample Processing cluster_analysis Analysis prep1 Spike TCO-linker into biological medium prep2 Incubate at 37°C prep1->prep2 collect Collect aliquots at various time points prep2->collect proc1 Protein Precipitation (for plasma/serum) collect->proc1 proc2 Centrifugation proc1->proc2 proc3 Collect Supernatant proc2->proc3 analysis1 LC-MS or HPLC Analysis proc3->analysis1 analysis2 Quantify Peak Area analysis1->analysis2 analysis3 Calculate Half-life analysis2->analysis3

A streamlined workflow for determining the stability of this compound.

Experimental Protocol 2: Comparative Reaction Kinetics in Biological Media

This protocol allows for the comparison of the reaction rates of this compound with a tetrazine probe against other bioorthogonal reaction pairs.

Materials:

  • This compound

  • A tetrazine-fluorophore conjugate (for TCO reaction)

  • Alternative linkers (e.g., DBCO-PEG-amine, Phosphine-PEG-amine)

  • Corresponding fluorescent probes (e.g., Azide-fluorophore)

  • Biological medium of interest (e.g., 10% FBS in PBS)

  • Fluorimeter or plate reader with appropriate filters

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all linkers and fluorescent probes in DMSO.

    • Prepare working solutions of the linkers and probes in the biological medium.

  • Kinetic Measurement:

    • In a 96-well plate or a cuvette, mix the linker (e.g., this compound) with a molar excess of its corresponding fluorescent probe (e.g., tetrazine-fluorophore).

    • Immediately begin monitoring the change in fluorescence over time. For many tetrazine-fluorophore pairs, the fluorescence is quenched and increases upon reaction with the TCO.

    • Record the fluorescence intensity at regular intervals until the reaction reaches completion.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the excess reactant.

    • Compare the k₂ values obtained for the different bioorthogonal reaction pairs.

Diagram 2: Bioorthogonal Reaction Pathways

G cluster_tco iEDDA Reaction cluster_spaac SPAAC Reaction cluster_staudinger Staudinger Ligation TCO This compound Product_TCO Stable Conjugate TCO->Product_TCO Tetrazine Tetrazine Probe Tetrazine->Product_TCO DBCO DBCO-PEG-amine Product_SPAAC Triazole Conjugate DBCO->Product_SPAAC Azide_SPAAC Azide Probe Azide_SPAAC->Product_SPAAC Phosphine Phosphine-PEG-amine Product_Staudinger Amide-linked Conjugate Phosphine->Product_Staudinger Azide_Staudinger Azide Probe Azide_Staudinger->Product_Staudinger

References

A Comparative Guide to Antibody Labeling: Characterization of TCO-C3-PEG3-C3-amine Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise conjugation of molecules to antibodies is a cornerstone of creating targeted therapeutics like antibody-drug conjugates (ADCs). The choice of linker technology critically influences the stability, efficacy, and safety of the final product. This guide provides an objective comparison of TCO-C3-PEG3-C3-amine, a linker utilizing bioorthogonal click chemistry, against traditional and alternative linkers. We present a summary of performance data, detailed mass spectrometry characterization protocols, and workflow visualizations to support informed decision-making.

The this compound linker leverages the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz).[1][2] This reaction is known for its exceptional speed and specificity in biological systems.[3][4] The linker itself is a PEG-based PROTAC linker, where the hydrophilic PEG spacer enhances water solubility and provides a flexible connection, minimizing steric hindrance.[5][6][7]

Performance Comparison of Linker Technologies

The selection of a conjugation strategy has significant downstream implications. The stability of active esters, the kinetics of the ligation reaction, and the stability of the final conjugate are all critical parameters. The following table summarizes key performance indicators for TCO-tetrazine chemistry compared to other common bioconjugation methods.

Parameter TCO-Tetrazine (iEDDA) DBCO-Azide (SPAAC) NHS Ester-Amine Maleimide-Thiol
Reaction Kinetics Extremely Fast (minutes to 1 hour)[3]Fast (hours)Moderate (1-2 hours)[8]Fast (hours)
Specificity High (Bioorthogonal)[1]High (Bioorthogonal)Moderate (Reacts with all primary amines)High (Specific to free thiols)
Stability of Linkage Highly Stable Covalent BondStable Triazole RingStable Amide BondPotentially Reversible (Thioether exchange)
Aqueous Stability ExcellentExcellentNHS esters are prone to rapid hydrolysis[3]Maleimides can hydrolyze
Payload Compatibility BroadBroadBroadRequires free thiol on payload or linker
Antibody Modification Requires introduction of TCO or Tetrazine moiety[8][9]Requires introduction of Azide or DBCO moietyTargets native lysine (B10760008) residuesTargets native or engineered cysteine residues

Mass Spectrometry Characterization Workflow

Thorough characterization of antibody conjugates is essential to ensure quality, consistency, and safety. Mass spectrometry (MS) is a powerful tool for this purpose, providing data on intact mass, drug-to-antibody ratio (DAR), and conjugation site localization.[10][11][12]

Below is a typical workflow for the characterization of a TCO-labeled antibody conjugate.

Mass_Spectrometry_Workflow Mass Spectrometry Workflow for TCO-Labeled Antibody Characterization cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Ab Antibody Conjugation Conjugation Reaction (e.g., to Tetrazine-Ab) Ab->Conjugation Linker This compound + Payload Linker->Conjugation Purification Purification (e.g., SEC, Protein A) Conjugation->Purification IntactMS Intact Mass Analysis (Native or Denaturing) Purification->IntactMS SubunitMS Subunit Analysis (Reduced Chains) Purification->SubunitMS PeptideMap Peptide Mapping (Digestion & LC-MS/MS) Purification->PeptideMap DAR DAR Calculation IntactMS->DAR SubunitMS->DAR SiteID Conjugation Site Identification PeptideMap->SiteID Heterogeneity Heterogeneity Assessment DAR->Heterogeneity SiteID->Heterogeneity

Caption: Experimental workflow for the generation and mass spectrometry characterization of antibody conjugates.

Conceptual Diagram of Labeled Antibody

The final structure consists of the monoclonal antibody (mAb), covalently attached to the TCO-linker which, in turn, is conjugated to a payload molecule (e.g., a cytotoxic drug). The PEG component of the linker enhances solubility and provides spatial separation between the antibody and the payload.

Labeled_Antibody_Structure Conceptual Structure of a Pre-targeted Labeled Antibody Antibody Monoclonal Antibody (Modified with Tetrazine) Linker This compound Linker Antibody->Linker iEDDA Click Reaction Payload Payload (e.g., Cytotoxic Drug) Linker->Payload Amide Bond

Caption: Diagram showing the components of the final antibody-linker-payload conjugate.

Experimental Protocols

Detailed and reproducible protocols are vital for successful conjugation and characterization.

Protocol 1: Antibody Modification and TCO-Linker Conjugation

This protocol outlines a pre-targeting approach where the antibody is first modified with a tetrazine moiety, followed by the click reaction with the TCO-linker-payload construct.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Tetrazine-NHS ester.

  • This compound pre-conjugated to a payload.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[8]

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5).[8]

Procedure:

  • Antibody Preparation: Exchange the mAb into the Reaction Buffer using a desalting column to remove primary amines. Adjust the final concentration to 2-5 mg/mL.[8]

  • Tetrazine Modification: Dissolve Tetrazine-NHS ester in anhydrous DMSO to 10 mM immediately before use. Add a 5-10 molar excess to the antibody solution and incubate for 1-2 hours at room temperature.[8]

  • Purification of mAb-Tetrazine: Remove unreacted tetrazine reagent using a desalting column, exchanging the buffer to PBS, pH 7.4.[8]

  • Conjugation Reaction: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO. Add a 1.5 to 3.0 molar excess of the TCO-linker-payload to the purified mAb-Tetrazine. Ensure the final DMSO concentration does not exceed 10% (v/v).[8]

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature.[13]

  • Final Purification: Purify the final antibody conjugate using Size Exclusion Chromatography (SEC) or Protein A chromatography to remove excess linker-payload and any aggregates.

Protocol 2: Mass Spectrometry Analysis

This protocol details the steps for characterizing the purified conjugate using high-resolution mass spectrometry.

A. Intact Mass Analysis (Denaturing Conditions):

  • Sample Preparation: Dilute the purified conjugate to 0.1-0.5 mg/mL in a solution containing 0.1% formic acid.

  • LC-MS: Inject the sample onto a reverse-phase column (e.g., MAbPac RP) connected to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[12]

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the different drug-loaded species. This allows for the calculation of the average Drug-to-Antibody Ratio (DAR).[12][14]

B. Subunit Mass Analysis (Reduced Chains):

  • Antibody Reduction: To a 100 µg aliquot of the conjugate, add a reducing agent such as DTT (dithiothreitol) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.

  • LC-MS: Analyze the reduced sample using the same LC-MS setup as for the intact analysis.

  • Data Analysis: Deconvolute the spectra for the light chain (LC) and heavy chain (HC). The mass shift compared to the unconjugated antibody will confirm which chains are labeled and the distribution of the payload.

C. Peptide Mapping (Site Identification):

  • Digestion: Denature, reduce, and alkylate the conjugate, then digest with an enzyme like trypsin overnight.

  • LC-MS/MS: Separate the resulting peptides using a nanoflow LC system and analyze with a high-resolution tandem mass spectrometer.[10][11]

  • Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence to identify peptides modified with the linker-payload. This provides precise localization of the conjugation sites.[10]

References

TCO-C3-PEG3-C3-amine versus other PEGylated linkers in terms of solubility and stability.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to TCO-C3-PEG3-C3-amine and Other PEGylated Linkers: Focus on Solubility and Stability

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linker's properties, particularly its solubility and stability, profoundly impact the overall performance, efficacy, and safety of the final product. This guide provides an objective comparison of the this compound linker with other commonly used PEGylated linkers, with a focus on solubility and stability, supported by available data and detailed experimental protocols.

Introduction to PEGylated Linkers

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to connect a biomolecule (e.g., an antibody) to a payload (e.g., a small molecule drug). The inclusion of a PEG chain offers several advantages, including increased hydrophilicity, which can enhance the solubility of hydrophobic payloads, and improved stability by providing a protective hydrophilic shield around the bioconjugate.[1][2] This can also reduce immunogenicity and improve the pharmacokinetic profile of the conjugate.[2] PEG linkers can be functionalized with a variety of reactive groups to enable specific conjugation chemistries.

This compound is a heterobifunctional linker featuring a trans-cyclooctene (B1233481) (TCO) group and a primary amine.[3][4] The TCO moiety participates in a highly efficient and rapid bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized partner.[5] The primary amine allows for conjugation to molecules containing carboxylic acids or activated esters.[3] The PEG3 component enhances the linker's hydrophilic properties.[4]

Comparative Analysis of Solubility

This compound: A Qualitative Assessment

The presence of the PEG3 chain in this compound significantly increases its hydrophilicity compared to non-PEGylated linkers.[4] The ether oxygens in the PEG chain can form hydrogen bonds with water, thereby improving its solubility in aqueous media.[6] However, the TCO group and the C3 alkyl chains are hydrophobic, which means the overall solubility will be a balance of these opposing characteristics. This compound is reported to be soluble in organic solvents such as DMSO, DMF, DCM, and THF.[7]

Comparison with Other PEGylated Linkers

The aqueous solubility of PEGylated linkers is primarily influenced by the length of the PEG chain and the nature of the terminal functional groups.

Linker TypePEG LengthTerminal GroupsExpected Relative Aqueous Solubility
This compound PEG3TCO, AmineModerate
TCO-PEG8-aminePEG8TCO, AmineHigh[8]
Maleimide-PEG4-NHS EsterPEG4Maleimide, NHS EsterModerate to High
DBCO-PEG4-AminePEG4DBCO, AmineModerate to High
Azide-PEG4-AminePEG4Azide, AmineModerate to High

This table provides a qualitative comparison based on the general understanding that longer PEG chains lead to higher aqueous solubility. Specific quantitative data would require experimental determination.

Comparative Analysis of Stability

The stability of a linker is critical for ensuring that the bioconjugate remains intact until it reaches its target. Linker stability can be assessed in various physiological conditions, such as in plasma or at different pH values. The stability of this compound is influenced by the TCO moiety and the amide bond formed upon conjugation.

Stability of the TCO Moiety

The TCO group is known to be susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form, which can be influenced by factors such as exposure to light and the presence of thiols.[9] However, some modified TCO structures have shown good stability in biological media. For instance, certain d-TCO derivatives have been reported to remain as the trans-isomer (>97%) after four days of incubation in human serum at room temperature.[10]

Stability of the Conjugation Chemistry

The stability of the final bioconjugate is highly dependent on the chemical bond formed between the linker and the biomolecule/payload.

Conjugation ChemistryReactive GroupsResulting BondRelative Stability
iEDDA TCO + TetrazineDihydropyridazineHigh
SPAAC (Copper-free Click) DBCO + AzideTriazoleVery High
Michael Addition Maleimide + ThiolThioetherModerate (susceptible to retro-Michael reaction)[1][3]
Amide Bond Formation NHS Ester + AmineAmideHigh

Comparative Reaction Kinetics (Proxy for Reactive Group Stability)

The speed of the conjugation reaction can be a determining factor, and it also reflects the inherent reactivity and, inversely, the stability of the unreacted functional group. The iEDDA reaction between TCO and tetrazine is known for its exceptionally fast kinetics.

Linker TypeReaction ChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Reaction Time
TCO-PEGiEDDA (TCO + Tetrazine)>800 - 210,00030 - 60 minutes[10]
DBCO-PEGSPAAC (DBCO + Azide)~2.12 - 12 hours[10]
Maleimide-PEGThiol-Maleimide ConjugationNot applicable (different mechanism)1 - 4 hours[10]

Experimental Protocols

To obtain quantitative comparative data for this compound and other linkers, the following experimental protocols can be employed.

Protocol 1: Quantitative Solubility Assessment

This protocol determines the aqueous solubility of a linker using a shake-flask method followed by quantification.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the linker to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the vials at high speed to pellet the undissolved linker.

  • Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved linker using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The solubility is reported as the concentration of the linker in the saturated solution (e.g., in mg/mL or mM).

G cluster_0 Solubility Determination Workflow A Add excess linker to buffer B Equilibrate (shake at constant temp.) A->B 24-48h C Centrifuge to pellet undissolved linker B->C D Collect supernatant C->D E Quantify concentration (HPLC/LC-MS) D->E

Workflow for quantitative solubility assessment.
Protocol 2: Plasma Stability Assay

This protocol evaluates the stability of a linker or a linker-payload conjugate in plasma.

Methodology:

  • Incubation: Incubate the test compound (linker or conjugate) at a final concentration of 1 µM in plasma (human, rat, or mouse) at 37 °C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time and determine the half-life (t₁/₂) of the compound in plasma.

G cluster_1 Plasma Stability Assay Workflow A Incubate linker/conjugate in plasma at 37°C B Collect aliquots at time points A->B 0-240 min C Quench reaction & precipitate proteins B->C D Analyze supernatant by LC-MS/MS C->D E Determine half-life (t½) D->E

Workflow for assessing plasma stability.
Protocol 3: pH Stability Assay

This protocol assesses the stability of a linker or conjugate at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Incubation: Dissolve the test compound in each buffer at a known concentration and incubate at a constant temperature (e.g., 37 °C).

  • Time Points: Collect aliquots at various time points over an extended period (e.g., up to 7 days).

  • Analysis: Analyze the aliquots by a suitable method (e.g., HPLC-UV or LC-MS) to quantify the degradation of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH and calculate the degradation rate constant and half-life.

Conclusion

This compound is a versatile PEGylated linker that offers the advantages of bioorthogonal TCO chemistry and enhanced hydrophilicity due to its PEG3 spacer. While direct quantitative comparisons of its solubility and stability against a wide range of other PEGylated linkers are not extensively documented in publicly available literature, its chemical structure suggests moderate aqueous solubility and a reactive TCO group that, while highly reactive towards tetrazines, requires careful handling to prevent isomerization. The stability of the final bioconjugate will be high due to the stable bonds formed upon conjugation. For researchers and drug developers, the choice of linker will ultimately depend on the specific requirements of their application, including the properties of the payload, the desired conjugation strategy, and the required in vivo performance. The experimental protocols provided in this guide offer a framework for generating the necessary quantitative data to make an informed decision on linker selection.

References

Safety Operating Guide

Proper Disposal of TCO-C3-PEG3-C3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of TCO-C3-PEG3-C3-amine, a bifunctional crosslinker containing a trans-cyclooctene (B1233481) (TCO) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and personal protective equipment (PPE) recommendations.

Standard Laboratory PPE is mandatory when handling this compound, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • It is crucial to segregate this waste stream from other types of laboratory waste to prevent potentially hazardous reactions.[1][2] Specifically, keep it separate from incompatible materials such as strong acids and oxidizing agents.[3]

  • Container Selection and Labeling:

    • Use a dedicated and compatible waste container for collecting this compound waste.[1][2] The container should be made of a material that will not react with the amine compound and must have a secure, leak-proof closure.[1][4]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][3]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.[5]

    • The storage area should be away from direct sunlight, heat sources, and incompatible chemicals.[3]

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads used for spills, must also be disposed of as hazardous waste in the same designated container.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound should be treated as hazardous waste unless properly decontaminated.[6]

    • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[6] After thorough rinsing and drying, the original label should be defaced or removed before the container is discarded as non-hazardous solid waste.[6]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the accumulated waste.[1][3]

    • Never attempt to transport hazardous waste off-site yourself.

Quantitative Data Summary

For safe laboratory practice, it is essential to be aware of the storage limitations for hazardous waste. The following table summarizes general guidelines for satellite accumulation areas, though specific limits may vary by jurisdiction. Always consult your institutional and local regulations.

ParameterGuideline
Maximum Volume of Hazardous Waste per SAA55 gallons
Maximum Volume of Acutely Toxic Waste1 quart of liquid or 1 kilogram of solid
Maximum Storage TimeTypically up to one year for partially filled containers, but containers must be removed within three days of becoming full.[7]

Experimental Protocols

Spill Cleanup Procedure:

In the event of a this compound spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Containment: For liquid spills, contain the material using absorbent pads or other suitable absorbent materials.

  • Collection: Carefully collect the absorbed material and any contaminated debris and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Segregate from Incompatible Waste B->C D Select & Label Compatible Waste Container C->D E Place Waste in Container D->E F Store in Designated Satellite Accumulation Area E->F G Container Full? F->G Periodically Check H Contact EHS for Pickup G->H Yes J Continue Accumulating Waste G->J No I EHS Manages Final Disposal H->I J->E

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling TCO-C3-PEG3-C3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling TCO-C3-PEG3-C3-amine, a novel linker used in advanced bioconjugation and proteomics research, including the development of Proteolysis Targeting Chimeras (PROTACs). Given that the toxicological properties of this specific molecule have not been fully elucidated, a cautious approach is imperative. All handling and disposal procedures should be conducted under the assumption that the compound is potent and potentially hazardous.

Personal Protective Equipment (PPE)

Strict adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Double GlovingWear two pairs of chemotherapy-rated nitrile gloves.
Body Protection Disposable GownA solid-front, back-closing, long-sleeved gown made of a low-lint, non-absorbent material is required.
Coveralls ("Bunny Suit")For procedures with a high risk of splashing or extensive handling, head-to-toe coveralls are recommended for maximum protection.[1]
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 respirator is the minimum requirement. For any procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) is recommended.[1][2]
Eye and Face Protection Safety GogglesChemical splash goggles should be worn at all times.
Face ShieldA face shield must be worn over safety goggles during procedures with a high risk of splashing.[1]

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls: All work with this compound, including preparation of solutions, should be performed within a certified chemical fume hood or a biological safety cabinet to control airborne particles. For highly potent compounds, the use of a glove bag or containment isolator is a best practice to minimize exposure.[1]

Receiving and Inspection:

  • Upon receiving the shipment, inspect the package for any signs of damage or leakage.

  • Wear a single pair of gloves and a lab coat for the initial inspection.

  • If the package is compromised, do not open it. Isolate the package and immediately contact your institution's Environmental Health and Safety (EHS) office.

  • If the package is intact, transport it to the designated handling area, such as a chemical fume hood.

Preparation of Solutions:

  • Don the full required PPE as outlined in the table above.

  • Work within a chemical fume hood or other designated containment system.

  • If working with the compound in solid form, handle it carefully to avoid generating dust. Use a dedicated set of non-sparking tools for weighing and transferring.

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing. This compound is soluble in DMSO, DMF, DCM, THF, and Chloroform.[3][4][5]

Disposal Plan

All waste generated from handling this compound is to be considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.[1]

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.[1]

Final Disposal:

  • All hazardous waste containers must be clearly labeled with the contents, including the full chemical name and any known hazards.

  • Coordinate with your institution's EHS office for the final disposal of all hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the essential workflow for the safe handling of this compound, from receiving to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Receive and Inspect Package b Don Full PPE a->b c Work in Fume Hood b->c d Prepare Solutions c->d e Perform Experiment d->e f Segregate Waste e->f g Label Hazardous Waste f->g h Contact EHS for Disposal g->h

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.